tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPGAZRNYWLYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703324 | |
| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854038-91-8 | |
| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS 854038-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a key intermediate in contemporary medicinal chemistry. The document delves into the compound's chemical and structural properties, outlines a detailed synthetic pathway, and explores its significant applications, particularly in the development of targeted cancer therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional profile that can enhance metabolic stability, improve bioavailability, and provide novel exit vectors for molecular elaboration when compared to more common five- and six-membered rings.[1] The strategic incorporation of the azetidine moiety can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
This compound (CAS 854038-91-8) is a functionally rich molecule that embodies the synthetic versatility of the azetidine core. It integrates three key structural features:
-
The Azetidine Ring: Provides metabolic stability and a rigid framework.
-
The Benzhydryl Group: A bulky, lipophilic moiety that can engage in hydrophobic interactions within biological targets.[4]
-
The N-methyl-N-Boc-protected Amine: A common protecting group strategy that allows for selective chemical manipulation at the 3-position of the azetidine ring.[1]
This guide will provide an in-depth exploration of this compound, from its synthesis to its application as a critical building block in medicinal chemistry.
Physicochemical and Structural Characteristics
The structural attributes of this compound are fundamental to its reactivity and utility.
| Property | Value |
| CAS Number | 854038-91-8 |
| Molecular Formula | C₂₂H₂₈N₂O₂ |
| Molecular Weight | 352.47 g/mol |
| SMILES | O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3 |
| Storage Conditions | 4°C, inert atmosphere |
| Purity (Typical) | ≥98% (by HPLC) |
Table 1: Key Chemical Properties of this compound.[4]
The presence of the bulky benzhydryl group on the azetidine nitrogen sterically shields the ring and influences its conformational preferences. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, which can be readily removed under acidic conditions to reveal a nucleophilic site for further functionalization.[5]
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that hinges on the initial construction of the 1-benzhydrylazetidine core, followed by functionalization at the 3-position and subsequent N-methylation.
Synthesis of the 1-Benzhydrylazetidin-3-ol Intermediate
A common and efficient route to the core structure involves the reaction of benzhydrylamine with epichlorohydrin, followed by intramolecular cyclization.[6]
Figure 1: Synthesis of 1-Benzhydrylazetidin-3-ol.
Proposed Synthetic Workflow for this compound
The following diagram illustrates a logical and efficient synthetic pathway to the target compound, starting from the readily available 1-benzhydrylazetidin-3-ol.
Figure 2: Proposed Synthetic Workflow.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a comprehensive guide for the synthesis of the target compound.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one
-
Rationale: The oxidation of the secondary alcohol to a ketone is a critical step to enable the introduction of the amine functionality via reductive amination. The Swern oxidation or Dess-Martin periodinane are common methods that proceed under mild conditions.[7]
-
Procedure:
-
To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C, add oxalyl chloride (1.5 equivalents) dropwise, followed by dimethyl sulfoxide (DMSO) (3 equivalents).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.
-
Protocol 2: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
-
Rationale: This two-step sequence first introduces the primary amine via reductive amination and then protects it with a Boc group.
-
Procedure:
-
Reductive Amination: To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 1-benzhydrylazetidin-3-amine.
-
Boc Protection: Dissolve the crude amine in a mixture of THF and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base such as triethylamine or sodium bicarbonate.
-
Stir the reaction at room temperature for 12-18 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.[8]
-
Protocol 3: N-Methylation to Yield this compound
-
Rationale: The N-methylation of a Boc-protected amine is a standard transformation, often achieved using a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source.[1]
-
Procedure:
-
To a solution of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the final product.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected spectral data includes:
-
¹H NMR: Signals corresponding to the tert-butyl group, the methyl group, the azetidine ring protons, the benzhydryl proton, and the aromatic protons.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Spectral data for this compound can be found in commercial supplier databases.[2]
Applications in Medicinal Chemistry and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Precursor for Polo-Like Kinase (PLK) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Polo-like kinases (PLKs).[4] PLKs are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. Their overexpression is implicated in the pathogenesis of various cancers, making them an attractive target for anticancer drug development.[4]
The N-benzhydryl group can be removed via hydrogenolysis, revealing the azetidine nitrogen for subsequent coupling with a heterocyclic core, a common feature in many kinase inhibitors. The N-methyl-N-Boc-protected amine at the 3-position provides a handle for introducing further diversity and modulating the pharmacokinetic properties of the final compound. The methyl group on the carbamate nitrogen has been shown to improve metabolic stability by preventing oxidative degradation.[4]
Figure 3: Role as a Precursor for PLK Inhibitors.
Scaffold for Structure-Activity Relationship (SAR) Studies
The modular nature of the synthesis allows for systematic modifications at various positions of the molecule, making it an excellent scaffold for SAR studies. Researchers can:
-
Modify the Benzhydryl Group: Investigate the impact of aromatic substitution on target binding and selectivity.
-
Functionalize the Azetidine Ring: Introduce different substituents at the 3-position to explore new interactions with the target protein.
-
Vary the N-Alkyl Group: Replace the methyl group with other alkyl chains to fine-tune lipophilicity and metabolic stability.
Conclusion
This compound is a strategically designed chemical entity that leverages the advantageous properties of the azetidine scaffold. Its synthesis, while multi-step, employs robust and well-understood chemical transformations. The true value of this compound is realized in its application as a key building block in the synthesis of complex and biologically active molecules, most notably in the development of PLK inhibitors for cancer therapy. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its use in innovative drug discovery programs.
References
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Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]
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ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]
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Physicochemical properties of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
An In-Depth Technical Guide to the Physicochemical Characterization of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Introduction
This compound is a complex organic molecule featuring several key structural motifs of interest in medicinal chemistry and drug development. Its architecture, comprising a four-membered azetidine ring, a bulky benzhydryl group, and a tert-butyl carbamate protecting group, suggests its potential utility as a synthetic intermediate or a scaffold for novel therapeutic agents. The azetidine ring is a bioisostere for other cyclic amines, known to enhance metabolic stability and modulate physicochemical properties[1]. The benzhydryl moiety significantly increases lipophilicity, which can govern interactions with biological targets, while the carbamate group offers a site for synthetic modification or acts as a protecting group[2].
A thorough understanding of the physicochemical properties of this compound is a non-negotiable prerequisite for its application in any research or development setting. These parameters—including lipophilicity, aqueous solubility, acid-base dissociation constants (pKa), and stability—dictate its behavior in both in vitro and in vivo systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide provides a comprehensive overview of the known properties of this compound and presents a suite of detailed, field-proven experimental protocols for the determination of its critical physicochemical characteristics. The methodologies described are grounded in authoritative guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring scientific rigor and data integrity.
Core Physicochemical Properties
The foundational properties of a compound provide the initial dataset from which further experimental work is planned. The following table summarizes the currently available data for this compound.
| Property | Value | Source(s) |
| CAS Number | 854038-91-8 | [1][2][3] |
| Molecular Formula | C₂₂H₂₈N₂O₂ | [1][2] |
| Molecular Weight | 352.47 g/mol | [1][2] |
| Purity (Typical) | ≥98% (by HPLC) | [2] |
| Recommended Storage | 4°C, under inert atmosphere | [2] |
| SMILES | O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3 | [1][2] |
Experimental Characterization Protocols
The following sections detail the experimental workflows for determining the most critical physicochemical parameters that are not yet publicly documented for this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Lipophilicity Determination (Log P)
Scientific Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water, is a crucial predictor of a drug's membrane permeability and its potential for hydrophobic interactions with biological macromolecules. The Shake-Flask method, as described in OECD Guideline 107, is the gold-standard direct measurement technique for compounds within the Log P range of -2 to 4[4][5]. Given the large benzhydryl group, this compound is expected to be lipophilic, making this method highly relevant.
Experimental Protocol: OECD 107 Shake-Flask Method
-
Preparation of Phases:
-
Prepare a sufficient quantity of n-octanol and purified water (HPLC-grade).
-
Pre-saturate the n-octanol by shaking it with water for 24 hours at the experimental temperature (e.g., 25°C ± 1°C).
-
Pre-saturate the water by shaking it with n-octanol for 24 hours at the same temperature.
-
Separate the phases using a separatory funnel after equilibration. This step is critical to prevent volume changes during the partitioning experiment.
-
-
Sample Preparation:
-
Accurately weigh this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL). The choice of phase for initial dissolution depends on the expected solubility; for a lipophilic compound, n-octanol is the logical choice.
-
-
Partitioning:
-
Perform the experiment in triplicate.
-
In suitable glass vessels (e.g., centrifuge tubes with screw caps), combine the pre-saturated n-octanol stock solution and pre-saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). The use of different ratios helps validate that the partition coefficient is independent of the phase volume.
-
Gently agitate the vessels at a constant temperature for a sufficient time to reach equilibrium. Avoid vigorous shaking that can lead to the formation of emulsions, which are difficult to break. A gentle inversion or rocking motion for 1-2 hours is often sufficient.
-
-
Phase Separation:
-
Separate the two phases. Centrifugation (e.g., 2000 x g for 10 minutes) is the most reliable method to ensure complete separation and break any micro-emulsions[4].
-
-
Quantification:
-
Accurately determine the concentration of the analyte in both the n-octanol and water phases using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Prepare calibration standards in each respective phase (n-octanol and water) to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the equilibrium concentrations in the two phases: P = Coctanol / Cwater
-
The final value is expressed as its base-10 logarithm: Log P = log10(P)
-
The results from the triplicate runs should fall within a range of ± 0.3 log units for the determination to be considered valid[4].
-
Workflow for Log P Determination A visual representation of the Shake-Flask method for determining the partition coefficient.
Acid Dissociation Constant (pKa) Determination
Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is fundamental to predicting a compound's solubility, absorption, and receptor-binding interactions at physiological pH. The azetidine nitrogen in the structure is basic. Potentiometric titration is a highly accurate and precise method for determining pKa values by monitoring pH changes upon the addition of a titrant[6][7][8].
Experimental Protocol: Potentiometric Titration
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature[6].
-
-
Sample Preparation:
-
Accurately prepare a solution of the compound at a known concentration (e.g., 1 mM)[7]. Due to the expected low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary. It is crucial to note that the measured pKa will be an apparent pKa (pKaapp) specific to that co-solvent mixture. Extrapolation to a fully aqueous pKa may be required for some applications[8].
-
Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl[6]. This minimizes changes in activity coefficients during the titration.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the titration of bases[6].
-
For a basic compound, first acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure the analyte is fully protonated[7].
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached[7].
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the curve by calculating the first or second derivative of the plot.
-
Perform the experiment in triplicate to ensure reproducibility[6].
-
Logical Flow for pKa Determination Decision process for selecting and executing a pKa determination method.
Purity Analysis and Stability Assessment
Scientific Rationale: Ensuring the purity of a compound is essential for the reliability of all subsequent experiments. Stability testing provides critical information on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both purity assessment and stability-indicating assays due to its high resolution and sensitivity[9][10]. The ICH Q1A(R2) guideline provides the definitive framework for conducting stability studies[11].
Protocol: HPLC Purity and Stability-Indicating Method
-
Chromatographic System Development:
-
Column Selection: A C18 or C8 reversed-phase column is a standard starting point for small molecules of moderate polarity[10].
-
Mobile Phase: Screen mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic component (e.g., acetonitrile or methanol).
-
Method: Develop a gradient elution method to ensure separation of the main compound from potential impurities and degradation products with a wide range of polarities.
-
Detection: Use a UV detector set at a wavelength where the analyte and potential impurities show significant absorbance (e.g., determined via a UV scan).
-
-
Purity Determination:
-
Prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).
-
Inject the solution into the HPLC system.
-
Purity is typically calculated based on the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) x 100
-
-
Stability Study Design (per ICH Q1A):
-
Batch Selection: Use at least one well-characterized batch of the compound for the study[11][12].
-
Storage Conditions: Store aliquots of the compound in appropriate containers under a set of standardized conditions[13][14]:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, and 6 months for an accelerated study)[12][14].
-
Analysis: At each time point, analyze the sample for purity/potency using the validated HPLC method. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Photostability: If relevant, expose the compound to a controlled light source according to ICH Q1B guidelines to assess light sensitivity[11][15].
-
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While its basic structural and chemical identifiers are known, a comprehensive physicochemical profile is essential for its effective use. The experimental protocols detailed in this guide for determining Log P, pKa, purity, and stability provide a robust framework for researchers to generate the high-quality data required for informed decision-making in drug discovery and development projects. Adherence to these standardized, authoritative methodologies will ensure that the data generated is reliable, reproducible, and fit for purpose, ultimately accelerating the path from chemical entity to scientific insight.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]
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Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd. [Link]
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Slideshare. (2012). ICH guidelines for stability studies 1. Retrieved from Slideshare. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [Link]
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Spirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Bosnian Journal of Basic Medical Sciences. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub. [Link]
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OECD. (2022). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD iLibrary. [Link]
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OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD website. [Link]
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EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from EUR-Lex. [Link]
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PharmTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from PharmTech website. [Link]
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Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Wan, H., et al. (2014). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from JoVE. [Link]
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- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
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- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
This guide provides a comprehensive technical overview of the spectral data for tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the structural features of the molecule through a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The causality behind experimental choices and data interpretation is explained to provide actionable, field-proven insights.
Introduction
This compound (C₂₂H₂₈N₂O₂) is a complex organic molecule featuring several key functional groups that contribute to its chemical properties and potential biological activity.[1] These include a four-membered azetidine ring, a bulky benzhydryl group, and a tert-butoxycarbonyl (Boc) protecting group on a secondary amine. The azetidine moiety is a recognized structural motif in medicinal chemistry, often employed to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1] Accurate structural elucidation and confirmation are paramount in the synthesis and application of such compounds, for which spectroscopic methods are indispensable tools.
This guide will present a detailed, albeit predicted, spectral analysis of the title compound. In the absence of publicly available, experimentally-derived spectra, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and scientifically-grounded interpretation of the expected spectral characteristics.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular architecture is fundamental to interpreting its spectral data. The key structural components are highlighted below.
Caption: Molecular structure of this compound highlighting key functional groups.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized in the tables below, followed by a detailed interpretation.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the compound's solubility.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is employed.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 10H | Aromatic protons (Benzhydryl) |
| ~4.50 | br s | 1H | CH (Benzhydryl) |
| ~4.00-4.20 | m | 1H | CH (Azetidine) |
| ~3.50-3.70 | m | 2H | CH₂ (Azetidine) |
| ~3.10-3.30 | m | 2H | CH₂ (Azetidine) |
| ~2.80 | s | 3H | N-CH₃ |
| ~1.45 | s | 9H | tert-Butyl (Boc) |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155-157 | C=O (Carbamate) |
| ~140-142 | Quaternary C (Benzhydryl) |
| ~127-129 | Aromatic CH (Benzhydryl) |
| ~79-81 | Quaternary C (tert-Butyl) |
| ~65-70 | CH (Benzhydryl) |
| ~55-60 | CH₂ (Azetidine) |
| ~45-50 | CH (Azetidine) |
| ~30-35 | N-CH₃ |
| ~28-29 | CH₃ (tert-Butyl) |
Interpretation of NMR Spectra
-
¹H NMR: The aromatic region (~7.20-7.40 ppm) is expected to show a complex multiplet corresponding to the ten protons of the two phenyl rings of the benzhydryl group. A broad singlet around 4.50 ppm can be assigned to the methine proton of the benzhydryl group. The protons on the azetidine ring will likely appear as multiplets in the range of 3.10-4.20 ppm. The N-methyl group should give a sharp singlet at approximately 2.80 ppm. The most upfield and characteristic signal is the sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically appearing around 1.45 ppm.
-
¹³C NMR: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, in the range of 155-157 ppm. The aromatic carbons of the benzhydryl group will appear between 127-142 ppm. The quaternary carbon of the tert-butyl group is typically found around 79-81 ppm, while the methyl carbons are at approximately 28-29 ppm. The carbons of the azetidine ring and the benzhydryl methine carbon will resonate in the 45-70 ppm region. The N-methyl carbon is expected around 30-35 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer is commonly used for this type of molecule.
-
Data Acquisition:
-
The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.
-
A full scan is performed over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).
-
Predicted Fragmentation Pattern
The molecular weight of this compound is 352.48 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 353.49.
Table of Predicted Fragments:
| m/z | Fragment Ion | Loss |
| 353.49 | [M+H]⁺ | - |
| 297.43 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 253.38 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
| 167.09 | [C₁₃H₁₁]⁺ (Benzhydryl cation) | Cleavage of the N-C(benzhydryl) bond |
| 100.12 | [C₅H₁₀NO₂]⁺ (Boc-N(CH₃)) | Cleavage of the azetidine ring |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) | Fragmentation of the Boc group |
Interpretation of Mass Spectrum:
The base peak in the mass spectrum could be the benzhydryl cation at m/z 167.09, which is a very stable carbocation. The molecular ion peak [M+H]⁺ at m/z 353.49 should be observable. Common fragmentation pathways for N-Boc protected amines include the loss of isobutylene (56 Da) to give a peak at m/z 297.43, and the loss of the entire Boc group (100 Da) to give a peak at m/z 253.38.[2] The tert-butyl cation at m/z 57.07 is also a characteristic fragment.
Caption: Predicted fragmentation pathway for this compound in ESI-MS.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: A small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.
-
Liquid/Soluble Samples: Attenuated Total Reflectance (ATR) is a common technique where a drop of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020-3080 | Medium | C-H stretch (Aromatic) |
| ~2850-2980 | Strong | C-H stretch (Aliphatic - CH, CH₂, CH₃) |
| ~1680-1700 | Strong | C=O stretch (Carbamate) |
| ~1450-1495 | Medium | C=C stretch (Aromatic ring) |
| ~1365 | Strong | C-H bend (tert-Butyl) |
| ~1160-1250 | Strong | C-N stretch (Azetidine and Carbamate) |
| ~1150 | Strong | C-O stretch (Carbamate) |
| ~690-770 | Strong | C-H out-of-plane bend (Aromatic) |
Interpretation of IR Spectrum
The IR spectrum is expected to be dominated by a strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbamate group. The C-H stretching vibrations of the aromatic rings will appear as medium intensity bands above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed as strong bands below 3000 cm⁻¹. A characteristic strong band for the tert-butyl group should be present around 1365 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate and azetidine moieties will result in strong bands in the fingerprint region (1150-1250 cm⁻¹). The out-of-plane C-H bending vibrations of the phenyl groups will give rise to strong absorptions in the 690-770 cm⁻¹ range.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from analogous structures, a comprehensive and scientifically rigorous interpretation of the expected spectral characteristics has been presented. This information serves as a valuable resource for researchers and drug development professionals in the synthesis, characterization, and quality control of this and related compounds. The provided experimental protocols offer practical guidance for obtaining high-quality spectral data in a laboratory setting.
References
- Gao, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
- Dam, M. A., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 24(9), 1391–1401.
-
PubChem. (n.d.). Benzhydrol. Retrieved from [Link]
- Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of N-Benzhydrylazetidine Derivatives
Abstract
The N-benzhydrylazetidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Unambiguous structural elucidation and stereochemical assignment are paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of N-benzhydrylazetidine derivatives, offering field-proven insights into spectral interpretation, experimental design, and the application of advanced techniques for complete molecular characterization.
Section 1: The N-Benzhydrylazetidine Scaffold: A Structural Overview
The core structure consists of a four-membered azetidine ring N-substituted with a benzhydryl (diphenylmethyl) group. This combination presents a unique set of spectroscopic features. The key to accurate NMR interpretation lies in systematically identifying the signals corresponding to three primary domains of the molecule: the benzhydryl moiety, the aromatic rings, and the azetidine ring itself.
The numbering convention used throughout this guide designates the nitrogen atom as position 1 of the azetidine ring. The benzhydryl methine carbon is referred to as Cα.
Figure 1. General structure of an N-benzhydrylazetidine derivative.
Section 2: ¹H NMR Spectroscopy: Proton Environments and Coupling Networks
The ¹H NMR spectrum provides critical information on the electronic environment of each proton and their spatial relationships through spin-spin coupling.
Characteristic Chemical Shifts (δ)
-
Benzhydryl Methine Proton (N-CH(Ph)₂): This proton (Hα) typically appears as a singlet in the range of δ 4.0 - 4.5 ppm . Its downfield position is a result of being attached to a carbon adjacent to the electronegative nitrogen atom and the anisotropic deshielding effects of the two phenyl rings. The absence of adjacent protons results in a characteristic singlet, which is a key diagnostic signal for this scaffold.
-
Aromatic Protons (-C₆H₅): The ten protons of the two phenyl rings resonate in the aromatic region, typically between δ 7.1 and 7.5 ppm .[1] In unsubstituted derivatives, these signals may overlap, forming a complex multiplet. Substitution on the phenyl rings will lead to more distinct and predictable splitting patterns.
-
Azetidine Ring Protons: The four-membered ring is strained and non-planar, which significantly influences the chemical shifts and coupling constants of its protons.
-
C2/C4 Protons (CH₂-N): These protons are adjacent to the nitrogen atom and are therefore deshielded, typically resonating between δ 3.0 and 4.5 ppm .[2] Due to the puckered nature of the ring and the chiral center at Cα (even if the molecule as a whole is achiral), these protons are often diastereotopic, meaning they are chemically non-equivalent. This results in two distinct signals, each split by the other (geminal coupling) and by the C3 protons (vicinal coupling).
-
C3 Protons (-CH₂-): These protons are further from the nitrogen and resonate more upfield, typically in the range of δ 2.0 - 2.8 ppm . They also tend to be diastereotopic and will show both geminal and vicinal coupling.
-
Spin-Spin Coupling: The Key to Stereochemistry
Coupling constants (J values) are indispensable for confirming assignments and determining the relative stereochemistry of substituents on the azetidine ring.[3]
-
Geminal Coupling (²J): The coupling between two protons on the same carbon atom (e.g., H2a and H2b) is typically in the range of -9 to -15 Hz . For some azetidine derivatives, values around 9.6 Hz have been observed.[2]
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons provides crucial stereochemical information. The magnitude of ³J is dependent on the dihedral angle between the C-H bonds, as described by the Karplus relationship.[4] For azetidine rings, this provides a reliable method to distinguish between cis and trans isomers.[5]
-
³J_cis: Typically larger, in the range of 8.4 - 8.9 Hz .
-
³J_trans: Typically smaller, in the range of 5.8 - 7.9 Hz .
-
Data Summary: ¹H NMR
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Benzhydryl CH | 4.0 - 4.5 | Singlet (s) | N/A |
| Aromatic Ar-H | 7.1 - 7.5 | Multiplet (m) | N/A |
| Azetidine C2/C4-H | 3.0 - 4.5 | Multiplet (m) or d, t, dd | ²J ≈ 9-15; ³J_cis ≈ 8.5-9; ³J_trans ≈ 6-8 |
| Azetidine C3-H | 2.0 - 2.8 | Multiplet (m) or quintet | ²J ≈ 9-15; ³J_cis ≈ 8.5-9; ³J_trans ≈ 6-8 |
Section 3: ¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their hybridization and electronic state. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon.
Characteristic Chemical Shifts (δ)
-
Benzhydryl Methine Carbon (N-CαH(Ph)₂): This carbon is significantly deshielded by the adjacent nitrogen and phenyl groups, appearing around δ 70 - 80 ppm .
-
Aromatic Carbons (-C₆H₅): These carbons resonate in the typical aromatic region of δ 125 - 145 ppm .[1] The ipso-carbons (the carbons directly attached to the methine) are often broader and less intense and can be found around δ 140-145 ppm . The ortho, meta, and para carbons will have distinct shifts, which can be assigned with the help of 2D NMR techniques.
-
Azetidine Ring Carbons:
Data Summary: ¹³C NMR
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Benzhydryl C H | 70 - 80 |
| Aromatic ipso-C | 140 - 145 |
| Aromatic C-H | 125 - 130 |
| Azetidine C 2/C 4 | 50 - 60 |
| Azetidine C 3 | 35 - 45 |
Section 4: Advanced NMR Techniques for Unambiguous Assignment
While 1D spectra provide foundational data, complex derivatives often require advanced 2D NMR and spectral editing techniques for full, unambiguous assignment.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a crucial experiment for determining the number of protons attached to each carbon.[6][7] It is typically run in two modes:
-
DEPT-90: Only CH (methine) carbons appear as positive signals. This is excellent for identifying the benzhydryl Cα.[8]
-
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative (inverted) signals. Quaternary carbons (like ipso-aromatic carbons) are absent.[8][9][10] This experiment definitively distinguishes the azetidine CH₂ signals from the benzhydryl CH signal.
2D Correlation Spectroscopy
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will show cross-peaks between geminally and vicinally coupled protons, confirming the connectivity within the azetidine ring.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying quaternary carbons and piecing together the entire molecular framework. For example, a correlation from the benzhydryl Hα to the azetidine C2/C4 carbons would confirm the N-benzhydryl linkage.
Figure 2. A generalized workflow for NMR-based structure elucidation.
Section 5: Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the N-benzhydrylazetidine derivative directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For solubility or temperature studies, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.
-
Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane, TMS, though often present in the solvent) would be added. For routine characterization, the residual solvent peak is typically used for referencing.
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Set the number of scans (NS) to 8 or 16 for a concentrated sample.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing (¹H):
-
Apply a Fourier Transform to the FID.
-
Phase the spectrum to achieve a flat baseline and pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine relative proton ratios.
-
Analyze peak multiplicities and measure coupling constants.
-
-
¹³C {¹H} and DEPT Acquisition:
-
Load a standard carbon experiment with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
Set the number of scans to 128, 256, or higher, as ¹³C has a low natural abundance.
-
Acquire the ¹³C FID. Process similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Run subsequent DEPT-90 and DEPT-135 experiments using standard instrument parameters to determine carbon types.
-
Conclusion
The ¹H and ¹³C NMR spectra of N-benzhydrylazetidine derivatives are rich with structural information. The benzhydryl methine proton provides a highly diagnostic singlet, while the chemical shifts and, critically, the vicinal coupling constants of the azetidine ring protons serve as reliable indicators of substitution and stereochemistry. By employing a systematic approach that combines 1D NMR with advanced techniques like DEPT and 2D correlation spectroscopy, researchers can achieve complete and unambiguous characterization of these important molecules, providing a solid foundation for drug discovery and development efforts.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Azetidine(503-29-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′) - ResearchGate. (n.d.).
- Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). PubMed Central.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry.
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - NIH. (n.d.).
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- Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-... - ResearchGate. (n.d.).
- Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com. (2022).
- NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.).
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- NMR Chemical Shifts. (n.d.).
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- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.).
- FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. (n.d.).
- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021).
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- 1H NMR Chemical Shift - Oregon State University. (n.d.).
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- Synthesis and Structural Characterization of N-Acylhydrazones by NMR Spectroscopy - MDPI. (n.d.).
- 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. (1984).
- DEPT NMR: Signals and Problem Solving - Chemistry Steps. (n.d.).
- 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023).
- Synthesis and Performance of N-(Benzoyl) Stearic Acid Hydrazide - ResearchGate. (2025).
- Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed. (2016).
- 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).
- 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023).
- Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - MDPI. (n.d.).
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The Benzhydryl Group: A Guardian of the Strained Azetidine Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable conformational rigidity and metabolic stability to drug candidates. However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) presents a unique set of challenges in multi-step synthesis, rendering the nitrogen atom both reactive and susceptible to undesired ring-opening reactions. The judicious selection of a nitrogen protecting group is therefore paramount to the successful manipulation and elaboration of the azetidine core. This technical guide provides a comprehensive exploration of the benzhydryl (Bzh) group as a robust and versatile protecting group for the azetidine nitrogen. We will delve into the chemical principles underpinning its efficacy, provide detailed experimental protocols for its installation and removal, and offer a comparative analysis against other common N-protecting groups. This guide is intended to equip researchers with the knowledge to strategically employ the benzhydryl group in the synthesis of complex molecules featuring the unique azetidine motif.
The Azetidine Conundrum: Why Nitrogen Protection is Critical
The chemistry of azetidines is a delicate balance between their useful structural properties and their inherent reactivity. The ring strain not only influences the geometry of the molecule but also enhances the nucleophilicity of the nitrogen atom. This heightened reactivity, while useful for certain transformations, can be a significant liability in multi-step syntheses where the nitrogen needs to remain quiescent during reactions at other positions of the molecule.
Furthermore, the azetidine ring is prone to decomposition and ring-opening, particularly under acidic conditions. This instability necessitates a protecting group that not only masks the nucleophilicity of the nitrogen but also provides a degree of steric and electronic stabilization to the strained ring system.
The Benzhydryl Group: An Ideal Protector for Azetidine Nitrogen
The benzhydryl group, also known as the diphenylmethyl group, has emerged as a highly effective protecting group for amines, and it is particularly well-suited for the challenges posed by the azetidine ring. Its utility stems from a combination of steric and electronic factors.
Key Attributes of the Benzhydryl Protecting Group:
-
Steric Hindrance: The two bulky phenyl rings of the benzhydryl group provide a significant steric shield around the azetidine nitrogen, preventing it from participating in unwanted side reactions. This steric bulk also contributes to the overall stability of the protected azetidine.
-
Electronic Stabilization: The phenyl rings can electronically stabilize the N-C bond, contributing to the robustness of the protected amine.
-
Acid Lability: The benzhydryl group is readily cleaved under specific acidic conditions due to the formation of the stable diphenylmethyl carbocation. This allows for its selective removal when desired.
-
Stability to a Wide Range of Reagents: N-benzhydryl protected azetidines are stable to a variety of synthetic conditions, including basic, reductive, and some oxidative conditions, making them compatible with a broad range of chemical transformations.
Experimental Protocols: Installation and Cleavage of the Benzhydryl Group
Protection of the Azetidine Nitrogen: N-Benzhydrylation
The introduction of the benzhydryl group onto the azetidine nitrogen is typically achieved via a nucleophilic substitution reaction.
Protocol: N-Benzhydrylation of Azetidine
-
Materials: Azetidine hydrochloride, benzhydryl bromide (or chloride), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), and a suitable solvent (e.g., acetonitrile, DMF).
-
Procedure:
-
To a solution of azetidine hydrochloride in the chosen solvent, add 2.2 equivalents of the non-nucleophilic base and stir at room temperature for 15-30 minutes to generate the free azetidine.
-
Add a solution of 1.0 equivalent of benzhydryl bromide in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzhydrylazetidine.
-
Deprotection of the Azetidine Nitrogen
The removal of the benzhydryl group can be accomplished under several conditions, with catalytic hydrogenation and acidic cleavage being the most common.
Protocol 1: Deprotection via Catalytic Hydrogenation
This method is particularly useful when other functional groups sensitive to strong acids are present in the molecule.
-
Materials: N-benzhydrylazetidine derivative, Palladium on carbon (10% Pd/C), hydrogen source (H₂ gas or a transfer hydrogenation reagent like formic acid or ammonium formate), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve the N-benzhydrylazetidine derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.
-
Protocol 2: Deprotection via Acidic Cleavage
This method is effective but should be used with caution if other acid-sensitive functional groups are present.
-
Materials: N-benzhydrylazetidine derivative, strong acid (e.g., trifluoroacetic acid (TFA), often with a catalytic amount of triflic acid (TfOH)), and a suitable solvent (e.g., dichloromethane (DCM)).
-
Procedure:
-
Dissolve the N-benzhydrylazetidine derivative in DCM.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution. For more robust substrates, a catalytic amount of triflic acid can be added.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
-
Comparative Analysis: Benzhydryl vs. Other N-Protecting Groups for Azetidines
The choice of a protecting group is a critical decision in any synthetic strategy. The following table provides a comparative overview of the benzhydryl group against two other commonly used N-protecting groups for azetidines: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Feature | Benzhydryl (Bzh) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Structure | Diphenylmethyl | tert-Butoxycarbonyl | Benzyloxycarbonyl |
| Typical Protection | Benzhydryl bromide/chloride, base | Boc anhydride (Boc₂O), base | Benzyl chloroformate (Cbz-Cl), base |
| Deprotection Conditions | Catalytic hydrogenation; Strong acid (TFA, TfOH) | Strong acid (TFA, HCl) | Catalytic hydrogenation |
| Stability to Bases | High | High | High |
| Stability to Acids | Moderate (cleaved by strong acids) | Low (cleaved by moderate to strong acids) | High (stable to most acids) |
| Stability to Hydrogenation | Low (cleaved) | High | Low (cleaved) |
| Orthogonality | Orthogonal to Boc and acid-stable groups when removed by hydrogenation. Orthogonal to Cbz and hydrogenation-labile groups when removed by acid. | Orthogonal to Cbz and other hydrogenation-labile groups. | Orthogonal to Boc and other acid-labile groups. |
| Key Advantage for Azetidines | Provides significant steric bulk, enhancing the stability of the strained ring. | Easily introduced and removed under relatively mild acidic conditions. | Stable to acidic conditions, allowing for transformations with acid-labile groups elsewhere in the molecule. |
| Potential Limitation | Can be more challenging to remove than Boc in some cases. | The strong acidic conditions for deprotection can sometimes lead to azetidine ring-opening. | The need for a metal catalyst for deprotection can be a limitation for certain substrates. |
The Benzhydryl Group in Action: Orthogonal Strategies and Multi-Step Synthesis
The true utility of the benzhydryl group is often demonstrated in complex, multi-step syntheses where its unique stability profile allows for orthogonal manipulations. A key example is the selective cleavage of other protecting groups in the presence of an N-benzhydryl azetidine.
For instance, in the synthesis of azetidine-2-carboxylic acid derivatives, it has been shown that an O-benzyl ester can be selectively cleaved by partial hydrogenation while leaving the N-benzhydryl group intact. This demonstrates that the rate of hydrogenolysis of the O-benzyl group is faster than that of the N-benzhydryl group, a crucial piece of information for synthetic planning.
This orthogonality allows for a synthetic strategy where the N-benzhydryl azetidine is carried through several synthetic steps, and then the benzhydryl group is removed at a later stage, as depicted in the following conceptual workflow:
Conclusion
The benzhydryl group serves as a powerful and reliable guardian for the nitrogen atom of the strained azetidine ring. Its combination of steric bulk, electronic stability, and versatile deprotection options makes it an invaluable tool for synthetic chemists. By understanding the principles outlined in this guide, researchers can confidently incorporate N-benzhydryl protected azetidines into their synthetic routes, enabling the construction of complex and novel molecules for drug discovery and development. The strategic use of the benzhydryl group, particularly in orthogonal protection schemes, opens up a wider range of possibilities for the functionalization of this important heterocyclic scaffold.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry –
An In-depth Technical Guide to the Stability of the tert-Butyl Carbamate (Boc) Protecting Group
Introduction: The Indispensable Role of the Boc Group in Modern Synthesis
In the intricate field of organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection, valued for its unique combination of stability across a wide range of reaction conditions and its clean, facile removal under specific acidic protocols.[2][3] This dual nature allows for the precise, sequential manipulation of functional groups, a critical requirement for multi-step synthetic strategies.[1]
This guide provides an in-depth exploration of the Boc group's stability profile, moving beyond simple procedural descriptions to explain the underlying chemical principles and causality that govern its behavior. We will delve into its lability under acidic conditions, its robustness in basic and nucleophilic environments, and the practical, field-proven strategies required to optimize its use while mitigating potential side reactions. The content herein is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this essential synthetic tool.
The Boc Group: Mechanism of Protection and Core Attributes
The Boc group is introduced to an amine to form a carbamate, which effectively masks the nucleophilicity and basicity of the nitrogen atom.[4][5] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O, a stable and convenient reagent.[6] The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks an electrophilic carbonyl carbon of the anhydride.[6] A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to enhance the amine's nucleophilicity.[3][6]
The resulting Boc-protected amine is characterized by significant steric bulk and electronic delocalization of the nitrogen lone pair into the carbonyl system, rendering the nitrogen far less reactive. This protected state is stable to a wide array of reagents, which is fundamental to its utility.[4]
Caption: General workflow for the protection of an amine using (Boc)₂O.
Comprehensive Stability Profile
The true power of the Boc group lies in its predictable stability profile, which forms the basis of its orthogonality to other common protecting groups.[1][6]
Lability Under Acidic Conditions
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[7] This deprotection is not merely a hydrolysis event; it is a carefully controlled, acid-catalyzed elimination.[8][9]
Mechanism of Acid-Catalyzed Cleavage: The process unfolds in a sequence of well-understood steps:[9][10][11]
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), first protonates the carbonyl oxygen of the carbamate.[5][8][9] This step is a rapid equilibrium that activates the group for cleavage.
-
C-O Bond Cleavage: The protonated intermediate is unstable and fragments, leading to the heterolytic cleavage of the tert-butyl-oxygen bond.[2][3] This step is the rate-determining step and is facilitated by the formation of two stable species: a carbamic acid and a highly stabilized tert-butyl cation.[5][9]
-
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the free, unprotected amine.[9][10]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming an amine salt (e.g., a trifluoroacetate salt).[6][10]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Kinetics and Reagent Choice: The rate of Boc cleavage is highly dependent on the acid used. Studies have revealed that the kinetics can be complex, with deprotection using acids like HCl exhibiting a second-order dependence on the acid concentration.[12][13][14] This implies that the mechanism involves more than a single proton in the rate-limiting step, likely a general acid-catalyzed fragmentation of the protonated carbamate.[13][14] In contrast, deprotection with TFA often requires a large excess of acid to proceed at a reasonable rate.[14]
Commonly used acidic systems include:
-
Trifluoroacetic Acid (TFA): Typically used in a 25-50% solution in dichloromethane (DCM) for routine deprotections, especially in solid-phase peptide synthesis (SPPS).[8][15] Neat TFA can also be used for more robust cleavage.[16]
-
Hydrogen Chloride (HCl): Often used as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[7][8] This can sometimes offer higher selectivity compared to TFA.[8]
Stability Under Basic and Nucleophilic Conditions
A key advantage of the Boc group is its exceptional stability in the presence of bases and a wide range of nucleophiles.[17] This stability is attributable to two main factors:
-
Steric Hindrance: The bulky tert-butyl group physically shields the carbonyl carbon from the approach of nucleophiles.
-
Electronic Effects: The carbonyl carbon of a carbamate is less electrophilic than that of an ester due to resonance donation from the adjacent nitrogen atom.
This robustness allows for transformations elsewhere in the molecule using reagents such as organometallics (Grignard, organolithium reagents), hydrides, and common bases like triethylamine, pyridine, and even sodium hydroxide without premature loss of the Boc group.[17][18][19] This stability is the foundation of its orthogonality with the base-labile Fmoc group.[4][17]
Orthogonal Stability
Orthogonality is the principle that allows for the selective removal of one protecting group in the presence of others.[1] The Boc group is a central component in many orthogonal strategies:
-
vs. Fmoc (Base-Labile): The Boc group is stable to the piperidine solutions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][6]
-
vs. Cbz/Bn (Hydrogenolysis-Labile): The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C) that are used to remove benzyloxycarbonyl (Cbz) or benzyl (Bn) groups.[4][20][21]
This compatibility allows for complex synthetic routes where different amines can be unmasked sequentially.[22]
Field-Proven Insights: Managing Side Reactions
While Boc deprotection is generally efficient, the generation of the highly reactive tert-butyl cation is a significant practical challenge that must be managed to ensure high product purity.[9][15]
The Problem: Alkylation by the tert-Butyl Cation The electrophilic tert-butyl cation will readily react with any nucleophile present in the reaction mixture.[23][24] In peptide synthesis, the side chains of certain amino acids are particularly susceptible to this alkylation:[9][25]
-
Tryptophan (Trp)
-
Methionine (Met)
-
Cysteine (Cys)
-
Tyrosine (Tyr)
This can lead to the formation of undesired, permanently modified side-products that are difficult to separate from the target molecule.[15][26]
The Solution: The Critical Role of Scavengers To prevent unwanted alkylation, the deprotection cocktail must include "scavengers"—nucleophiles that are added in excess to trap the tert-butyl cation before it can react with the substrate.[3][17] The choice of scavenger is dictated by the specific nucleophilic residues present in the molecule.
| Scavenger | Target Residue(s) / Function | Typical Concentration |
| Anisole / Thioanisole | General purpose, effective for Tryptophan and Tyrosine.[3] | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Highly effective for Tryptophan and Cysteine.[15] | 1-5% (v/v) |
| Triisopropylsilane (TIPS) | Reduces Trityl and other protecting groups, traps cations.[27] | 1-5% (v/v) |
| Water | Can act as a scavenger and aids in cleavage.[27] | 1-5% (v/v) |
| Dimethyl Sulfide (DMS) | Prevents oxidation of Methionine.[28] | 1-5% (v/v) |
Validated Experimental Protocols
The following protocols represent standardized, self-validating systems for the efficient removal of the Boc group.
Protocol 1: Boc Deprotection in Solution Phase (TFA/DCM)
This protocol is suitable for small molecules and peptides in solution.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Anisole or Triisopropylsilane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Scavenger Addition: Add the appropriate scavenger (e.g., 5% v/v TIPS) to the solution.
-
Acidification: Cool the flask to 0 °C in an ice bath. Slowly add TFA (typically 5-10 equivalents, or as a 25-50% v/v solution with DCM) to the stirring solution.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas is often observed.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic (to neutralize remaining acid and remove the TFA salt). Wash subsequently with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard deprotection step within a typical Boc-SPPS cycle.[8]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 25-50% TFA in DCM (v/v), containing 1-5% scavenger (e.g., m-cresol).[15]
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).[29]
-
Solid-phase reaction vessel
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the solvent.[8]
-
Deprotection: Add the deprotection solution (approx. 10 mL per gram of resin) and agitate the mixture for 2 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved protecting group.[29]
-
Neutralization: Add the neutralization solution to the resin and agitate for 2-5 minutes. Repeat this step once more. This converts the ammonium trifluoroacetate salt to the free amine, which is essential for the subsequent coupling step.[15][29]
-
Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next amino acid coupling cycle.
Caption: Workflow for Boc deprotection in Solid-Phase Peptide Synthesis.
Conclusion
The tert-butyloxycarbonyl protecting group is an exceptionally reliable and versatile tool in modern organic chemistry. Its well-defined stability—robust under basic, nucleophilic, and reductive conditions, yet cleanly labile to acid—provides the orthogonality required for the synthesis of highly complex molecular targets. A thorough understanding of the acid-catalyzed cleavage mechanism, particularly the generation and subsequent trapping of the tert-butyl cation with appropriate scavengers, is critical for its successful application. The protocols and data presented in this guide offer a validated framework for researchers to harness the full potential of Boc chemistry, ensuring high yields and purity in their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][17]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][10]
-
Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Retrieved from [Link][12]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link][4]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][15]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][11]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link][30]
-
CoLab. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [13]
-
ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. Retrieved from [Link][20]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link][14]
-
Nowick Laboratory, UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link][27]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link][31]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][5]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link][22]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][7]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link][32]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link][33]
-
ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. Retrieved from [Link][26]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link][23]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][24]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. [Link][21]
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [https://www.semanticscholar.org/paper/Efficient-solventless-technique-for-Boc-protection-Zaragoza/...][34]
-
National Institutes of Health. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes. Retrieved from [Link][18]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link][16]
-
Scribd. (n.d.). Additions of Organometallic Reagents To CN Bonds Reactivity and Selectivity PDF. Retrieved from [Link][35]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link][19]
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Azetidine Scaffolds in Medicinal Chemistry: A Technical Guide to Harnessing Strain for Therapeutic Innovation
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Their unique combination of conformational rigidity, high sp³-character, and inherent ring strain confers advantageous physicochemical and pharmacokinetic properties, making them highly attractive for drug design.[1][3] This guide provides an in-depth analysis of the azetidine scaffold, exploring its fundamental structural and chemical characteristics, its strategic application as a bioisostere, and the evolving synthetic methodologies that have made its incorporation into complex molecules increasingly feasible. We will dissect the causal relationships between the scaffold's properties and its impact on biological activity, supported by case studies of FDA-approved drugs and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Azetidine Scaffold: Understanding the Fundamentals
Historically overshadowed by more common heterocycles like pyrrolidines, the azetidine ring has emerged as a powerful tool in drug discovery.[1] Its value lies in a unique set of structural and chemical features that medicinal chemists can leverage to overcome common drug development hurdles.
Structural and Conformational Properties
The azetidine ring is a four-membered heterocycle with three carbon atoms and one nitrogen, corresponding to the formula C₃H₇N.[4] Its defining feature is significant ring strain (approx. 25.4 kcal/mol), which places it between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol).[5] This intermediate strain level makes the ring stable enough for practical handling and synthesis, yet reactive enough to participate in unique chemical transformations.[2][5]
To alleviate this strain, the azetidine ring is not planar. It adopts a puckered conformation, a critical feature influencing the three-dimensional shape of molecules that contain it.[6] The orientation of substituents on the ring (pseudo-axial vs. pseudo-equatorial) is a key determinant of molecular conformation and, consequently, its interaction with biological targets. For bulky substituents, a pseudo-equatorial orientation is generally favored to minimize steric hindrance.[6]
Caption: Puckered conformation of a substituted azetidine ring.
Impact on Physicochemical Properties
The incorporation of an azetidine scaffold can profoundly and predictably alter a molecule's drug-like properties. Its sp³-rich, non-planar structure increases the three-dimensional character of a molecule, a strategy often employed to improve target selectivity and escape the "flatland" of aromatic compounds.[1][7] The embedded nitrogen atom acts as a hydrogen bond acceptor and can be substituted to modulate basicity (pKa) and, consequently, solubility and cell permeability.[1]
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale for Difference |
| Ring Strain (kcal/mol) | ~25.4[5] | ~5.4[5] | ~0 | Higher angle strain in the 4-membered ring. |
| Basicity (pKa of conjugate acid) | ~11.29[4] | ~11.27 | ~11.12 | The nitrogen in azetidine is more basic than in many other secondary amines, influencing ionization state at physiological pH. |
| LogP Contribution | Lowers lipophilicity | Lowers lipophilicity | Lowers lipophilicity | Azetidine provides a less lipophilic and more rigid alternative to larger saturated heterocycles.[8] |
| 3D Character | High | Moderate | Moderate | The puckered, constrained ring provides distinct exit vectors for substituents compared to larger rings.[1] |
Strategic Application: The Azetidine as a Bioisostere
One of the most powerful applications of the azetidine ring in medicinal chemistry is its use as a bioisostere—a chemical substitute for another group that retains or enhances desired biological activity while improving physicochemical or pharmacokinetic properties.[8]
Azetidines serve as effective bioisosteres for:
-
Larger Saturated Heterocycles: Replacing piperidine or piperazine rings with an azetidine can reduce molecular weight and lipophilicity, improve metabolic stability, and alter the spatial orientation of key functional groups.[1]
-
Planar Aromatic Rings: Introducing an azetidine scaffold increases the fraction of sp³ carbons, enhancing the three-dimensionality of a compound, which can lead to improved solubility and better target engagement.[8]
-
Spirocyclic Scaffolds: Spirocyclic azetidines, where the azetidine ring is fused to another ring through a single carbon, offer a high degree of conformational rigidity.[9] This rigidity can lock a molecule into a bioactive conformation, increasing potency and reducing off-target effects. Furthermore, these structures are often poorly recognized by metabolic enzymes, mitigating early drug clearance.[9]
Caption: Azetidine scaffolds as bioisosteres for piperazine.
Synthesis of Azetidine Scaffolds: Enabling Access
The historical underutilization of azetidines was partly due to synthetic challenges.[10] However, recent advancements have provided robust and versatile methods for their synthesis, making them more accessible for drug discovery programs.[1][5]
Key synthetic strategies include:
-
Intramolecular Cyclization: A common and foundational approach involving the cyclization of γ-amino alcohols or related precursors.
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for constructing functionalized azetidines.[5][11]
-
C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination reactions allow for the direct formation of the azetidine ring from readily available amine precursors.[5]
-
Strain-Release Methodologies: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles provides a modular and powerful route to complex, stereodefined azetidines.[3][12]
Workflow & Protocol: Synthesis of a Trisubstituted Azetidine Core
This protocol is adapted from methodologies used to generate diverse azetidine-based scaffolds for CNS-focused libraries.[13][14] It demonstrates a multi-step sequence to a versatile azetidine intermediate.
Caption: Synthetic workflow for a core azetidine scaffold.
Step-by-Step Protocol:
-
N-Alkylation: To a solution of the starting N-allyl amino diol (1.0 equiv) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equiv) and bromoacetonitrile (1.1 equiv). Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Trityl Protection: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add triethylamine (1.5 equiv) and trityl chloride (1.1 equiv). Stir at room temperature for 4-6 hours. Upon completion, wash the reaction with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the protected intermediate.
-
Chloride Formation: Dissolve the trityl-protected intermediate in DCM and cool to 0 °C. Add thionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract with DCM, dry the combined organic layers, and concentrate to obtain the benzylic chloride.[13][14]
-
Cyclization: Dissolve the crude chloride in anhydrous THF and cool the solution to -50 °C under a nitrogen atmosphere. Add a solution of lithium hexamethyldisilylazide (LiHMDS, 1.1 equiv, 1.0 M in THF) dropwise. Stir the reaction at this temperature for 1-2 hours. Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the residue by column chromatography to yield the desired trisubstituted azetidine core.[13][14]
Self-Validation Note: Each step of this protocol should be monitored by an appropriate analytical method (e.g., TLC, LC-MS) to ensure reaction completion and purity of intermediates. Spectroscopic characterization (¹H NMR, ¹³C NMR) of the final product is essential to confirm the structure and stereochemistry of the azetidine core.
Azetidines in Action: Approved Drugs and Clinical Applications
The therapeutic relevance of the azetidine scaffold is firmly established, with several FDA-approved drugs incorporating this motif to enhance efficacy and safety.[1] These examples validate the strategic principles discussed and serve as a guide for future drug design.
| Drug Name | Target | Therapeutic Area | Key Role of Azetidine |
| Baricitinib | Janus Kinase (JAK) 1/2 | Rheumatoid Arthritis | The azetidine moiety is crucial for potency and selectivity, fitting into a specific pocket of the kinase active site.[1] |
| Cobimetinib | MEK1/2 | Oncology (Melanoma) | The azetidine ring improves metabolic stability and contributes to the overall pharmacokinetic profile of the drug.[1] |
| Azelnidipine | Calcium Channel Blocker | Hypertension | The azetidine is a core part of the dihydropyridine structure, influencing its pharmacological properties.[1][15] |
| Sarolaner | Isoxazoline Ectoparasiticide | Veterinary Medicine | The spiro-azetidine structure provides a rigid framework that contributes to potent activity against fleas and ticks.[1] |
Beyond approved drugs, azetidine derivatives are being actively investigated across numerous therapeutic areas, including CNS disorders, infectious diseases, and inflammation, demonstrating the scaffold's broad pharmacological potential.[1][10] For example, azetidine amides have been developed as potent small-molecule inhibitors of STAT3 for oncology applications.[16]
Conclusion and Future Perspectives
The azetidine scaffold has cemented its place as a valuable building block in the medicinal chemist's toolbox. Its unique conformational and physicochemical properties provide a rational means to tune molecular architecture, leading to improved potency, selectivity, and pharmacokinetic profiles.[1][17] The development of innovative and scalable synthetic methods has democratized access to this scaffold, paving the way for its broader application.[3][5]
Future directions will likely focus on the high-throughput synthesis and screening of diverse azetidine libraries to explore new chemical space.[1] The use of azetidines in peptide and conjugate chemistry, as well as the design of novel spirocyclic and bridged systems, will continue to push the boundaries of drug discovery, harnessing the power of this small, strained ring to create the next generation of therapeutics.[1][18]
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The N-Benzhydryl Amine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzhydryl amine, a diarylmethylamine derivative, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Characterized by a central sp³-hybridized carbon atom bonded to two phenyl rings and a nitrogen atom, this motif is a cornerstone in the architecture of numerous clinically significant drugs. Its unique combination of steric bulk, lipophilicity, and conformational flexibility allows it to effectively interact with a wide array of biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive exploration of the N-benzhydryl amine core, detailing its physicochemical properties, synthetic methodologies, mechanisms of action across key therapeutic classes, structure-activity relationships, and standard experimental evaluation protocols. From foundational antihistamines to novel agents for central nervous system (CNS) disorders, the enduring relevance of this scaffold underscores its importance in the ongoing quest for new therapeutics.[3][4]
Introduction: The Benzhydryl Moiety as a Privileged Scaffold
In drug discovery, a privileged scaffold is a molecular framework that can bind to multiple, unrelated biological targets, serving as a versatile template for developing novel therapeutic agents.[5][6] The N-benzhydryl amine motif has earned this distinction due to its widespread presence in drugs targeting various receptors and enzymes.[1][2] Its utility stems from the distinct physicochemical properties conferred by the diphenylmethyl group. The two phenyl rings provide a large, lipophilic surface area ideal for engaging with hydrophobic pockets in target proteins, while the flexible bond between the rings and the central carbon allows the moiety to adopt optimal conformations for binding.[1] This inherent "target-agnostic" potential has made it a highly fruitful starting point for drug design campaigns.[6]
Section 1: Physicochemical and Structural Properties
The biological activity of N-benzhydryl amines is intrinsically linked to their three-dimensional structure and physicochemical characteristics.
-
Lipophilicity: The two phenyl rings make the benzhydryl group significantly lipophilic. This property is crucial for crossing biological membranes, including the blood-brain barrier (BBB), which explains its prevalence in centrally-acting agents.[1] However, excessive lipophilicity can lead to metabolic instability or off-target effects, necessitating careful chemical modification to achieve a balanced profile.
-
Steric Bulk and Shape: The non-coplanar arrangement of the two phenyl rings creates a defined, three-dimensional shape that provides steric hindrance. This bulk can enhance selectivity by preventing binding to smaller, unintended receptor sites while favoring interactions with larger, complementary pockets.
-
Conformational Flexibility: The single bonds connecting the phenyl rings to the central methine carbon allow for rotational freedom. This flexibility enables the molecule to adapt its conformation to the specific topology of a binding site, a key factor in its ability to interact with diverse biological targets.
Section 2: Synthesis of N-Benzhydryl Amines
The construction of the N-benzhydryl amine core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.
Key Synthetic Workflow: Reductive Amination
A common and versatile method for synthesizing N-benzhydryl amines is the reductive amination of a benzophenone derivative with a primary or secondary amine. This two-step, one-pot process is efficient and amenable to a wide range of substrates.
Caption: A generalized workflow for the synthesis of N-benzhydryl amines via reductive amination.
Detailed Experimental Protocol: Synthesis of a Generic N-Benzhydryl Piperazine
-
Reaction Setup: To a solution of a substituted benzophenone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added the desired piperazine derivative (1.1 eq).
-
Imine Formation: A catalytic amount of a weak acid, such as acetic acid, is added to facilitate the formation of the iminium ion intermediate. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[7] The reaction is then stirred at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-benzhydryl piperazine.
Section 3: Mechanism of Action & Key Therapeutic Classes
The versatility of the N-benzhydryl amine scaffold is evident in the range of therapeutic classes it populates.
Antihistamines (H1 Receptor Antagonists)
This is the most classic application of the N-benzhydryl moiety. First-generation antihistamines like diphenhydramine and hydroxyzine, as well as second-generation agents like cetirizine, all feature this core structure.[8][9] They act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).
-
Mechanism of Action: Histamine binding to the H1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of an allergic response. N-benzhydryl antihistamines stabilize the inactive conformation of the H1 receptor, preventing this cascade.[9][10]
Caption: Simplified signaling cascade of the H1 receptor and its inhibition by N-benzhydryl antihistamines.
Calcium Channel Blockers
Certain N-benzhydryl amines, particularly those with a piperazine linker, have been developed as potent calcium channel blockers (CCBs).[11][12] These drugs are used to treat hypertension and other cardiovascular conditions.[13][14][15]
-
Mechanism of Action: These compounds primarily target L-type voltage-gated calcium channels in vascular smooth muscle cells.[12] By blocking the influx of extracellular calcium into the cells, they prevent the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation, which in turn lowers blood pressure.[13][14] Structure-activity relationship studies have shown that fluoro-substituents on the phenyl rings of the benzhydryl group can significantly enhance potency.[12]
Agents for Central Nervous System (CNS) Disorders
The lipophilicity of the benzhydryl group allows many of these compounds to cross the blood-brain barrier, making them suitable candidates for treating CNS disorders.[4][16][17][18]
-
Dopamine/Norepinephrine Reuptake Inhibitors: Compounds like GBR-12909 are selective dopamine reuptake inhibitors, with the benzhydrylpiperazine core being essential for this activity. They block the dopamine transporter (DAT), increasing the synaptic concentration of dopamine. This mechanism is relevant for conditions such as depression and ADHD.[4]
-
Antipsychotics and Neuroprotective Agents: The scaffold is also present in molecules with antipsychotic and neuroprotective properties, often through modulation of various GPCRs or ion channels within the CNS.[17]
Section 4: Structure-Activity Relationship (SAR) Insights
Modifications to the N-benzhydryl amine scaffold can dramatically influence potency and selectivity.
| Drug / Compound | Core Structure | Therapeutic Class | Key SAR Insights |
| Diphenhydramine | Benzhydryl-O-ethylamine | Antihistamine (1st Gen) | The ether linkage and dimethylamino group are crucial for H1 antagonism. Lacks selectivity, causing sedation.[9] |
| Cetirizine | Benzhydryl-piperazine | Antihistamine (2nd Gen) | The carboxylic acid moiety reduces lipophilicity, preventing BBB crossing and reducing sedation. The (R)-enantiomer is the more active form.[19] |
| Lomerizine | Benzhydryl-piperazine | Calcium Channel Blocker | Fluoro-substituents on the benzhydryl rings significantly increase potency for calcium channel blockade.[11][12] |
| GBR-12909 | Benzhydryl-piperazine | Dopamine Reuptake Inhibitor | The specific piperazine linker and terminal phenyl group are optimized for high-affinity binding to the dopamine transporter (DAT). |
Key Takeaways from SAR:
-
Ring Substitution: Halogenation (especially fluorination) of the phenyl rings often enhances potency across different target classes, likely by modulating electronic properties and metabolic stability.[1][12]
-
Amine/Linker Group: The nature of the amine (e.g., piperazine, ethylamine) and the linker connecting it to the benzhydryl group is critical for directing the molecule to its specific target (e.g., H1 receptor vs. DAT).[3]
-
Chirality: The central methine carbon can be a chiral center, and biological activity often resides in a single enantiomer, as seen with levocetirizine, the (R)-enantiomer of cetirizine.[19][20]
Section 5: Experimental Workflows for Screening and Evaluation
Evaluating novel N-benzhydryl amines requires a cascade of in vitro and in vivo assays. A primary screening method for GPCR targets like the H1 receptor is the competitive radioligand binding assay.
Caption: A typical discovery cascade for evaluating novel N-benzhydryl amine derivatives.
Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A tritiated H1 antagonist, such as [³H]-pyrilamine, is used at a concentration near its dissociation constant (Kd).
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and varying concentrations of the N-benzhydryl amine test compound.
-
For determining non-specific binding, a parallel set of wells is incubated with an excess of a known, unlabeled H1 antagonist (e.g., diphenhydramine).
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The N-benzhydryl amine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable adaptability has allowed for the development of drugs across multiple therapeutic areas, from allergy relief to complex CNS disorders. While its classic applications are well-established, new opportunities continue to emerge. Recent research has explored N-benzhydryl amines as potential antiviral, anticancer, and anti-leishmanial agents.[2][20] The future of this scaffold lies in leveraging modern drug design strategies, such as structure-based design and computational chemistry, to create next-generation analogues with enhanced selectivity and improved safety profiles. The challenge remains to fine-tune the scaffold's inherent properties to engage novel biological targets with high precision, ensuring that this "privileged" structure continues to yield valuable therapeutic agents for years to come.
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A Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate: A Versatile Building Block in Modern Drug Discovery
Abstract
The azetidine motif has become a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1] This guide provides an in-depth technical overview of tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a key synthetic building block that provides access to the valuable 3-(methylamino)azetidine core. We will explore its synthesis, physicochemical properties, and strategic application in drug development, supported by detailed protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of contemporary drug discovery, there is a pronounced shift towards molecules with greater three-dimensional complexity to explore novel chemical space and improve drug-like properties.[1] Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial components in this endeavor.[1][2] Their strained ring system offers a rigid conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[3] Furthermore, the azetidine ring is a versatile bioisostere for other cyclic and acyclic moieties, providing medicinal chemists with a powerful tool for fine-tuning molecular properties.[1]
This compound (Figure 1) is a strategically designed building block that capitalizes on these advantages. It features two orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzhydryl (Bh) group—allowing for selective deprotection and functionalization at two distinct sites. This dual protection strategy is central to its utility, enabling the controlled, stepwise incorporation of the 3-(methylamino)azetidine scaffold into complex molecular architectures.
Figure 1. Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization of a synthetic building block is fundamental to its reliable application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 854038-91-8 | [4] |
| Molecular Formula | C₂₂H₂₈N₂O₂ | [4] |
| Molecular Weight | 352.47 g/mol | [4] |
| Appearance | White to off-white solid | --- |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| Purity | Typically ≥98% (HPLC) | [4] |
Spectroscopic data is crucial for confirming the identity and purity of the compound. While specific spectra are dependent on the acquisition conditions, typical ¹H and ¹³C NMR chemical shifts in CDCl₃ would be expected to show characteristic signals for the tert-butyl protons (singlet, ~1.5 ppm), the N-methyl protons (singlet, ~2.9-3.1 ppm), the azetidine ring protons (multiplets, ~3.0-4.0 ppm), the benzhydryl methine proton (singlet, ~4.4-4.6 ppm), and the aromatic protons of the benzhydryl group (multiplets, ~7.2-7.5 ppm).
Synthesis of the Building Block: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. A common and effective route begins with a commercially available precursor, such as 1-benzhydrylazetidin-3-one. The causality behind this synthetic design lies in the sequential and selective introduction of the required functional groups.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the target building block.
Detailed Experimental Protocol: Synthesis
Step 1: Reductive Amination
-
To a stirred solution of 1-benzhydrylazetidin-3-one (1.0 eq) in dichloromethane (DCM) is added methylamine hydrochloride (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Scientist's Insight: The choice of sodium triacetoxyborohydride is deliberate; it is a mild and selective reducing agent suitable for reductive aminations, minimizing over-reduction or side reactions.
Step 2: Boc Protection
-
The crude amine from the previous step is dissolved in DCM. Triethylamine (1.5 eq) is added, and the solution is cooled to 0°C.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM is added dropwise.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.[6]
Step 3: N-Methylation
-
To a solution of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
The mixture is stirred for 30 minutes at 0°C, after which methyl iodide (1.3 eq) is added dropwise.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the final product, this compound.
Strategic Deprotection and Synthetic Utility
The core value of this building block lies in the ability to selectively remove its two protecting groups, unveiling reactive handles for further elaboration. The choice of deprotection strategy is dictated by the desired synthetic outcome and the stability of other functional groups in the molecule.
Caption: Orthogonal deprotection strategies for the building block.
Protocol 1: Benzhydryl Group Removal (Hydrogenolysis)
This strategy exposes the secondary amine of the azetidine ring, allowing for N-alkylation, N-arylation, or acylation reactions.
-
The building block (1.0 eq) is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
Palladium on carbon (10% w/w, ~0.1 eq) is added to the solution.[4]
-
The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (typically 1 atm or higher) for 12-24 hours.[4]
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to yield tert-butyl azetidin-3-yl(methyl)carbamate.[7]
Trustworthiness Note: The completion of the reaction must be carefully monitored, as prolonged reaction times or harsh conditions can sometimes lead to ring-opening of the strained azetidine. The byproduct, diphenylmethane, is typically removed during purification.[4]
Protocol 2: Boc Group Removal (Acidolysis)
This method selectively deprotects the methylamino group, making it available for coupling reactions, such as amide bond formation.
-
The building block (1.0 eq) is dissolved in a solvent like dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane, is added at 0°C.
-
The solution is stirred at room temperature for 1-4 hours.
-
The solvent and excess acid are removed under reduced pressure. The resulting salt can often be used directly in the next step after neutralization or can be purified.
Expertise Insight: The benzhydryl group is stable under these acidic conditions, demonstrating the orthogonality of the protection scheme. This selectivity is crucial for complex, multi-step syntheses where functional group tolerance is paramount.
Applications in Medicinal Chemistry: A Case Study
The 3-(methylamino)azetidine scaffold derived from this building block is a key component in numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and antibacterial agents.[2][8] Its incorporation often leads to improved potency and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile.
A representative application is the synthesis of a novel class of kinase inhibitors. In a typical synthetic sequence, the free azetidine nitrogen (unveiled via hydrogenolysis) is coupled to a heterocyclic core (e.g., a pyrimidine or quinoline) via an SNAr reaction. Subsequently, the Boc group is removed under acidic conditions, and the resulting secondary amine is acylated with a substituted benzoic acid to complete the synthesis of the target molecule. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value, versatile building block for modern medicinal chemistry. Its well-designed orthogonal protecting group strategy provides chemists with a reliable and flexible tool for introducing the 3-(methylamino)azetidine moiety. The robust synthetic and deprotection protocols outlined in this guide enable its efficient use in the synthesis of complex, biologically active molecules, making it an indispensable resource for drug discovery and development professionals.
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Leveraging Azetidine-Based Intermediates for the Discovery of Novel Therapeutics
An In-Depth Technical Guide:
Part 1: The Azetidine Scaffold: A Privileged Player in Modern Drug Discovery
Introduction: The Rise of a Strained Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. For decades, the focus has largely been on common nitrogen-containing heterocycles like pyrrolidines and piperidines.[1] However, the increasing demand for sp³-rich, three-dimensional structures has brought a once-underexplored scaffold to the forefront: the azetidine ring.[2][3] This four-membered nitrogen heterocycle, long considered a synthetic challenge due to its inherent ring strain, is now recognized as a privileged motif in modern drug discovery.[4][5] Its incorporation into molecules is no longer a novelty but a deliberate strategy to confer unique and advantageous properties. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine core, cementing its therapeutic relevance.[1][6] This guide provides a technical overview of why azetidine-based intermediates are critical tools, how to access them, and how they are being successfully applied to develop next-generation therapeutics.
The Physicochemical Advantage: Why Strain is a Gain
The utility of the azetidine ring stems directly from its unique structural and electronic properties, which are distinct from its larger, less-strained counterparts. The causality behind its success in drug design is rooted in a confluence of factors.
-
Conformational Rigidity and sp³-Richness: The four-membered ring is conformationally constrained, which reduces the entropic penalty upon binding to a biological target and allows for a more precise presentation of substituents in three-dimensional space.[7] This high degree of sp³ character is a sought-after feature in modern drug discovery to improve selectivity and escape the "flatland" of aromatic-rich compounds.[1][2]
-
Ring Strain: With a ring strain energy of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than pyrrolidine (5.4 kcal/mol) but more stable and easier to handle than the highly reactive aziridine (27.7 kcal/mol).[4] This "Goldilocks" level of strain makes the ring stable enough for isolation and formulation but also imparts unique reactivity that can be leveraged in synthesis.[4][8]
-
Modulation of Physicochemical Properties: The presence of the nitrogen atom within the strained ring provides a powerful handle to fine-tune critical drug-like properties. Substitution on the nitrogen significantly influences basicity (pKa), solubility, and lipophilicity (logP).[1] This allows chemists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, replacing a piperidine with an azetidine can decrease lipophilicity and improve aqueous solubility.[9]
The following table summarizes a comparative analysis of key properties:
| Property | Azetidine | Pyrrolidine | Piperidine | Causality & Impact in Drug Design |
| Ring Strain (kcal/mol) | ~25.4[4] | ~5.4[4] | ~0[4] | Moderate strain provides conformational rigidity without excessive reactivity, leading to better target binding. |
| Molecular Weight | 57.09 g/mol | 71.12 g/mol | 85.15 g/mol | Smaller size allows for its addition as a motif while keeping the overall molecular weight low. |
| Predicted LogP | -0.3 | 0.4 | 0.8 | Lower lipophilicity often correlates with improved aqueous solubility and reduced off-target toxicity. |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | The nitrogen atom acts as a key hydrogen bond acceptor for interactions with biological targets.[1] |
| 3D Vectorial Display | Defined & Rigid | Flexible | Highly Flexible | Provides well-defined exit vectors for substituents, enabling precise probing of binding pockets.[1] |
Azetidine as a Versatile Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. Azetidines have emerged as highly effective bioisosteres for larger saturated amines and even planar aromatic systems, providing an effective strategy to modulate physicochemical and conformational properties.[1][10]
-
Piperidine/Pyrrolidine Replacement: Replacing a piperidine or pyrrolidine ring with an azetidine provides a more rigid scaffold with unique exit vectors, which can lead to improved target affinity and selectivity.[1] The reduced size and lipophilicity can also enhance solubility and metabolic stability.[9]
-
"Angular" Spiro-Azetidines: Spirocyclic frameworks containing an azetidine ring are increasingly used as effective surrogates for piperidines.[1] These motifs combine pronounced molecular rigidity with favorable pharmacokinetic properties, offering novel three-dimensional chemical space for exploration.[11]
The diagram below illustrates the concept of using azetidine as a bioisosteric replacement for a piperidine ring in a hypothetical drug candidate.
Caption: Bioisosteric replacement of piperidine with azetidine.
Part 2: Synthetic Strategies for Accessing Azetidine Intermediates
Historically, the difficulty in synthesizing substituted azetidines has limited their use.[12][13] However, recent years have seen a surge in the development of robust and scalable synthetic methodologies, making these valuable intermediates far more accessible.[4][8] The choice of synthetic route is critical and depends on the desired substitution pattern, stereochemistry, and scalability requirements.
Foundational Synthetic Routes
Classical methods remain relevant, particularly for generating simpler, enantiopure azetidines.[1]
-
Intramolecular Cyclization of γ-Amino Alcohols: This is a common strategy involving the activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine. The primary challenge is to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions.
-
Reduction of β-Lactams (Azetidin-2-ones): β-Lactams are readily available through various methods, including the Staudinger synthesis. Their reduction, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), provides direct access to the corresponding azetidines.[14] The choice of reducing agent is key to avoid over-reduction or side reactions.
Modern & Catalytic Methodologies
To overcome the limitations of classical routes, a host of modern synthetic methods have been developed, offering greater efficiency, functional group tolerance, and stereocontrol.[1]
-
Aza Paternò–Büchi Reaction: This intermolecular [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods to construct the azetidine ring.[4][12] Recent advances using visible-light photocatalysis have made this reaction milder and more accessible, allowing for the synthesis of complex azetidines that would be difficult to access otherwise.[15][16]
-
Palladium-Catalyzed C(sp³)–H Amination: Intramolecular C-H amination reactions, pioneered by chemists like Gaunt, provide an elegant way to form the azetidine ring from acyclic amine precursors.[4] This method is powerful for its ability to functionalize otherwise inert C-H bonds, offering a novel disconnection approach.
-
Strain-Release Methodologies: These approaches utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, which can be opened by various nucleophiles to generate highly functionalized C3-substituted azetidines. This strategy provides access to substitution patterns that are challenging to obtain via traditional cyclization methods.[9]
The workflow for a modern synthetic approach is visualized below.
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Structure-activity relationship (SAR) studies of benzhydryl-protected amines
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzhydryl-Protected Amines
Abstract
The benzhydryl amine scaffold, characterized by a central sp³-hybridized carbon atom bonded to two phenyl rings and a nitrogen atom, represents a privileged architectural pattern in medicinal chemistry.[1] These structures are foundational to a wide array of biologically active compounds, demonstrating efficacy as anticancer, antiviral, and antihistamine agents, among others.[2] The benzhydryl moiety itself plays a dual role: it is a crucial pharmacophore whose bulky, lipophilic nature dictates ligand-receptor interactions, and it serves as a versatile protecting group for amines in complex organic synthesis. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzhydryl-protected amines, synthesizing technical details with field-proven insights. We will dissect the causality behind experimental choices in synthesis and modification, present detailed protocols for key reactions, and analyze how structural modifications influence biological activity, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Dual Nature of the Benzhydryl Moiety: Protector and Pharmacophore
The utility of the benzhydryl group (diphenylmethyl) is twofold. In synthetic chemistry, it serves as a robust protecting group for amines, stable under a variety of reaction conditions.[3] In medicinal chemistry, it is a key pharmacophore, a structural element directly responsible for a compound's biological activity.
The Benzhydryl Group in Amine Protection
The benzhydryl group is an effective protecting group for primary and secondary amines due to its steric bulk, which shields the nitrogen from unwanted reactions. It is stable to conditions like concentrated aqueous HCl, trifluoroacetic acid (TFA), and catalytic hydrogenation, which would cleave many other protecting groups.[3]
Typical Protection Protocol: N-Alkylation
A common method for introducing the benzhydryl group is through nucleophilic substitution using benzhydryl bromide or chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.
-
Addition of Alkylating Agent: Add benzhydryl bromide (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure N-benzhydryl amine.
Deprotection Strategy:
The selective removal of the benzhydryl group is often achieved under strongly acidic conditions, such as with a 10% solution of triflic acid in TFA at 0 °C, which quantitatively cleaves the N-C bond.[3] A milder, alternative method involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation, followed by hydrolysis.[4]
The Benzhydryl Group as a Pharmacophore
The two phenyl rings of the benzhydryl group create a bulky, lipophilic (hydrophobic) structure that is critical for binding to many biological targets.[1] This moiety often inserts into hydrophobic pockets within a receptor's binding site, establishing strong van der Waals interactions and displacing water molecules, which is entropically favorable. The specific orientation and substitution of these rings can dramatically alter binding affinity and selectivity.[5]
Caption: Dual role of the benzhydryl moiety in drug development.
Core Structure-Activity Relationship (SAR) Principles
The biological activity of benzhydryl amines can be fine-tuned by systematically modifying three key regions of the molecule: the two phenyl rings, the amine functionality, and the stereochemistry at the central methine carbon. The relationship between these structural changes and the resulting biological activity is the essence of SAR.[6]
Caption: Key modification points for SAR studies of benzhydryl amines.
Modifications of the Phenyl Rings
The electronic and steric properties of the two phenyl rings are critical determinants of activity.
-
Electron-Withdrawing Groups (EWGs): Halogen substituents, particularly chlorine, are common. In some antiviral compounds, a para-chloro substituent was found to be important for activity, and adding a second chloro group to the other ring marginally increased potency.[2] The presence of EWGs can also enhance the binding of glycosylated benzhydrol derivatives, which act as antithrombotic agents.[7]
-
Electron-Donating Groups (EDGs): The effect of EDGs like methoxy groups is context-dependent. In some psychoanaleptic benzhydryloxyalkylpiperazines, the nature and position of these substituents were found to be highly important for their nonamphetaminic properties.[8]
-
Lipophilicity: QSAR analysis of diarylalkylimidazole derivatives as aromatase inhibitors indicated that lipophilicity is a key factor for strong binding.[1][2] Bulky, lipophilic moieties attached to the phenyl rings can sometimes improve activity, though this is not a universal rule.[9]
Table 1: SAR Summary of Phenyl Ring Substitutions
| Substituent | Position | General Effect on Activity | Example Target Class |
| Chloro (-Cl) | para | Often increases potency | Antiviral (Anti-HCV)[2] |
| Electron-Withdrawing | Any | Can improve binding | Antithrombotic[7] |
| Methoxy (-OCH₃) | Varies | Modulates CNS activity | Psychoanaleptic[8] |
| Bulky/Lipophilic | Any | Can increase binding affinity | Aromatase Inhibitors[1][2] |
Modifications of the Amine Group
The nature of the nitrogen-containing moiety is fundamental to the compound's pharmacology, influencing its basicity, solubility, and ability to form hydrogen bonds or ionic interactions with the receptor.
-
Heterocyclic Scaffolds: Incorporating the amine into a heterocycle is a common strategy. The piperazine ring is a particularly prevalent feature, found in numerous antihistamines like cetirizine, cyclizine, and meclizine.[1][10] SAR studies on anti-HCV agents revealed that swapping the piperazine ring for other heterocycles led to a significant loss of activity, highlighting its importance for the pharmacophore.[2]
-
Basicity and pKa: The basicity of the amine is critical for its interaction with acidic residues (e.g., aspartic acid, glutamic acid) in the receptor binding site. This interaction is often a key anchor point for the ligand. Modifying the amine structure alters its pKa, thereby affecting the proportion of the molecule that is protonated at physiological pH and its ability to form this crucial ionic bond.
The Importance of Chirality
Benzhydryl amines possess a chiral center at the methine carbon, and the stereochemistry can have a profound impact on biological activity.[2] In modern drug discovery, developing single-enantiomer drugs is paramount to enhance efficacy and reduce side effects caused by the inactive or off-target enantiomer.[1]
A classic example is the second-generation antihistamine cetirizine . It is a racemic mixture, but subsequent research revealed that the antihistaminic activity resides almost exclusively in the (R)-enantiomer, levocetirizine .[11] Levocetirizine exhibits more favorable pharmacokinetics and is now widely marketed as a separate drug, demonstrating the critical role of stereochemistry in optimizing a lead compound.[11] This has driven the development of numerous enantioselective synthetic methods to access these chiral molecules.[1][12]
Experimental Design and Methodologies
A robust SAR study relies on a cyclical process of designing, synthesizing, and testing new analogues. This iterative workflow allows chemists to build a comprehensive understanding of how molecular structure impacts biological function.
Caption: The iterative cycle of SAR-driven drug discovery.
Synthesis Protocol: Preparation of 1-Benzhydrylpiperazine
This protocol is a foundational method for creating the core scaffold used in many antihistamines.[10]
Materials:
-
Benzhydryl chloride (1 eq)
-
Piperazine (anhydrous, 2.5 eq, excess to prevent di-substitution)
-
Potassium carbonate (K₂CO₃, anhydrous, 2 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous piperazine and anhydrous K₂CO₃.
-
Solvent Addition: Add anhydrous DMF and stir the suspension.
-
Reactant Addition: Dissolve benzhydryl chloride in a minimal amount of anhydrous DMF and add it dropwise to the piperazine suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction's progress using TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by recrystallization or column chromatography to obtain pure 1-benzhydrylpiperazine.
Key Characterization Techniques
Confirmation of the synthesized compound's structure and purity is essential and is typically achieved through a combination of spectroscopic methods.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Key signals for a 1-benzhydrylpiperazine derivative include the characteristic singlet for the methine proton (CH) around 4.2-4.5 ppm, multiplets for the aromatic protons of the phenyl rings (typically 7.2-7.5 ppm), and signals for the piperazine ring protons.
-
¹³C NMR: Shows the number and type of carbon atoms. The methine carbon signal is typically found around 75-80 ppm.
-
-
Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions include C-H stretching for aromatic rings (~3000-3100 cm⁻¹) and C-N stretching (~1000-1200 cm⁻¹).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns, confirming the successful synthesis.
Bioisosteric Replacement Strategies
While the benzhydryl group is a highly successful pharmacophore, its high lipophilicity can sometimes lead to poor pharmacokinetic properties or off-target effects. Bioisosteric replacement—the substitution of one chemical group with another that retains similar physical and chemical properties—is a powerful strategy to overcome these limitations.[14][15]
For the benzhydryl moiety, a potential bioisosteric replacement could involve replacing one of the phenyl rings with a different aromatic or heteroaromatic system to modulate properties like solubility, metabolism, and receptor selectivity. Another approach is to replace the entire diphenylmethyl core with a more rigid or less lipophilic scaffold that maintains the crucial spatial orientation of the key interacting groups.[16][17] This strategy aims to preserve the desired biological activity while improving the overall drug-like properties of the molecule.
Conclusion
The study of structure-activity relationships for benzhydryl-protected amines is a cornerstone of drug discovery in multiple therapeutic areas. The benzhydryl moiety's dual capacity as a reliable protecting group and a privileged pharmacophore makes it an exceptionally valuable tool for medicinal chemists. A thorough understanding of how modifications to its aromatic rings, amine functionality, and stereocenter influence biological outcomes is critical for the rational design of novel therapeutics. By employing an iterative cycle of synthesis, characterization, and biological evaluation, researchers can systematically optimize these scaffolds to develop next-generation drug candidates with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
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An In-depth Technical Guide to Potential Therapeutic Targets for Derivatives of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular scaffold of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate presents a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide synthesizes the current understanding of this chemical series, elucidating its potential therapeutic targets and providing a strategic framework for the rational design and evaluation of its derivatives. By integrating principles of medicinal chemistry, pharmacology, and in vitro assay development, this document serves as a comprehensive resource for researchers aiming to unlock the therapeutic potential of this promising class of compounds. The core structure, featuring a benzhydryl moiety and an azetidine ring, is a well-established pharmacophore in CNS-active agents, suggesting a high probability of interaction with key neurotransmitter systems.[1][2] This guide will delve into the rationale for targeting monoamine transporters and other potential CNS-related proteins, outline detailed experimental protocols for target validation, and provide insights into the structure-activity relationships that will govern the optimization of lead compounds.
Introduction: The Therapeutic Promise of the Benzhydryl-Azetidine Scaffold
The quest for novel CNS therapeutics is driven by the significant unmet medical need in a wide range of neurological and psychiatric disorders. The this compound scaffold is of particular interest due to the convergence of two key structural motifs known for their privileged roles in CNS drug discovery: the benzhydryl group and the azetidine ring.
The benzhydryl moiety , a diphenylmethyl group, is a prominent feature in numerous CNS-active drugs, contributing to hydrophobic interactions with biological targets.[3] Its presence often imparts affinity for various receptors and transporters within the brain.
The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and three-dimensional character.[2] This strained ring system can enhance metabolic stability, improve solubility, and provide precise vectoral orientation of substituents for optimal target engagement.[2] The sp³-rich nature of the azetidine scaffold is a desirable feature for CNS drug candidates, often leading to improved pharmacokinetic properties.[2]
Given these structural precedents, it is highly probable that derivatives of this scaffold will interact with CNS targets. The logical starting point for investigation is the family of monoamine transporters, which are critical regulators of neurotransmission and are implicated in a multitude of CNS disorders.[4]
Primary Therapeutic Targets: The Monoamine Transporters
The monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft.[4] Their dysfunction is linked to depression, attention-deficit hyperactivity disorder (ADHD), substance abuse, and other psychiatric conditions.[4][5] The structural similarity of the benzhydryl-azetidine scaffold to known monoamine reuptake inhibitors makes these transporters the primary and most promising therapeutic targets.
2.1. Dopamine Transporter (DAT)
Inhibition of DAT increases extracellular dopamine levels, a mechanism central to the action of psychostimulants and some antidepressants.[5][6] Compounds that selectively or non-selectively target DAT have therapeutic potential in the treatment of ADHD, narcolepsy, and potentially as augmentation agents in depression.[5][7]
2.2. Norepinephrine Transporter (NET)
NET inhibitors are established treatments for depression and ADHD. By increasing synaptic norepinephrine, these agents can improve mood, attention, and executive function.
2.3. Serotonin Transporter (SERT)
SERT is the primary target for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[8] Inhibition of SERT elevates serotonin levels, leading to antidepressant and anxiolytic effects.
2.4. Rationale for Triple Reuptake Inhibition (SNDRI)
There is a compelling therapeutic rationale for developing compounds that act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs).[8] By simultaneously modulating all three major monoamine systems, SNDRIs may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.[7][8] This approach holds promise for treatment-resistant depression and other complex psychiatric disorders.[7]
Secondary and Exploratory Therapeutic Targets
While monoamine transporters represent the most probable targets, the versatility of the benzhydryl-azetidine scaffold warrants exploration of other potential CNS-related targets.
3.1. Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[9] Inhibition of MAO-A or MAO-B can increase the levels of dopamine, norepinephrine, and serotonin in the brain and is a validated strategy for treating depression and Parkinson's disease.[9]
3.2. Other CNS Receptors and Ion Channels
The benzhydryl and azetidine motifs are present in ligands for a variety of other CNS targets. While less probable than monoamine transporters, screening derivatives against a panel of CNS receptors (e.g., dopamine receptors, serotonin receptors, adrenergic receptors) and ion channels could uncover novel activities.
Strategic Framework for Derivative Design and Evaluation
A systematic approach to the design, synthesis, and evaluation of derivatives is crucial for identifying lead compounds with optimal therapeutic profiles. The following workflow outlines a logical progression from initial screening to in-depth characterization.
Caption: A strategic workflow for the discovery and development of CNS-active derivatives.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the key in vitro assays required to characterize the interaction of novel derivatives with their primary therapeutic targets.
5.1. Radioligand Binding Assays for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[10] This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for DAT, NET, and SERT.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).[11]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .[12]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of the appropriate non-specific binding control.
-
Test Compound: 25 µL of serial dilutions of the test compound.
-
-
Add Radioligand: Add 25 µL of the respective radioligand (at a concentration near its Kₔ) to all wells.[12]
-
Add Membranes: Add 200 µL of the diluted membrane preparation to each well.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[12]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[13]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[14]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]
5.2. Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a test compound to inhibit the reuptake of neurotransmitters into cells expressing the target transporter.[15]
Objective: To determine the functional potency (IC₅₀) of test compounds to inhibit dopamine, norepinephrine, and serotonin uptake.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test compounds at various concentrations.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).[10]
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to 70-90% confluency.[16]
-
Assay Preparation: On the day of the assay, wash the cells once with uptake buffer.
-
Pre-incubation: Add various concentrations of the test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.[14]
-
Initiate Uptake: Start the uptake reaction by adding a fixed concentration of the respective [³H]neurotransmitter to all wells.[14]
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.[14]
-
Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.[14]
Data Analysis:
-
The amount of radioactivity is proportional to the amount of [³H]neurotransmitter taken up by the cells.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[14]
5.3. Monoamine Oxidase (MAO) Activity Assay
This assay measures the ability of test compounds to inhibit the enzymatic activity of MAO-A and MAO-B.
Objective: To determine the IC₅₀ values of test compounds for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).[17]
-
Test compounds at various concentrations.
-
Selective inhibitors for control wells (e.g., clorgyline for MAO-A, pargyline for MAO-B).[17]
-
A detection system to measure the product of the MAO reaction (e.g., a fluorometric assay that detects hydrogen peroxide).[9][17]
-
96-well black plates.
-
Fluorometric plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Include control wells with the selective inhibitors.
-
Pre-incubation: Incubate for a short period to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Detection: Add the detection reagents that will generate a fluorescent signal proportional to the amount of product formed (e.g., hydrogen peroxide).[17]
-
Measurement: Read the fluorescence intensity using a plate reader.
Data Analysis:
-
Calculate the percentage of MAO activity inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Predicting and Optimizing for CNS Penetration
For a CNS-active drug to be effective, it must cross the blood-brain barrier (BBB).[18][19] The physicochemical properties of a molecule are key determinants of its ability to penetrate the CNS.
6.1. Key Physicochemical Properties for CNS Drug Candidates
The following table summarizes the generally accepted ranges for physicochemical properties that favor BBB penetration.[20][21][22]
| Property | Suggested Range for CNS Penetration |
| Molecular Weight (MW) | < 450 Da |
| LogP (Lipophilicity) | 1.5 - 4.0 |
| Topological Polar Surface Area (TPSA) | < 90 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 |
| pKa (for basic compounds) | < 10.0 |
Data compiled from multiple sources.[20][21][22]
Derivatives of this compound should be designed with these parameters in mind to maximize the likelihood of achieving therapeutic concentrations in the brain.
6.2. In Vitro Models for Assessing BBB Permeability
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that models passive diffusion across the BBB. It provides a rapid assessment of a compound's intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier, which has some similarities to the BBB. It can also identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration.[21]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel CNS therapeutics. The strong precedent for the benzhydryl and azetidine moieties in CNS-active compounds strongly suggests that the primary therapeutic targets for derivatives of this scaffold are the monoamine transporters DAT, NET, and SERT. A systematic approach involving the synthesis of a focused library of derivatives, followed by a hierarchical screening cascade, will be essential to identify lead compounds with the desired potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the core scaffold to understand the key structural features that govern affinity and selectivity for the monoamine transporters.
-
Optimization of Physicochemical Properties: Fine-tuning the lipophilicity, polar surface area, and other properties to enhance BBB penetration and overall drug-like characteristics.
-
In Vivo Proof-of-Concept Studies: Advancing lead compounds to in vivo models of CNS disorders (e.g., models of depression, ADHD) to demonstrate therapeutic efficacy.
By following the strategic framework and experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this exciting class of compounds and contribute to the development of the next generation of CNS medicines.
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- 19. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Methodological & Application
Deprotection of the benzhydryl group from N-benzhydrylazetidines
An Application Guide for the Strategic Deprotection of N-Benzhydrylazetidines
For research scientists and professionals in drug development, the azetidine ring is a privileged scaffold, conferring unique conformational constraints and metabolic stability to bioactive molecules. Its synthesis, however, often necessitates the use of a robust N-protecting group. The N-benzhydryl (Bzh) group is frequently employed due to the steric bulk it provides, which can direct stereochemical outcomes, and its general stability across a wide range of reaction conditions.[1]
However, the very stability that makes the benzhydryl group an effective shield also presents a significant challenge at the deprotection stage. Cleavage of the N-C(Bzh) bond requires carefully chosen conditions to avoid unwanted side reactions, most notably the cleavage of the strained four-membered azetidine ring. This guide provides an in-depth analysis of field-proven methodologies for the removal of the N-benzhydryl group, explaining the mechanistic rationale behind each approach and furnishing detailed protocols for practical implementation.
Core Deprotection Strategies
The selection of a deprotection method is dictated by the overall functionality of the substrate molecule. The primary strategies rely on cleaving the benzylic C-N bond through reductive, acidic, or oxidative pathways.
-
Catalytic Hydrogenolysis: The most common and often cleanest method.
-
Acid-Catalyzed Cleavage: Exploits the stability of the resulting benzhydryl cation.
-
Oxidative Cleavage: A less common but powerful alternative for sensitive substrates.
Reductive Cleavage: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a premier method for cleaving benzyl-type protecting groups due to its mild conditions and the clean formation of byproducts—in this case, the deprotected azetidine and diphenylmethane.[2] The reaction involves the cleavage of the C-N bond by hydrogen gas, activated on the surface of a metal catalyst.
Mechanism of Action
The process occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Both the N-benzhydrylazetidine and molecular hydrogen are adsorbed onto the catalyst surface. Hydrogen undergoes dissociative chemisorption to form active palladium hydride species. These species then effect the cleavage of the benzylic C-N bond, releasing the free azetidine and diphenylmethane, and regenerating the catalyst's active site for the next cycle.[2]
Workflow: Catalytic Hydrogenolysis
Caption: General workflow for N-benzhydryl deprotection via catalytic hydrogenolysis.
Protocol 1: Hydrogenolysis using Hydrogen Gas
This is the classic approach and is highly efficient, though it requires handling of flammable hydrogen gas.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the N-benzhydrylazetidine substrate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A catalyst loading of 10-20 mol% of palladium is typical.[2]
-
Atmosphere Exchange: Seal the flask with a septum. Using a vacuum line and a balloon of hydrogen gas, perform three cycles of evacuating the flask and backfilling with hydrogen to ensure an inert atmosphere.[2]
-
Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere (balloon pressure is usually sufficient).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N2 or Argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected azetidine, which can be purified further by chromatography or crystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the use of hydrogen gas by employing a hydrogen donor, making it more convenient for standard laboratory setups.[2] Ammonium formate is a common and effective hydrogen donor.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a standard round-bottom flask, dissolve the N-benzhydrylazetidine substrate (1.0 mmol) in methanol (10 mL).
-
Reagent Addition: Add 10% Pd/C (typically 50-100% by weight relative to the substrate) followed by ammonium formate (4-5 equivalents). The addition of ammonium formate can be exothermic.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 1. Upon completion, the workup is identical: filter through Celite® to remove the catalyst and wash with methanol.
-
Isolation: Evaporate the solvent. The resulting crude product will contain the deprotected amine and ammonium formate-related salts. The product can be isolated by partitioning between a suitable organic solvent (e.g., dichloromethane) and water, followed by separation, drying, and concentration of the organic layer.
| Method | H₂ Source | Catalyst | Solvent | Temp. | Typical Yield | Key Advantage |
| Protocol 1 | H₂ Gas (balloon) | 10% Pd/C | MeOH, EtOH | R.T. | >90% | High efficiency, minimal byproducts. |
| Protocol 2 | Ammonium Formate | 10% Pd/C | MeOH | R.T. to 60°C | 85-95% | Operationally simple, no H₂ gas required.[2] |
Acid-Catalyzed Cleavage
This strategy leverages the high stability of the diphenylmethyl (benzhydryl) carbocation that is formed upon protonation of the azetidine nitrogen and subsequent cleavage of the C-N bond. This method is particularly useful when the substrate contains functional groups that are sensitive to reduction (e.g., alkynes, nitro groups). The azetidine ring itself is often stable to strongly acidic conditions, such as trifluoroacetic acid (TFA), provided water is excluded.[4]
Mechanism of Action
The azetidine nitrogen is first protonated by a strong acid. This enhances the leaving group ability of the azetidine moiety. The C-N bond then cleaves heterolytically to release the free azetidine and the resonance-stabilized benzhydryl carbocation. This cation is then trapped by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid or a scavenger).
Mechanism: Acid-Catalyzed Deprotection
Caption: Simplified mechanism for acid-catalyzed N-benzhydryl deprotection.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong acid that is also a good solvent, making it highly effective for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzhydrylazetidine (1.0 mmol) in dichloromethane (DCM, 5-10 mL). This initial dissolution helps with handling.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) to the solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the azetidine as its trifluoroacetate salt. Alternatively, neutralize the acidic solution carefully with a base (e.g., saturated aq. NaHCO₃), extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate to obtain the free amine.
| Acid | Solvent | Temp. | Typical Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to R.T. | 1-4 h | Volatile and corrosive; requires careful handling. Effective for acid-stable substrates.[4] |
| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water | R.T. to reflux | 2-6 h | Less volatile than TFA; used in cases where an N-benzhydrol intermediate is hydrolyzed.[5] |
Oxidative Cleavage
For substrates that are incompatible with either reductive or strongly acidic conditions, oxidative cleavage offers a valuable orthogonal strategy. These methods are less common but can be highly effective.
Protocol 4: Oxidative Deprotection using Ozone
Ozone can selectively oxidize the benzhydryl group, leading to cleavage of the C-N bond. This method has proven effective for related N-benzhydryl aziridines, particularly where hydrogenolysis leads to ring opening.[6]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the N-benzhydrylazetidine (1.0 mmol) in a suitable solvent like dichloromethane (DCM, 20 mL) in a flask equipped with a gas dispersion tube.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) through the solution until the starting material is consumed (monitor by TLC) or a blue color persists, indicating an excess of ozone.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone. Quench the reaction by adding a reducing agent, such as sodium borohydride (NaBH₄, 10 equiv) in methanol.[6]
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with DCM.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note: While yields for this method can be moderate (around 60% reported for aziridines), it is a unique and powerful option for complex molecules where other methods fail.[6]
Protocol 5: Deprotection using N-Bromosuccinimide (NBS)
A mild and efficient procedure has been described for the cleavage of N-benzhydryl groups from β-lactams (azetidin-2-ones) using NBS, which proceeds via an N-benzhydrol intermediate.[5]
Step-by-Step Protocol:
-
Intermediate Formation: Dissolve the N-benzhydrylazetidinone (1.0 mmol) in a CH₂Cl₂/H₂O mixture. Add N-bromosuccinimide (1.0 equiv) and a catalytic amount of bromine. Irradiate the mixture with a strong light source (e.g., sunlight or a sun lamp) at room temperature for 3 hours.[5] This forms an N-(1-hydroxy-diphenylmethyl)azetidinone intermediate.
-
Hydrolysis: Isolate the crude intermediate. Dissolve it in aqueous acetone and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC). The final products are the deprotected azetidinone and benzophenone.
-
Isolation: Neutralize the acid, remove the acetone under reduced pressure, and extract the product with an organic solvent. The benzophenone byproduct can be removed via chromatography.
Conclusion
The deprotection of N-benzhydrylazetidines is a critical step that requires careful strategic planning. Catalytic hydrogenolysis remains the most robust and high-yielding method for many substrates. However, for molecules containing reducible functional groups or those prone to ring-opening, acid-catalyzed or specialized oxidative cleavage methods provide essential and powerful alternatives. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic goals.
References
-
A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available from: [Link]
-
N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. PubMed. Available from: [Link]
-
Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. MSU Chemistry. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. ResearchGate. Available from: [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. Available from: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]
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- 3. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Palladium on Carbon (Pd/C) Catalyzed Debenzylation Protocol
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and technical guide for palladium on carbon (Pd/C) catalyzed debenzylation, a critical transformation in organic synthesis. The benzyl group is a widely utilized protecting group for alcohols, amines, and other functionalities due to its robustness and facile cleavage via catalytic hydrogenolysis. This document delves into the reaction mechanism, outlines validated experimental procedures, and discusses key parameters influencing reaction outcomes. By integrating fundamental principles with practical field-proven insights, this guide serves as an essential resource for researchers aiming to successfully implement Pd/C catalyzed debenzylation in their synthetic workflows.
Introduction: The Role of the Benzyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount. The benzyl (Bn) group is a cornerstone of protecting group strategy, prized for its ease of installation and broad stability across a wide range of reaction conditions, including acidic, basic, and organometallic environments. Its removal, termed debenzylation, is most commonly and efficiently achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[1][2] This method is favored for its generally high yields, mild reaction conditions, and the straightforward removal of the heterogeneous catalyst by simple filtration.[3]
The Catalyst: Palladium on Carbon (Pd/C)
Palladium on carbon is a heterogeneous catalyst consisting of metallic palladium dispersed on a high-surface-area activated carbon support.[1] This configuration maximizes the catalytically active surface area, enhancing reaction efficiency. Commercially, Pd/C is typically available in 5% or 10% palladium loading by weight, with the latter being more common.[1] It is a black powder that requires careful handling due to its pyrophoric nature, especially when dry and in the presence of flammable solvents.[4][5][6]
Key Attributes of Pd/C:
-
High Catalytic Activity: Palladium is exceptionally efficient at activating molecular hydrogen and facilitating the cleavage of the C-O, C-N, or other bonds to the benzylic carbon.
-
Heterogeneous Nature: As a solid, the catalyst is easily separated from the reaction mixture post-reaction, simplifying product workup and purification.[3]
-
Recyclability: While activity may diminish with reuse due to poisoning or particle aggregation, the catalyst can often be recovered and recycled.[7]
Reaction Mechanism
The catalytic hydrogenolysis of a benzyl group on the surface of palladium is a well-understood process. The key mechanistic steps involve:
-
Adsorption: Both the benzyl-protected substrate and molecular hydrogen adsorb onto the palladium surface.
-
Hydrogen Activation: The palladium catalyst facilitates the homolytic cleavage of the H-H bond, generating reactive hydrogen atoms on the metal surface.
-
C-X Bond Cleavage: The bond between the benzylic carbon and the heteroatom (e.g., oxygen or nitrogen) is cleaved through a series of steps on the catalyst surface.
-
Product Formation and Desorption: The deprotected substrate and toluene (the byproduct) are formed and subsequently desorb from the catalyst surface, regenerating the active sites.
Figure 1. General workflow of Pd/C catalyzed hydrogenolysis.
Detailed Experimental Protocols
Protocol 1: Standard Debenzylation using Hydrogen Gas
This protocol is a general procedure for the debenzylation of a benzyl ether or amine using a balloon of hydrogen gas.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)
-
Hydrogen gas (balloon)
-
Round-bottom flask with a stir bar
-
Septum and needles for gas exchange
-
Filtration apparatus (Celite® or filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., ethanol).[8]
-
Inert Atmosphere: Flush the flask with an inert gas such as argon or nitrogen.[9]
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol%). Caution: Do not add the dry catalyst to a solvent in the presence of air, as it can ignite.[5][6][9]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.[8]
-
Reaction: Stir the mixture vigorously at room temperature.[10] Reaction progress should be monitored by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.[3] Crucial Safety Note: The filter cake must be kept wet with solvent at all times as it can ignite spontaneously upon exposure to air.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified if necessary.[3]
Protocol 2: Transfer Hydrogenation
This alternative method avoids the use of flammable hydrogen gas by employing a hydrogen donor.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., Ammonium formate, cyclohexene)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Reaction Setup: To a solution of the benzyl-protected substrate in a suitable solvent, add the hydrogen donor (e.g., ammonium formate, typically in excess).[3]
-
Catalyst Addition: Carefully add 10% Pd/C.
-
Reaction: The reaction mixture is often heated to reflux and monitored by TLC.[3]
-
Workup and Isolation: Upon completion, the mixture is cooled, filtered through Celite® to remove the catalyst, and the filtrate is concentrated to give the product.[3]
Critical Parameters for Optimization
The efficiency and selectivity of debenzylation can be influenced by several factors.
| Parameter | Typical Range/Options | Considerations and Impact |
| Catalyst Quality | Varies by supplier | Catalyst efficiency can vary significantly between batches and suppliers.[11] Key factors include palladium particle size, distribution, and oxidation state.[11] |
| Catalyst Loading | 1-20 mol% (w/w) | Higher loadings can increase reaction rates but also costs. Difficult substrates may require higher loadings. |
| Solvent Choice | EtOH, MeOH, THF, EtOAc, AcOH | The choice of solvent can significantly affect the reaction rate. Protic solvents are common, and acetic acid can sometimes accelerate the reaction.[12] |
| Hydrogen Pressure | 1 atm (balloon) - high pressure | While atmospheric pressure is often sufficient, challenging debenzylations may benefit from higher pressures.[13] |
| Temperature | Room temperature to ~60°C | Most reactions proceed at room temperature. Gentle heating can be applied for sluggish reactions. |
| Additives | Acetic acid, HCl | The addition of a small amount of acid can accelerate the reaction, especially for N-debenzylation, by protonating basic nitrogen atoms that might otherwise poison the catalyst.[10][13] |
Troubleshooting and Field Insights
-
Stalled or Slow Reactions: This is often due to poor quality or poisoned catalyst.[13] Amines, sulfur-containing compounds, and some halides can act as catalyst poisons. Increasing catalyst loading, hydrogen pressure, or adding a mild acid can sometimes overcome these issues.[13] Pearlman's catalyst (Pd(OH)₂/C) is often more effective for substrates containing basic nitrogen groups.[7][13]
-
Aromatic Ring Saturation: Over-reduction of the aromatic rings of the protecting group or substrate can be a side reaction.[13] This can sometimes be minimized by carefully monitoring the reaction and stopping it upon consumption of the starting material, or by lowering the hydrogen pressure and temperature.[13]
-
Catalyst Inactivity: Pd/C can "go bad" over time, especially if stored improperly or exposed to volatile sulfur-containing compounds.[7] It is often best to use a fresh, high-quality catalyst.
Safety Precautions
-
Pyrophoricity of Pd/C: Palladium on carbon, particularly when dry or containing adsorbed hydrogen, is pyrophoric and can ignite flammable solvents.[4][5][6] It should always be handled in an inert atmosphere and never be allowed to dry on the filter paper.[5][9]
-
Flammability of Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6][9]
-
Catalyst Quenching and Disposal: After filtration, the catalyst on the Celite® pad should be carefully quenched with water before disposal according to institutional guidelines.[5]
Conclusion
Pd/C catalyzed debenzylation is a robust and indispensable tool in organic synthesis. A thorough understanding of the reaction mechanism, careful attention to the experimental protocol, and awareness of the critical parameters that govern its efficiency will enable researchers to successfully deprotect a wide array of benzyl-protected compounds. The protocols and insights provided herein are designed to serve as a comprehensive guide for achieving high-yielding and clean debenzylation reactions.
References
- Honrel. (2025, February 27).
- Benchchem.
- LCSS: PALLADIUM ON CARBON.
- Hydrogenation (
- Sarpong, R.
- Benchchem.
- Sigma-Aldrich.
- Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2006, August 16).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. PubMed Central.
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021, June 23).
- Palladium on carbon. Wikipedia.
- Benchchem.
- Help with debenzylation of N-Benzyl. (2014, May 8). Sciencemadness.org.
- A Tuneable Method for N-Debenzyl
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. (2014, June 30).
- Can Pd/C go bad? And also advice on disacharide debenzylation : r/Chempros. (2025, April 29). Reddit.
- A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ. (2010, September 15).
- Palladium on Carbon.
- 2-17 Science About O-Benzyl protecting groups. (2021, October 6).
- Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction | Request PDF.
- Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry.
- Debenzylation Reactions with Pd(0)
- De-O-benzylation of Sterically Hindered Benzyl Ethers. (2006, August 16).
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Selective removal of Boc protecting group in the presence of a benzhydryl group
An Application Guide for the Orthogonal Deprotection of Amines: Selective Removal of the Boc Group in the Presence of a Benzhydryl Moiety
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Imperative of Selective Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within peptide chemistry and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount.[1][2] These molecular scaffolds temporarily mask reactive functional groups, guiding the reaction pathway and preventing unwanted side reactions.[3] The true elegance of this strategy is realized through orthogonal protection , a scheme where one protecting group can be selectively removed in the presence of others by employing specific, non-interfering reaction conditions.[4][5]
This application note provides a detailed technical guide on a common quasi-orthogonal challenge: the selective cleavage of the acid-labile tert-butyloxycarbonyl (Boc) group from a nitrogen atom while preserving a more robust, yet still acid-sensitive, benzhydryl (Bzh) group within the same molecule. This scenario is frequently encountered in the synthesis of complex peptides and non-natural amino acids where differential protection of amine functionalities is required. We will explore the mechanistic underpinnings of this selectivity, provide validated experimental protocols, and offer expert insights to navigate potential challenges.
Pillar 1: The Mechanistic Basis for Selectivity
The ability to discriminate between the Boc and benzhydryl groups hinges on their profound difference in lability under acidic conditions. This difference is a direct consequence of the stability of the carbocation formed during the cleavage mechanism.
The High Acid-Sensitivity of the Boc Group
The Boc group is renowned for its sensitivity to strong acids, such as trifluoroacetic acid (TFA).[6] Its removal proceeds through a well-established E1 elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is rapidly protonated by TFA.[7][8][9]
-
Carbocation Formation: This initial protonation weakens the carbonyl C-O bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7][9]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[8][9]
The driving force for this reaction is the formation of the resonance-stabilized and hyperconjugation-stabilized tertiary carbocation, which makes the Boc group readily cleavable even with moderate acid concentrations.
The Robust Nature of the Benzhydryl Group
The benzhydryl group, consisting of a diphenylmethyl moiety, is also cleaved via an acid-catalyzed mechanism that generates a benzhydryl carbocation. While this secondary carbocation is significantly stabilized by the resonance delocalization across two phenyl rings, it is inherently less stable than the tertiary butyl cation. Consequently, the benzhydryl group requires much harsher acidic conditions for efficient removal.[10] Research has demonstrated that the benzhydryl group is stable to standard Boc deprotection conditions, including neat TFA at room temperature.[11][12] Its cleavage typically requires stronger acid systems, such as 10% triflic acid in TFA, or alternative methods like hydrogenolysis.[11][12][13]
This differential reactivity creates a reliable experimental window where TFA can be used to quantitatively cleave the Boc group with negligible impact on the benzhydryl protecting group.
Pillar 2: Validated Experimental Protocols
Successful selective deprotection requires careful control of reagents, temperature, and reaction time. The following protocols are designed to be self-validating systems for achieving high-yield, selective Boc removal.
Protocol 1: Standard Selective Boc Deprotection
This protocol is suitable for most substrates where a Boc-protected amine must be unmasked in the presence of a benzhydryl-protected amine or other benzhydryl moieties.
Materials:
-
Boc/Benzhydryl-diprotected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the protected substrate in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): If the substrate contains electron-rich residues like tryptophan or tyrosine, add a scavenger such as TIS (1–5% v/v) to the solution. This will quench the reactive tert-butyl cation generated during deprotection and prevent side reactions.[6]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution to a final concentration of 20–50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.[9][14]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 1–3 hours.[9]
-
Work-up & Removal of Volatiles: Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[9] To ensure complete removal of residual acid, add DCM to the residue and re-concentrate; repeat this step twice.[9]
-
Purification (Method A - Precipitation): Dissolve the crude residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.[9] Collect the resulting solid (the trifluoroacetate salt of the amine) by filtration.
-
Purification (Method B - Extraction): Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases, followed by a wash with brine.[9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine. Further purification by column chromatography may be required.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plate
-
Appropriate mobile phase (e.g., 10% Methanol in DCM)
-
UV lamp (254 nm)
-
Ninhydrin stain (for visualizing primary amines)
Procedure:
-
Prepare the Plate: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Apply a small spot of the initial reaction solution (t=0) on the left side of the line. As the reaction proceeds, take aliquots and spot them to the right of the initial spot. A co-spot containing both starting material and the reaction mixture can be useful for comparison.
-
Elution: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The Boc-protected starting material will typically have a higher Rf value than the more polar deprotected product. Staining with ninhydrin will produce a colored spot (usually purple or yellow) for the newly formed free amine, confirming the reaction's success.
Pillar 3: Data Presentation & Visualization
To aid researchers in selecting the optimal conditions, the following table summarizes typical parameters for selective deprotection.
| Reagent Conditions | Temperature (°C) | Typical Time | Outcome | Key Considerations |
| 20-50% TFA in DCM | 20-25 | 1-3 hours | Selective Boc removal. Benzhydryl group is stable.[11][12][14] | Standard, reliable method for most substrates. |
| 95% TFA, 5% H₂O | 20-25 | 1-2 hours | Selective Boc removal. | Water acts as an effective scavenger for the tert-butyl cation. |
| 10% Triflic Acid in TFA | 0-25 | Variable | Non-selective. Both Boc and Benzhydryl groups will be cleaved.[11][12] | Demonstrates the harsher conditions required for Bzh cleavage. |
| Pd/C, H₂ | 20-25 | Variable | Selective Benzhydryl removal. Boc group is stable. | An orthogonal method to cleave Bzh in the presence of Boc. |
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical basis for selectivity.
Caption: High-level overview of the selective Boc deprotection protocol.
Caption: Differential reactivity of Boc and Benzhydryl groups under TFA treatment.
Conclusion and Expert Recommendations
The selective removal of a Boc protecting group in the presence of a benzhydryl group is a robust and highly reproducible transformation critical to modern organic synthesis. The strategy's success is firmly grounded in the significant difference in the activation energy required to form the respective carbocation intermediates under acidic conditions. By using controlled concentrations of TFA in an appropriate solvent like DCM at room temperature, researchers can confidently deprotect the Boc-protected amine while the benzhydryl group remains intact. For optimal results, we strongly recommend monitoring the reaction to avoid prolonged exposure to acid and using scavengers when sensitive residues are present to minimize potential side reactions from the liberated tert-butyl cation.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23788–23797. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Benzhydryl as an efficient selective nitrogen protecting group for uracils. The Journal of Organic Chemistry, 69(26), 9307–9309. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Taylor, R. J. K., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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ACS Publications. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry. [Link]
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Quesada, K. G., et al. (2016). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Semantic Scholar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ACS Publications. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
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University of Kentucky UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Use of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate in the synthesis of PLK inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate as a pivotal intermediate in the synthesis of highly potent and selective Polo-like Kinase (PLK) inhibitors.
Introduction: The Azetidine Moiety in Modern Kinase Inhibition
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle, particularly during mitosis. Their overexpression in a wide range of human tumors has made them a compelling target for anticancer drug development. A significant breakthrough in this area was the discovery of dihydropteridinone derivatives as potent PLK inhibitors, with volasertib (BI 6727) emerging as a prominent clinical candidate. A key structural feature of volasertib and its analogues is the N-methyl-azetidin-3-yl-amine moiety, which is critical for establishing a key hydrogen bond with the hinge region of the kinase domain.
The synthesis of this crucial azetidine building block in a protected, stable, and scalable manner is a central challenge. This is where this compound serves as an elegantly designed solution. The bulky benzhydryl (Bzh) group provides robust protection for the azetidine nitrogen, preventing unwanted side reactions, while the tert-butyloxycarbonyl (Boc) group effectively protects the secondary methylamine. This dual-protection strategy allows for precise chemical manipulations at other parts of the parent molecule before the final deprotection and coupling steps.
Synthetic Strategy Overview: The Role of the Intermediate
The synthesis of a volasertib-like PLK inhibitor can be conceptually broken down into the synthesis of the core dihydropteridinone bicycle and the synthesis of the azetidine side chain, followed by their coupling. The intermediate, this compound, is the final, fully protected form of the side chain before its attachment to the core.
The general synthetic workflow is as follows:
-
Synthesis of the Pteridinone Core: Construction of the bicyclic pteridinone scaffold, typically involving a key chlorination step to activate it for subsequent nucleophilic substitution.
-
Synthesis of the Azetidine Intermediate: A multi-step synthesis to produce this compound.
-
Deprotection and Coupling: Selective deprotection of the Boc group on the azetidine intermediate, followed by its coupling to the chlorinated pteridinone core.
-
Final Deprotection: Removal of the N-benzhydryl protecting group from the azetidine ring to yield the final, active PLK inhibitor.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of a volasertib-type inhibitor, highlighting the introduction and eventual deprotection of the azetidine intermediate.
Caption: Synthetic workflow for PLK inhibitors using the key azetidine intermediate.
Detailed Experimental Protocols
The following protocols are adapted from established synthetic routes. Researchers should always perform their own risk assessment and adhere to all institutional safety guidelines.
Protocol 1: Synthesis of this compound (Intermediate C)
This protocol outlines the N-methylation of the Boc-protected amine.
Materials:
-
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (Compound B)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Causality and Insights:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the carbamate nitrogen without competing in a nucleophilic attack on methyl iodide.
-
Solvent: Anhydrous DMF is used for its high polarity, which helps to dissolve the carbamate and the resulting sodium salt, and its high boiling point, although the reaction is run at room temperature.
-
Temperature Control: The initial deprotonation and addition of the electrophile (methyl iodide) are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Protocol 2: Final Deprotection - Hydrogenolysis of the Benzhydryl Group (Step G -> H)
This final step unmasks the azetidine nitrogen to yield the active inhibitor.
Materials:
-
Protected PLK Inhibitor (Compound G)
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH) or a hydrogen source (H₂ gas)
-
Celite®
Procedure:
-
Dissolve the protected PLK inhibitor (1.0 eq) in methanol.
-
To this solution, add formic acid (5-10 eq).
-
Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the starting material).
-
Stir the mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by preparative HPLC or crystallization to yield the final PLK inhibitor.
Causality and Insights:
-
Deprotection Strategy: The benzhydryl group is strategically chosen because it is stable to many reaction conditions but can be efficiently removed by catalytic hydrogenation.[1][2] This orthogonality is key to the success of the overall synthesis.
-
Catalyst System: Palladium on carbon is a highly effective and widely used catalyst for hydrogenolysis. Formic acid serves as a convenient and efficient in situ source of hydrogen (transfer hydrogenation), which can be safer and more practical on a lab scale than using a cylinder of hydrogen gas.
-
Work-up: Filtration through Celite is a standard and effective method for removing the heterogeneous Pd/C catalyst from the reaction mixture.
Biological Activity of Resulting PLK Inhibitors
The final compounds synthesized using this methodology are highly potent inhibitors of Polo-like kinases. Volasertib (BI 6727) demonstrates potent and selective inhibition of PLK1, which is a key regulator of mitosis.[3][4] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[5]
| Compound | Target Kinase | IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |
| Volasertib (BI 6727) | PLK1 | 0.87 | 11-23 (in various cell lines) | [5][6] |
| PLK2 | 5 | N/A | [5] | |
| PLK3 | 56 | N/A | [5] |
Data Interpretation:
-
The low nanomolar IC₅₀ value against PLK1 demonstrates the high potency of volasertib.[7]
-
The selectivity for PLK1 over PLK2 and PLK3 is significant, as off-target inhibition can lead to unwanted side effects.
-
The cellular EC₅₀ values confirm that the compound is cell-permeable and active in a cellular context, inhibiting cancer cell proliferation at low nanomolar concentrations.[6]
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of complex, azetidine-containing PLK inhibitors like volasertib.[8][9] The dual benzhydryl and Boc protecting groups provide the necessary stability and orthogonality to enable a convergent and efficient synthetic route. The protocols and insights provided herein offer a guide for researchers in medicinal chemistry and drug development to utilize this key intermediate in the creation of potent kinase inhibitors for therapeutic applications.
References
-
Wuts, P. G. M. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Michigan State University. [Link]
-
Tinant, B., Laurent, M. Y., Ceresiat, M., & Marchand-Brynaert, J. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]
-
Wulff, W. D. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. ResearchGate. [Link]
-
Wang, K., et al. (2024). Multigram-scale synthesis of volasertib, an inhibitor of polo-like kinases in clinical evaluation. Chemical Papers, 78(17), 8965–8977. [Link]
-
Wang, K., et al. (2024). Multigram-scale synthesis of volasertib, an inhibitor of polo-like kinases in clinical evaluation. Scilit. [Link]
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Gortari, B., et al. (2023). Volasertib: Stable Complexes with Albumin and Encapsulation into Alginate/Montmorillonite Bionanocomposites. ChemRxiv. [Link]
-
Wikipedia. Volasertib. [Link]
-
ResearchGate. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]
-
Glembockaite, V., & Holzer, W. (2018). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 23(11), 2977. [Link]
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National Center for Biotechnology Information. Volasertib. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. Volasertib trihydrochloride. PubChem Compound Database. [Link]
-
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The Strategic Application of a Bulky Amine: Synthesizing Potent JAK Inhibitors with tert-Butyl (1-benzhydrylazetidin--3-yl)(methyl)carbamate
Introduction: Targeting Cytokine Signaling with Precision
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating cytokine signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for a multitude of cellular processes including immune responses, inflammation, and hematopoiesis.[3][4] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and cancers.[2] Consequently, the development of small-molecule JAK inhibitors has emerged as a significant therapeutic strategy.[1] These inhibitors function by blocking the ATP-binding site of JAK enzymes, thereby interfering with the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][5] This interruption of the signaling cascade ultimately modulates the transcription of genes involved in inflammatory and immune responses.[2]
One of the most successful classes of JAK inhibitors features a pyrrolo[2,3-d]pyrimidine core. A key challenge in the synthesis of these complex molecules lies in the stereoselective construction of the substituted piperidine or azetidine ring, a crucial component for potent and selective JAK inhibition. This application note details the strategic use of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, a specialized building block, in the efficient synthesis of potent JAK inhibitors.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune cell function.[2][3]
JAK inhibitors, such as tofacitinib, exert their therapeutic effect by competitively inhibiting the ATP-binding site of JAKs, thus preventing the phosphorylation of STATs and interrupting this critical signaling cascade.[3][5] This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the aberrant immune response characteristic of autoimmune diseases like rheumatoid arthritis.[6][7]
Figure 1. The JAK-STAT signaling pathway and the mechanism of inhibition by tofacitinib.
The Role of this compound in Synthesis
The synthesis of many JAK inhibitors, including tofacitinib, requires the construction of a chiral 3-amino-4-methylpiperidine or a related azetidine moiety.[8][9] The stereochemistry of this fragment is critical for the drug's efficacy and selectivity. This compound serves as a key intermediate, offering several advantages in the synthetic route:
-
Pre-installed Chirality: The azetidine ring can be synthesized with the desired stereochemistry, obviating the need for challenging chiral resolutions or asymmetric syntheses at later stages.
-
Orthogonal Protection: The molecule features two distinct protecting groups: the benzhydryl (Boc) group on the azetidine nitrogen and the tert-butoxycarbonyl (Boc) group on the exocyclic amine. The bulky benzhydryl group provides steric hindrance, directing subsequent reactions, and can be removed under specific hydrogenolysis conditions. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid. This orthogonal protection scheme allows for selective deprotection and functionalization at different stages of the synthesis.
-
Enhanced Stability and Handling: The protected nature of the amine functionalities improves the compound's stability and simplifies its handling and purification compared to the corresponding free amines.
Synthetic Protocol: A Representative Example
The following protocol outlines a generalized synthetic route for the coupling of this compound with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common structural motif in JAK inhibitors.
Step 1: Deprotection of the Azetidine Nitrogen
The first step involves the selective removal of the benzhydryl protecting group from the azetidine nitrogen. This is typically achieved through catalytic hydrogenation.
| Parameter | Condition | Rationale |
| Reactant | This compound | The protected azetidine intermediate. |
| Reagent | H₂ (gas) | The reducing agent for hydrogenolysis. |
| Catalyst | Palladium on carbon (Pd/C, 10 wt. %) | A standard catalyst for the removal of benzyl and benzhydryl groups. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation reactions. |
| Temperature | Room Temperature | The reaction typically proceeds efficiently at ambient temperature. |
| Pressure | 1-4 atm (balloon or Parr shaker) | Sufficient hydrogen pressure to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS until starting material is consumed. |
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/g), add 10% Pd/C (0.1 eq by weight).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenation apparatus).
-
The mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected azetidine, tert-butyl azetidin-3-yl(methyl)carbamate.
Step 2: Nucleophilic Aromatic Substitution
The deprotected azetidine is then coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction.
| Parameter | Condition | Rationale |
| Reactants | tert-butyl azetidin-3-yl(methyl)carbamate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | The nucleophile and the electrophilic aromatic substrate. |
| Base | K₂CO₃ or DIPEA | An inorganic or organic base to scavenge the HCl byproduct. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate SNAr reactions. |
| Temperature | 80-100 °C | Elevated temperature is often required to drive the reaction to completion. |
| Reaction Time | 6-12 hours | Monitored by TLC or LC-MS. |
Experimental Protocol:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile (15 mL/g), add tert-butyl azetidin-3-yl(methyl)carbamate (1.1 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 80 °C and stirred for 6-12 hours.
-
After completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the coupled product.
Figure 2. Synthetic workflow for the utilization of the azetidine intermediate.
Conclusion: A Versatile Tool for Drug Discovery
The strategic use of this compound provides a robust and efficient pathway for the synthesis of a variety of JAK inhibitors. The pre-installed chirality and the orthogonal protecting groups streamline the synthetic process, allowing for the rapid generation of diverse analogs for structure-activity relationship studies. This, in turn, accelerates the drug discovery and development process for this important class of therapeutic agents. The protocols outlined in this note serve as a foundational guide for researchers in medicinal chemistry and drug development, enabling the synthesis of next-generation JAK inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
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Versus Arthritis. (n.d.). Tofacitinib. Retrieved from [Link]
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- Yamaoka, K., et al. (2014). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
- Feagan, B. G. (2016). Update on Tofacitinib for Inflammatory Bowel Disease.
- Virtanen, A. T., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 725346.
- Bhattacharyya, S., et al. (2018). Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis. ACR Meeting Abstracts.
- Guggino, G., et al. (2021). Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Arthritis Research & Therapy, 23(1), 213.
- Boyle, D. L., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis.
- Li, W., et al. (2024). The treatment of Tofacitinib for rosacea through the inhibition of the JAK/STAT signaling pathway.
- Reddy, M. S., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(11), 1688–1694.
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Application Note & Protocol: Strategic Synthesis of G-Protein-Coupled Receptor (GPCR) Modulators Utilizing Azetidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Advantage in GPCR Drug Discovery
G-Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome, regulating a vast array of physiological processes and consequently, are the targets for a significant portion of currently marketed drugs.[1] The modulation of these receptors, whether through agonists, antagonists, or allosteric modulators, remains a cornerstone of modern pharmacology.[2][3] In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative chemical scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif.[4][5]
Historically, azetidines were less explored than their five- and six-membered counterparts due to synthetic challenges associated with their inherent ring strain.[5][6] However, recent advancements in synthetic methodologies have made these scaffolds more accessible.[4][7] The unique physicochemical and pharmacokinetic properties conferred by the azetidine moiety make it a highly attractive component in the design of GPCR modulators.[4] Its rigid, three-dimensional structure can lead to improved target affinity and selectivity by pre-organizing substituents in a defined spatial orientation, reducing the entropic penalty of binding.[8] Furthermore, the incorporation of azetidines can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, all of which are critical parameters in drug development.[9][10] This application note provides a comprehensive guide to the strategic synthesis of GPCR modulators using azetidine intermediates, detailing the rationale, key synthetic protocols, and characterization techniques.
Rationale for Employing Azetidine Scaffolds
The strategic incorporation of an azetidine ring into a potential GPCR modulator is a deliberate choice driven by the concept of bioisosterism and the desire to optimize drug-like properties.[11][12][13][14] Azetidines can serve as bioisosteric replacements for more common groups like piperidines, pyrrolidines, or even acyclic linkers, often with advantageous outcomes.[4][11]
Physicochemical Property Modulation
The introduction of an azetidine scaffold can significantly impact a molecule's physicochemical profile.[15] Key advantages include:
-
Increased sp³ Character and Three-Dimensionality: Moving away from "flat" aromatic systems towards more three-dimensional structures is a current trend in drug design aimed at improving selectivity and reducing off-target effects.[15] Azetidines, being sp³-rich, inherently provide this desired three-dimensionality.[4]
-
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogs.[10]
-
Reduced Lipophilicity: The replacement of larger, more lipophilic rings (e.g., piperidine) with the smaller azetidine scaffold can lead to a favorable reduction in LogP/LogD values.[9]
-
Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism compared to larger saturated heterocycles or acyclic chains, which can lead to improved pharmacokinetic profiles.[10][16]
Structural and Conformational Benefits
The rigid nature of the azetidine ring offers distinct structural advantages:[8]
-
Conformational Rigidity: The constrained four-membered ring limits the number of accessible conformations, which can lead to higher binding affinity for the target GPCR by reducing the entropic cost of binding.[4][8]
-
Precise Exit Vectors: The defined geometry of the azetidine ring allows for precise control over the spatial orientation of substituents, enabling fine-tuning of interactions with the receptor binding pocket.[4]
Synthetic Strategies for Azetidine Intermediates
The synthesis of functionalized azetidines is a critical first step. While numerous methods exist, this section will focus on practical and versatile approaches for producing key intermediates, particularly 3-substituted azetidines, which are common motifs in GPCR modulators.[7][9]
Synthesis of N-Boc-azetidin-3-one: A Key Intermediate
A versatile starting material for many 3-substituted azetidines is N-Boc-azetidin-3-one. Its synthesis can be achieved through several routes, often starting from epichlorohydrin and proceeding through a multi-step sequence involving protection, cyclization, and oxidation.
Protocol: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition
This protocol describes the synthesis of a 3-substituted azetidine derivative through an aza-Michael addition to an α,β-unsaturated ester, a method that allows for the introduction of diverse functionalities at the 3-position.[17]
Step 1: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate [17]
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(diethoxyphosphoryl)acetate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Step 2: Aza-Michael Addition [17]
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add the desired amine nucleophile (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be heated if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-substituted azetidine product.
Characterization of Azetidine-Containing Compounds
Thorough characterization of the synthesized azetidine intermediates and final GPCR modulators is crucial to confirm their structure and purity.[18][19]
Protocol: NMR Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for structural elucidation.[20]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Look for characteristic signals of the azetidine ring protons, which typically appear as multiplets in the range of 3.0-4.5 ppm.[17] The exact chemical shifts and coupling patterns will depend on the substitution pattern and the protecting group.
-
¹³C NMR: Identify the carbon signals of the azetidine ring, which usually resonate between 40-60 ppm.[17]
-
Confirm the presence and integration of signals corresponding to the substituents and any protecting groups.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Data Summary Table
| Technique | Purpose | Expected Observations for a 3-Substituted N-Boc-Azetidine |
| ¹H NMR | Structural Elucidation | Multiplets for azetidine ring protons (3.0-4.5 ppm), singlet for Boc group (~1.4 ppm), signals for the 3-substituent.[17][21] |
| ¹³C NMR | Structural Confirmation | Azetidine ring carbons (40-60 ppm), Boc carbonyl (~156 ppm), Boc quaternary carbon (~80 ppm).[17][21] |
| HRMS | Elemental Composition | Observed mass should be within 5 ppm of the calculated mass for the expected molecular formula.[17] |
| FT-IR | Functional Group ID | C=O stretch for Boc group (~1700 cm⁻¹), C-N stretches.[18] |
Integration into GPCR Modulator Synthesis
Once the desired azetidine intermediate is synthesized and characterized, it can be incorporated into the target GPCR modulator. This typically involves standard synthetic transformations such as amide couplings, Suzuki couplings, or reductive aminations, depending on the overall structure of the final compound.[17] The azetidine nitrogen, if deprotected, can serve as a key attachment point for other parts of the molecule.
Screening and Pharmacological Evaluation
After synthesis, the novel azetidine-containing compounds must be evaluated for their activity at the target GPCR. A variety of high-throughput screening (HTS) assays are available for this purpose.[1][22]
Assay Selection
The choice of assay depends on the nature of the GPCR and the signaling pathway being investigated. Common assays include:
-
Second Messenger Assays: These measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium mobilization.[2]
-
β-Arrestin Recruitment Assays: These detect the interaction of β-arrestin with the activated GPCR.[1]
-
Radioligand Binding Assays: These directly measure the binding of a compound to the receptor.[23]
The identification of allosteric modulators often requires more complex assay designs, as their activity is dependent on the presence of an orthosteric ligand.[22][24]
Conclusion
The use of azetidine intermediates represents a powerful strategy in the synthesis of novel GPCR modulators.[4] The unique properties of this strained heterocyclic scaffold can be leveraged to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates.[10] By understanding the rationale behind their use and mastering the key synthetic and characterization protocols, researchers can effectively harness the "azetidine advantage" in their drug discovery programs. Continued innovation in synthetic methodologies will undoubtedly expand the toolkit available to medicinal chemists, making the synthesis of increasingly complex and diverse azetidine-containing molecules a more routine endeavor.[25]
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]
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Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors | Multispan, Inc. (n.d.). Retrieved January 5, 2026, from [Link]
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Trivedi, R., et al. (2005). Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry, 48(19), 6176–6179. [Link]
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Li, Z., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 85(15), 10041–10050. [Link]
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Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Bertekap, R. L., Jr, Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology (Clifton, N.J.), 1335, 223–240. [Link]
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Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1083. [Link]
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Hashim, O. S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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Annangudi, S. P., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3144–3151. [Link]
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High-Throughput Screening for Allosteric Modulators of GPCRs. - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
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Plancher, J.-M., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(22), 9378–9395. [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
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Lizarzaburu, M., et al. (2018). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 61(20), 9141–9156. [Link]
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Hashim, O. S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
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Hudson, B. D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacology & Therapeutics, 185, 49–72. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Sammons, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629–1634. [Link]
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Brandi, A., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
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Le, C. M., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Israel Journal of Chemistry, 62(11-12). [Link]
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Singh, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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Synthesis of Azetidines. (n.d.). Retrieved January 5, 2026, from [Link]
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Bielecki, M., et al. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
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Bielecki, M., et al. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
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What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025). Retrieved January 5, 2026, from [Link]
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Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society - ACS Fall 2025. (n.d.). Retrieved January 5, 2026, from [Link]
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Bielecki, M., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 147(25), 22209–22218. [Link]
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Sun, D., et al. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. ResearchGate. [Link]
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Takeda, H., et al. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized in a Cell-Free System with Glycerosomes. Frontiers in Pharmacology, 9, 38. [Link]
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Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 646(8043), 1-8. [Link]
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Application Note: Enantioselective Analysis of Chiral Azetidine Derivatives by High-Performance Liquid Chromatography
Introduction: The Rising Significance of Chiral Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery.[1][2] Their unique structural properties—a combination of high ring strain, sp3-rich character, and conformational rigidity—confer favorable physicochemical and pharmacokinetic profiles to drug candidates.[1][3] These characteristics can lead to enhanced metabolic stability, improved solubility, and better receptor affinity.[1] Many of the most promising azetidine-containing molecules are chiral, with their biological activity often residing in a single enantiomer. The distinct pharmacological and toxicological profiles of different enantiomers make their separation and quantification a critical step in drug development and quality control, mandated by regulatory authorities.[4][5]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for enantioselective analysis.[4] This application note provides a comprehensive guide to developing robust and reliable chiral HPLC methods for the analysis of azetidine derivatives, blending fundamental principles with practical, field-proven protocols.
Strategic Approach to Chiral Method Development
Developing a chiral separation method is often less predictable than conventional reversed-phase chromatography.[6] A systematic screening approach is therefore more effective than relying solely on experience.[7][8] The process involves a logical progression from broad screening of columns and mobile phases to fine-tuning and optimization.
The diagram below illustrates a typical workflow for developing a chiral HPLC method for an azetidine derivative.
Caption: A systematic workflow for chiral HPLC method development.
Core Components for Azetidine Analysis
The Chiral Stationary Phase (CSP): The Heart of the Separation
The choice of CSP is the most critical factor in achieving enantioseparation.[4] The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[9] For azetidine derivatives, polysaccharide-based CSPs are the most versatile and successful starting point.[10][11]
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Best For... |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion | Broad applicability, excellent for N-heterocycles. The first choice for screening.[4][10] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation | Ionizable compounds, including primary and secondary amines. Effective in all modes (RP, NP, PO).[11] |
| Crown Ether-based | Chiral crown ether | Host-guest complexation via hydrogen bonding | Specifically useful for compounds with primary amino groups, like azetidine-2-carboxylic acid.[11] |
| Pirkle-type (Brush-type) | π-electron acceptor or donor groups (e.g., dinitobenzoyl) | π-π interactions, hydrogen bonding, dipole stacking | Molecules with aromatic rings near the chiral center.[9] |
Expert Insight: The success of polysaccharide phases stems from their helical polymer structure, which creates "chiral pockets" or grooves.[9] Enantiomers fit into these pockets with different affinities due to three-point interactions (e.g., hydrogen bonds, steric hindrance), leading to different retention times and, thus, separation.
Caption: Chiral recognition on a polysaccharide stationary phase.
Mobile Phase: Driving Selectivity and Efficiency
The mobile phase composition directly influences the interactions between the analyte and the CSP. Screening different modes—Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO)—is essential.
-
Normal Phase (NP):
-
Solvents: Typically hexane/isopropanol or hexane/ethanol mixtures.
-
Mechanism: Dominated by hydrogen bonding and dipole-dipole interactions.
-
Key Consideration for Azetidines: The basic nitrogen in the azetidine ring can cause severe peak tailing due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic additive, such as diethylamine (DEA) or ethylamine (ETA) (typically 0.1%), is often mandatory. This additive competes with the analyte for active sites, dramatically improving peak shape and efficiency.[12]
-
-
Reversed-Phase (RP):
-
Solvents: Acetonitrile/water or methanol/water with buffers.
-
Mechanism: Hydrophobic interactions play a larger role.
-
Key Consideration for Azetidines: For protonated basic azetidines, an acidic additive or buffer (e.g., trifluoroacetic acid (TFA) , formic acid , or perchloric acid buffer ) is crucial to ensure consistent ionization and good peak shape.[13]
-
-
Polar Organic (PO):
-
Solvents: Acetonitrile/methanol or acetonitrile/ethanol mixtures.
-
Mechanism: A mix of polar and hydrophobic interactions. This mode is often LC-MS compatible and can offer unique selectivity.
-
Detailed Application Protocols
Protocol 1: Enantiomeric Purity of (S)-Azetidine-2-carboxylic Acid
This protocol is designed for the analysis of a polar, zwitterionic azetidine derivative, a common building block in synthesis.[14][15]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® ZWIX(+) (or similar zwitterionic ion-exchange CSP). A Crownpak CR(+) column can also be effective.[11]
-
(S)-Azetidine-2-carboxylic acid standard and sample
-
HPLC-grade methanol, ethanol, acetonitrile, and water
-
Trifluoroacetic acid (TFA) and ammonium acetate
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm) | Zwitterionic CSP designed for amino acids and zwitterionic compounds. |
| Mobile Phase | Methanol / Acetonitrile / Water (49/49/2, v/v/v) + 50 mM Ammonium Acetate + 100 mM Acetic Acid | Provides a stable pH environment and ionic strength for consistent interactions. |
| Flow Rate | 0.5 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 210 nm | Azetidine-2-carboxylic acid lacks a strong chromophore; detection at low UV is required. |
| Injection Vol. | 5 µL | |
| Diluent | Mobile Phase | Ensures peak shape is not distorted by the injection solvent. |
3. Procedure:
-
Standard Preparation: Prepare a 0.5 mg/mL solution of the racemic azetidine-2-carboxylic acid in the diluent to confirm the elution order and resolution. Prepare a 0.5 mg/mL solution of the (S)-enantiomer sample.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the racemic standard solution. The resolution (Rs) between the (S) and (R) enantiomer peaks must be ≥ 1.5.
-
Sample Analysis: Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (%ee): %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Protocol 2: Chiral Separation of a Substituted 3-Aminoazetidine Derivative (Normal Phase)
This protocol is a representative method for a more complex, drug-like azetidine derivative with a basic amine functional group.[10]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALCEL® OD-H or CHIRALPAK® AD-H (Cellulose or Amylose-based).[10]
-
Azetidine derivative sample
-
HPLC-grade n-Hexane, Isopropanol (IPA)
-
Diethylamine (DEA)
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | A robust and widely applicable polysaccharide CSP. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Classic normal phase conditions. The 0.1% DEA is critical to suppress peak tailing from the basic azetidine nitrogen.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Slightly elevated temperature can improve peak efficiency. |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) | Adjust based on the analyte's chromophore. |
| Injection Vol. | 10 µL | |
| Diluent | Mobile Phase |
3. Procedure:
-
Solution Preparation: Prepare a 1.0 mg/mL solution of the sample in the diluent. If analyzing for trace amounts of the undesired enantiomer, prepare a spiked sample for validation.
-
System Equilibration: Equilibrate the column with the mobile phase until the baseline is stable. Polysaccharide columns can require longer equilibration times.
-
System Suitability: Inject a standard or sample known to contain both enantiomers. The resolution (Rs) between peaks should be ≥ 1.5 and the tailing factor for the main peak should be ≤ 2.0.
-
Sample Analysis: Inject the sample and determine the area percent of the minor enantiomer relative to the total area of both enantiomers.
Method Validation for Chiral Purity Assays
Once an optimized method is established, it must be validated according to ICH guidelines to ensure it is fit for purpose.[13][16]
-
Specificity: The method must be able to resolve the enantiomers from each other and from any related impurities.
-
Limit of Detection (LOD) & Quantitation (LOQ): Crucial for the undesired enantiomer. LOQ is typically established at a signal-to-noise ratio of 10.[16]
-
Linearity: Demonstrated for the minor enantiomer over a range covering its specification limit (e.g., 0.1% to 2.0% of the major enantiomer concentration).
-
Accuracy: Determined by analyzing samples spiked with known amounts of the minor enantiomer.
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[13]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), flow rate (±10%), and temperature (±5°C).[17]
Conclusion
The enantioselective analysis of chiral azetidine derivatives is a critical task in pharmaceutical development. A successful separation is achieved through a systematic approach to method development, centered on the judicious selection of a chiral stationary phase and the careful optimization of the mobile phase. Polysaccharide-based CSPs serve as an excellent starting point, and the use of acidic or basic mobile phase additives is often essential to achieve good peak shape and resolution for these nitrogen-containing heterocycles. The protocols and strategies outlined in this note provide a robust framework for researchers to develop and validate reliable HPLC methods for the chiral analysis of this important class of molecules.
References
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- BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
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- Enamine. Azetidines.
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- National Institutes of Health (NIH). (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
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- National Institutes of Health (NIH). (2020).
- National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Phenomenex.
- PubMed. (1999).
- PubMed. (2005).
- PubChem. 2-Azetidinecarboxylic acid, (S)-.
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Stereoselective Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged from the shadow of its more famous β-lactam counterpart to become a highly sought-after motif in modern medicinal chemistry. Its inherent ring strain (25.4 kcal/mol) and well-defined three-dimensional geometry provide a unique structural scaffold that can impart favorable physicochemical properties to drug candidates.[1] The incorporation of an amino group at the 3-position further enhances the utility of this scaffold, offering a key vector for interaction with biological targets and modulation of properties such as solubility and basicity. The strategic importance of the 3-aminoazetidine core is underscored by its presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor Baricitinib (used for rheumatoid arthritis), the MEK inhibitor Cobimetinib (used for melanoma), and the calcium channel blocker Azelnidipine (used for hypertension).[1] These examples highlight the ability of the 3-aminoazetidine moiety to confer metabolic stability, improve receptor selectivity, and optimize pharmacokinetic profiles.[1]
Given the critical role of stereochemistry in determining pharmacological activity, the development of robust and efficient methods for the stereoselective synthesis of 3-aminoazetidine derivatives is of paramount importance. This guide provides an in-depth overview of key contemporary strategies, complete with detailed experimental protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry and drug development.
I. Asymmetric Catalysis: Direct Enantioselective Routes
Asymmetric catalysis offers the most elegant and atom-economical approach to chiral molecules, and several powerful methods have been developed for the enantioselective synthesis of azetidine derivatives.
Gold-Catalyzed Stereoselective Synthesis of Chiral Azetidin-3-ones
A highly effective strategy for accessing chiral 3-aminoazetidines is through the synthesis of their corresponding 3-azetidinone precursors. A practical and flexible method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[2] The stereochemistry of the final product is controlled by the use of a chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, in the preparation of the starting material.
Mechanism of Stereocontrol: The key to this transformation is the in situ generation of a reactive α-oxo gold carbene intermediate via intermolecular oxidation of the alkyne.[3] This intermediate then undergoes a highly stereospecific intramolecular N-H insertion to form the azetidin-3-one ring. The chirality is transferred from the sulfinamide auxiliary to the newly formed stereocenter at the 2-position of the azetidine ring. The t-butanesulfonyl group can be readily removed under acidic conditions after further functionalization of the ketone.[2]
Caption: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones.
Experimental Protocol: Gold-Catalyzed Oxidative Cyclization [2]
-
Preparation of the N-propargylsulfonamide: The chiral N-propargylsulfinamide is synthesized from the corresponding propargylamine and (R)- or (S)-tert-butanesulfinamide. This sulfinamide is then oxidized to the sulfonamide using an oxidant like m-CPBA. The crude sulfonamide is typically used directly in the next step without purification.
-
Cyclization Reaction: To a solution of the crude N-propargylsulfonamide in 1,2-dichloroethane (DCE, 0.05 M), add the N-oxide oxidant (e.g., 2,6-dibromopyridine N-oxide, 1.2 equivalents) and the gold catalyst (e.g., BrettPhosAuNTf₂, 2.5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with 1 N HCl and extract with dichloromethane (DCM). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the chiral azetidin-3-one.
Quantitative Data:
| Entry | R Group on Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 72 | >98 |
| 2 | 4-Methoxyphenyl | 75 | >98 |
| 3 | Cyclohexyl | 82 | >98 |
| 4 | n-Butyl | 85 | >98 |
Data adapted from reference[2]. Yields are for the two-step oxidation and cyclization sequence.
Copper-Catalyzed Asymmetric Boryl Allylation of Azetines
This method provides a highly enantioselective and diastereoselective route to cis-2,3-disubstituted azetidines through a copper-catalyzed three-component reaction of an azetine, a diboron reagent, and an allyl phosphate.[2]
Mechanism of Stereocontrol: The reaction is initiated by the formation of a Cu-Bpin species, which undergoes a syn-addition to the double bond of the azetine. This migratory insertion is highly regioselective, with the boryl group adding exclusively to the 3-position. The chiral bisphosphine ligand on the copper catalyst dictates the facial selectivity of this addition, leading to high enantioselectivity. The resulting alkyl cuprate intermediate then undergoes an Sₙ2' reaction with the allyl phosphate to install the allyl group at the 2-position, completing the difunctionalization.[2]
Caption: Copper-Catalyzed Asymmetric Boryl Allylation.
Experimental Protocol: Copper-Catalyzed Boryl Allylation [2]
-
Catalyst Preparation: In a glovebox, combine a copper(I) salt (e.g., CuBr, 10 mol%) and a chiral bisphosphine ligand (e.g., (S,S)-L1, 12 mol%) in a dry solvent such as 1,4-dioxane.
-
Reaction Mixture: To the catalyst solution, add the azetine (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents), the allyl phosphate (1.5 equivalents), and a base (e.g., NaOᵗBu, 1.5 equivalents).
-
Reaction Conditions: Stir the reaction at room temperature for 10-24 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered through a pad of silica gel and concentrated. The crude product is then purified by silica gel chromatography to yield the enantioenriched cis-2,3-disubstituted azetidine.
Quantitative Data:
| Entry | Allyl Phosphate Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | >20:1 | 98 |
| 2 | 4-Fluorophenyl | 92 | >20:1 | 97 |
| 3 | 2-Naphthyl | 96 | >20:1 | 98 |
| 4 | 2-Thienyl | 85 | >20:1 | 96 |
Data adapted from reference[2].
II. Substrate-Controlled Diastereoselective Syntheses
In these strategies, the stereochemical outcome is directed by a pre-existing chiral center within the substrate.
Diastereoselective Reduction of N-Boc-3-Azetidinone
The reduction of the carbonyl group of N-Boc-3-azetidinone offers a straightforward entry into chiral 3-hydroxyazetidines, which can be further converted to 3-aminoazetidines via a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution. The diastereoselectivity of the reduction can be controlled by the choice of the reducing agent.
Mechanism of Stereocontrol:
-
Chelation Control: With reducing agents capable of chelation, such as those containing lithium or zinc, the reagent coordinates to both the carbonyl oxygen and the nitrogen of the Boc group. This locks the conformation of the ring and directs the hydride delivery from the less hindered face, typically leading to the syn diastereomer. Using LiAlH(O-t-Bu)₃ in ethanol at low temperatures favors this pathway.
-
Felkin-Anh Control: In the absence of strong chelation, the stereochemical outcome is governed by the Felkin-Anh model. The largest substituent (the Boc group) orients itself anti to the incoming nucleophile. Bulky reducing agents, such as NB-Enantride® (a chiral borane reagent), favor this model, leading to the anti diastereomer.
Caption: Control of Diastereoselectivity in the Reduction of N-Boc-3-Azetidinone.
Experimental Protocol: Diastereoselective Reduction
-
For syn product (Chelation Control):
-
Dissolve N-Boc-3-azetidinone (1 equivalent) in ethanol at -78 °C.
-
Add a solution of LiAlH(O-t-Bu)₃ (1.5 equivalents) in THF dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of Rochelle's salt and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and purify by column chromatography.
-
-
For anti product (Felkin-Anh Control):
-
Dissolve N-Boc-3-azetidinone (1 equivalent) in THF at -78 °C.
-
Add a solution of NB-Enantride® (1.5 equivalents) in THF dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Quench the reaction by the slow addition of methanol, followed by 1 N HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
-
III. Synthesis from the Chiral Pool
Nature provides a vast array of enantiomerically pure starting materials, and amino acids are particularly well-suited for the synthesis of chiral nitrogen-containing heterocycles.
Synthesis from Aspartic Acid
Enantiopure 3-aminoazetidine derivatives can be synthesized from L- or D-aspartic acid. This approach involves the selective modification of the two carboxylic acid groups, followed by a key intramolecular cyclization step.
Experimental Protocol: Synthesis from L-Aspartic Acid
-
Protection and Esterification: Protect the amino group of L-aspartic acid with a suitable protecting group (e.g., Boc or PhF) and selectively esterify the α- and β-carboxylic acids.
-
Selective Reduction: Selectively reduce the β-ester to the corresponding primary alcohol.
-
Activation of the Hydroxyl Group: Convert the primary alcohol into a good leaving group, for example, by tosylation or mesylation.
-
Intramolecular Cyclization: Treat the activated intermediate with a base to induce intramolecular N-alkylation, forming the azetidine ring.
-
Further Functionalization: The resulting 3-substituted azetidine-2-carboxylic acid ester can be further modified. For example, the ester can be converted to an amino group via a Curtius rearrangement, or the substituents on the ring can be elaborated.
IV. General Purification and Characterization
Purification: The primary method for purifying the synthesized 3-aminoazetidine derivatives is silica gel column chromatography. The choice of eluent system depends on the polarity of the compound, with common systems including mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[3]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the azetidine ring protons typically appear in the range of 3.0-4.5 ppm in the ¹H NMR spectrum.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized products.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the synthesized chiral compounds.
Conclusion
The stereoselective synthesis of 3-aminoazetidine derivatives is a vibrant and evolving field of research, driven by the increasing importance of this scaffold in drug discovery. This guide has detailed several robust and versatile strategies, from state-of-the-art asymmetric catalysis to classic chiral pool approaches and substrate-controlled diastereoselective reactions. By understanding the underlying mechanisms of stereocontrol and having access to detailed experimental protocols, researchers are well-equipped to synthesize a diverse range of enantioenriched 3-aminoazetidine building blocks for the development of next-generation therapeutics.
References
-
Zhang, L., & Li, C. J. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. Available at: [Link]
-
Zhu, M., & Sun, J. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(27), 8632–8635. Available at: [Link]
-
Taylor & Francis Online (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
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Parallel synthesis of compound libraries using tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Application Notes & Protocols
Topic: Parallel Synthesis of Compound Libraries Using tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Azetidine Scaffold: A Guide to High-Throughput Library Synthesis
The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for other common rings have led to its incorporation into numerous clinical candidates. This guide details the strategic use of This compound , a versatile building block designed for the efficient parallel synthesis of diverse compound libraries. The presence of two orthogonal nitrogen protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzhydryl (Bzh) group—allows for sequential, site-selective diversification, unlocking vast chemical space from a single, advanced intermediate.
Table 1: Physicochemical Properties of the Core Building Block
| Property | Value | Source |
| CAS Number | 854038-91-8 | [1] |
| Molecular Formula | C₂₂H₂₈N₂O₂ | [1] |
| Molecular Weight | 352.47 g/mol | [1] |
| Storage Conditions | 4°C, under inert atmosphere | [1] |
| Purity | ≥98% (by HPLC) | [1] |
The Core Diversification Strategy
The power of this building block lies in its capacity for a two-stage diversification workflow. By selectively removing one protecting group at a time, two distinct points on the azetidine scaffold can be functionalized with different sets of building blocks (R¹ and R²). This creates a matrix of unique final compounds, ideal for structure-activity relationship (SAR) studies.
Workflow Overview
The overall strategy involves an initial diversification at the exocyclic nitrogen (N-methyl) followed by a second diversification at the ring nitrogen (N1).
Caption: Two-stage diversification workflow.
This approach systematically builds molecular complexity, enabling the rapid generation of hundreds to thousands of discrete compounds for screening.
Part 1: R¹ Diversification via N-Boc Deprotection
The first stage targets the exocyclic secondary amine. The Boc group is reliably cleaved under acidic conditions, which leaves the benzhydryl group intact.
Protocol 1: Parallel N-Boc Deprotection in Reaction Blocks
This protocol is optimized for a 24-well reaction block format.
-
Preparation: To each well of a 24-well reaction block, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 0.2 M concentration).
-
Deprotection: To each well, add a solution of trifluoroacetic acid (TFA) in DCM (20% v/v, 5.0 eq). Seal the block.
-
Reaction: Agitate the reaction block at room temperature for 2-3 hours. Monitor reaction completion by LC-MS.
-
Work-up: Concentrate the wells to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Neutralization: Re-dissolve the residue in DCM and add a polymer-supported base (e.g., PS-Bicarb, 3.0 eq). Agitate for 1 hour.
-
Isolation: Filter the reaction mixtures to remove the resin. The resulting filtrate contains the deprotected intermediate, (1-benzhydrylazetidin-3-yl)methylamine, which can be used directly in the next step.
Causality Insight: The use of a polymer-supported base for neutralization simplifies the work-up process in a parallel format, avoiding liquid-liquid extractions and allowing for simple filtration to isolate the product.
Protocol 2: Parallel R¹ Library Synthesis via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[2] It involves the reaction of the newly liberated amine with a library of aldehydes or ketones.[3][4]
-
Preparation: To the solutions of (1-benzhydrylazetidin-3-yl)methylamine in DCM from the previous step, add a unique aldehyde or ketone (1.1 eq) to each well.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.[4] Seal the reaction block.
-
Reaction: Agitate the block at room temperature for 12-18 hours. Monitor for the disappearance of the starting amine by LC-MS.
-
Quenching: Add a saturated aqueous solution of sodium bicarbonate to each well to quench the reaction.
-
Extraction & Purification: The product can be isolated via liquid-liquid extraction or, more efficiently for library synthesis, using solid-phase extraction (SPE) cartridges. The eluent is then concentrated to yield the R¹-diversified library.
Caption: Key steps in the reductive amination reaction.
Table 2: Example Aldehyde Inputs for R¹ Diversification
| Entry | Aldehyde Input | Expected R¹ Group |
| 1 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl |
| 2 | 2-Pyridinecarboxaldehyde | (Pyridin-2-yl)methyl |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexylmethyl |
| 4 | Isovaleraldehyde | 3-Methylbutyl |
Part 2: R² Diversification via N-Benzhydryl Deprotection
With the R¹ group installed, the second diversification point is revealed by removing the bulky N-benzhydryl group. This is typically achieved through catalytic hydrogenation.
Protocol 3: Parallel N-Benzhydryl Deprotection via Hydrogenolysis
This protocol is best performed using a specialized parallel hydrogenation apparatus.
-
Preparation: Dissolve each member of the R¹-diversified library (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in individual hydrogenation vials.
-
Catalyst Addition: To each vial, add palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Hydrogenation: Place the vials in a parallel hydrogenator. Purge the system with nitrogen, then charge with hydrogen gas (50-100 psi).
-
Reaction: Agitate the vials at room temperature for 16-24 hours. Reaction progress can be monitored by LC-MS.
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen.
-
Isolation: Filter the reaction mixtures through a pad of Celite® to remove the palladium catalyst. Rinse the pad with methanol. The combined filtrates containing the deprotected azetidine library are concentrated in vacuo.
Expert Insight: The benzhydryl group is cleaved to form diphenylmethane. This byproduct is non-polar and can typically be removed during the final purification step (e.g., reverse-phase HPLC).
Protocol 4: Parallel R² Library Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly with aryl halides.[5][6] It is an excellent choice for introducing aromatic diversity at the azetidine ring nitrogen.
-
Preparation: In a glovebox, dispense the deprotected azetidine library members (1.0 eq) into an array of reaction vials. To each vial, add a unique aryl halide (bromide or iodide, 1.2 eq), a palladium precatalyst (e.g., G4-XPhos precatalyst, 0.02 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Solvent Addition: Add an anhydrous solvent, typically 1,4-dioxane or toluene, to each vial.
-
Reaction: Seal the vials and heat the reaction block to 80-100 °C with agitation for 4-12 hours. Monitor by LC-MS.
-
Work-up and Purification: Cool the reaction block to room temperature. Dilute each reaction with a suitable solvent like ethyl acetate and filter through a small plug of silica gel to remove inorganic salts and catalyst residues. The filtrates are then concentrated. Final purification of each library member is typically achieved by mass-directed preparative HPLC.[7]
Table 3: Example Aryl Halide Inputs for R² Diversification
| Entry | Aryl Halide Input | Expected R² Group | Catalyst System |
| 1 | 4-Bromoanisole | 4-Methoxyphenyl | Pd(OAc)₂ / XPhos[8] |
| 2 | 2-Iodopyrimidine | Pyrimidin-2-yl | G4-CPhos Precatalyst[9] |
| 3 | 3-Bromobenzonitrile | 3-Cyanophenyl | G4-XPhos Precatalyst |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl | Pd₂(dba)₃ / RuPhos |
Safety and Handling Precautions
Azetidine and its derivatives are reactive compounds and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[10]
-
Ventilation: Handle azetidine compounds in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12]
-
Storage: Store the building block and intermediates under an inert atmosphere (argon or nitrogen) at the recommended temperature (4°C) to prevent degradation.[13] Keep containers tightly sealed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection steps).
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
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Sparrow. (2025). What are the safety precautions when handling azetidine?. Sparrow Blog.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.
-
Apollo Scientific. (2023). Safety Data Sheet: Azetidine hydrochloride.
-
ChemicalBook. (2025). Azetidine - Safety Data Sheet.
-
Wang, W., & Dömling, A. (2009). Efficient Synthesis Of Arrays Of Amino Acid Derived Ugi Products With Subsequent Amidation. ACS Combinatorial Science.
-
Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798–811.
-
Shil, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Enamine. Library Synthesis.
-
Shil, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace.
-
Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
-
Wikipedia. Ugi reaction.
-
Apollo Scientific. Safety Data Sheet: Azetidine.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Organic Chemistry Portal. Ugi Reaction.
-
Organic Syntheses Procedure. Ugi Multicomponent Reaction.
-
Wessjohann, L. A., et al. (2007). Single-Step Ugi Multicomponent Reaction for the Synthesis of Phosphopeptidomimetics. The Journal of Organic Chemistry.
-
Springer Nature Experiments. (2021). On-DNA Reductive Amination and Alkylation.
-
Vulcanchem. This compound.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
ResearchGate. (2020). (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
-
Wikipedia. Buchwald–Hartwig amination.
-
Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 117-124.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.
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Troubleshooting & Optimization
Azetidine Chemistry Technical Support Center: Navigating Ring Strain and Stability
Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges and opportunities presented by the four-membered azetidine ring. The inherent ring strain of azetidines, estimated at approximately 25.4 kcal/mol, is the driving force behind their distinct reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot common experimental hurdles and harness the synthetic potential of this valuable heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts - Understanding Azetidine Stability
Question 1: Why is the ring strain in azetidines both a challenge and an opportunity?
Answer: The significant ring strain in azetidines is a double-edged sword.[3] On one hand, it makes the ring susceptible to cleavage under various conditions, which can lead to undesired side reactions or decomposition.[4][5] On the other hand, this strain can be strategically exploited for ring-opening reactions to generate diverse and complex acyclic amine derivatives or for ring-expansion to access larger heterocyclic systems.[6] The key is to understand the factors that influence ring stability and to choose reaction conditions that favor the desired transformation. The stability of azetidines is considerably greater than that of aziridines, which allows for easier handling and purification while still offering unique reactivity that can be triggered under appropriate conditions.[1][7]
Question 2: How do substituents on the azetidine ring affect its stability?
Answer: Substituents can have a profound impact on the stability of the azetidine ring through both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the nitrogen atom, such as sulfonyl or acyl groups, decrease the nucleophilicity and basicity of the nitrogen. This can make the ring more stable towards acid-catalyzed decomposition but can also activate the ring for nucleophilic attack at the C2 or C4 positions.[8] Conversely, electron-donating groups (EDGs) on the nitrogen increase its basicity, potentially making the ring more susceptible to protonation and subsequent ring-opening.
-
Steric Effects: Bulky substituents can introduce additional strain, potentially making the ring more prone to cleavage. However, they can also shield the ring from nucleophilic attack, thus providing kinetic stability. The position of the substituent is also critical. For instance, 3,3-disubstituted azetidines can be challenging to ring-open due to steric hindrance.[9]
Troubleshooting Guides
Section 2: Synthesis & Purification Challenges
Question 3: I am experiencing low yields in my azetidine synthesis via intramolecular cyclization. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in intramolecular cyclizations to form azetidines are a common problem, often due to competing side reactions.[10] The two primary competing pathways are elimination and the formation of larger rings (e.g., pyrrolidines).
Common Causes & Solutions:
| Problem | Underlying Cause | Troubleshooting Strategy |
| Low Yield | Competing intermolecular reactions. | Run the reaction at high dilution to favor the intramolecular pathway. |
| Byproduct Formation | Formation of a more thermodynamically stable five-membered ring (pyrrolidine).[11] | The choice of base and solvent is critical. A strong, non-nucleophilic base is often preferred. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can significantly favor the desired 4-exo-tet cyclization over the 5-endo-tet pathway.[11] |
| Elimination | The substrate may undergo elimination to form an alkene. | Use a less hindered base and lower reaction temperatures. |
Experimental Protocol: Optimized Azetidine Synthesis via Intramolecular Aminolysis [11]
-
Substrate Preparation: Synthesize the requisite γ-amino alcohol or γ-haloamine precursor.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor in a suitable aprotic solvent (e.g., THF, MeCN).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., La(OTf)₃, 10 mol%) to the solution.
-
Base Addition: Slowly add a strong, non-nucleophilic base (e.g., LiHMDS) at a low temperature (e.g., 0 °C or -78 °C) to initiate the cyclization.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Question 4: My azetidine compound is degrading during silica gel chromatography. What is happening and what are my alternatives?
Answer: The acidic nature of standard silica gel can lead to the degradation of azetidines, especially those with basic nitrogen atoms.[12] The acidic silanol groups on the silica surface can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by the silica itself or other nucleophiles present, leading to ring-opening.
Mitigation Strategies:
-
Neutralized Silica: Pre-treat the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.[12]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): A good alternative for purifying basic compounds.[12]
-
Reverse-phase chromatography (C18): Can be effective, but peak tailing may occur due to interactions with residual silanols. Using a mobile phase with a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve peak shape.
-
-
Non-chromatographic methods:
-
Crystallization: If the compound is a solid, crystallization can be a highly effective purification method.[13]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an option.
-
Extraction: A simple acid-base extraction can be used for initial purification to remove non-basic impurities.
-
Section 3: Stability and Handling
Question 5: I am observing decomposition of my N-substituted aryl azetidine product, particularly in acidic media. What is the decomposition pathway?
Answer: Certain N-substituted aryl azetidines are susceptible to an acid-mediated intramolecular ring-opening decomposition.[4][5] This occurs when a pendant nucleophilic group, such as an amide, attacks the protonated azetidine ring.[4][14] This leads to a rearrangement and the formation of more stable lactone or lactam structures.[4]
Factors Influencing Decomposition: [4][15]
-
Acidity (pH): The decomposition is acid-catalyzed.
-
Azetidine Nitrogen Basicity: A more basic azetidine nitrogen is more readily protonated, initiating the decomposition cascade.
-
Nucleophilicity of the Pendant Group: A more nucleophilic pendant group will accelerate the intramolecular attack.
Diagram: Proposed Mechanism of Acid-Mediated Decomposition
Caption: Acid-mediated decomposition of an N-aryl azetidine.
Question 6: What are the best practices for the safe handling and storage of azetidines?
Answer: Due to their reactivity and potential volatility, proper handling and storage of azetidines are crucial.[16]
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17][18]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[18][19]
-
Inert Atmosphere: For particularly sensitive azetidines, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture or air.
Storage:
-
Cool and Dry: Store azetidines in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[16][17]
-
Tightly Sealed Containers: Keep containers tightly sealed to prevent exposure to air and moisture.[16][18]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases to prevent accidental reactions.[16]
Section 4: Reactivity and Ring-Opening Reactions
Question 7: I am struggling to achieve a regioselective ring-opening of my unsymmetrically substituted azetidine. What factors control the regioselectivity?
Answer: The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical azetidines is a complex interplay of steric and electronic factors, as well as the nature of the activating agent and the nucleophile.[20]
Controlling Factors:
-
Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon of the azetidine ring.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the partial positive charge on the ring carbons, directing the nucleophilic attack.
-
Activation Method:
-
Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom, making the ring more electrophilic. The regioselectivity can be influenced by the specific Lewis acid used.[15]
-
Formation of Azetidinium Ions: Quaternization of the nitrogen creates a highly reactive azetidinium ion, which is readily attacked by nucleophiles.[15]
-
Diagram: Troubleshooting Workflow for Regioselective Ring-Opening
Caption: Workflow for optimizing regioselective azetidine ring-opening.
Section 5: Spectroscopic Characterization
Question 8: What are the key spectroscopic signatures I should look for to confirm the presence of an azetidine ring?
Answer: Spectroscopic characterization is essential for confirming the successful synthesis and purity of azetidines.[21][22][23][24]
Key Spectroscopic Features:
| Technique | Expected Signature | Notes |
| ¹H NMR | Protons on the azetidine ring typically appear as complex multiplets in the upfield region (δ 2.0-4.0 ppm). The chemical shifts and coupling constants are highly dependent on the substitution pattern and conformation of the ring. | |
| ¹³C NMR | The carbon atoms of the azetidine ring usually resonate in the range of δ 30-60 ppm. | |
| FT-IR | The N-H stretch of an unsubstituted azetidine appears as a weak to medium band around 3300-3400 cm⁻¹. The C-N stretching vibration is typically observed in the 1100-1250 cm⁻¹ region. | |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the azetidine. Fragmentation patterns often involve the loss of small molecules from the ring. |
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchG
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
- Regioselective ring opening reactions of azetidines - ResearchG
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. | Semantic Scholar.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025-08-25).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024-07-19).
- Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - OUCI.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Public
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F. (2021-03-25).
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society. (2021-09-30).
- Synthesis and characterization of some Azetidines deriv
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques - Benchchem.
- Spectroscopic Characterization of 3-(2-Ethylbutyl)azetidine: A Technical Guide - Benchchem.
- Common side reactions in the synthesis of 3-substituted azetidines - Benchchem.
- What are the safety precautions when handling azetidine? - Blog - SPARROW. (2025-06-19).
- Troubleshooting low yields in azetidine synthesis - Benchchem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30).
- Azetidine hydrochloride - Apollo Scientific. (2023-07-05).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. (2021-09-30).
- Azetidine - Apollo Scientific.
- Azetidine-3-carboxylic acid-SDS-MedChemExpress.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Spectroscopic Profile of Methyl 2-(azetidin-3-yl)
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
- Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry. (2024-06-27).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- Methods for the synthesis of azetidines.
- Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole - Benchchem.
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).
- Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines - UniBa. (2022-04-29).
- Azetidinium lead iodide: synthesis, structural and physico-chemical characterization - Journal of M
- Azetidine synthesis - Organic Chemistry Portal.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30).
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
- Azetidine - Wikipedia.
- Azetidine: Chemical Reactivity - YouTube. (2020-11-24).
- Azetidines, Azetines and Azetes: Monocyclic | Request PDF - ResearchG
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Technical Support Center: Catalytic Hydrogenation of Benzhydryl Amines
Welcome to the technical support center for the catalytic hydrogenation of benzhydryl amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet nuanced transformation. Here, we move beyond simple protocols to explore the underlying causes of common side reactions and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the catalytic hydrogenation of benzhydryl amines.
Q1: My hydrogenation reaction has stalled or shows very low conversion. What are the primary causes?
A1: Low or no conversion is a frequent issue that can typically be traced back to one of four areas: catalyst activity, reaction conditions, substrate purity, or hydrogen availability.
-
Catalyst Inactivity: The catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Poisoning: Catalyst poisons are substances that block the active sites on the metal surface. Common culprits include sulfur compounds (e.g., thiols, thioethers), residual heavy metal ions, and sometimes nitrogen-containing heterocycles.[1][2] Solution: Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents and reagents.[1] If poisoning is suspected, filter the reaction mixture and add fresh catalyst to the filtrate.[3]
-
Deactivation: Catalysts can lose activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel are especially sensitive to air.[1] Solution: Use a fresh batch of catalyst from a properly sealed container. Handle catalysts under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[1]
-
-
Insufficient Hydrogen: The reaction is dependent on the effective transfer of hydrogen gas to the catalyst surface.
-
Poor Gas Delivery: A simple leak in the system or an improperly sealed vessel can prevent the reaction from reaching the necessary hydrogen pressure. Solution: Ensure all joints and seals are secure. For balloon hydrogenations, ensure the balloon remains inflated. For pressurized systems, monitor the pressure gauge for any drops.
-
Inefficient Mixing: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous agitation is critical to facilitate mass transfer.[1] Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[2]
-
-
Sub-Optimal Conditions: Temperature and pressure play a significant role.
Q2: I'm trying to perform a deprotection, but the reaction is very slow. How can I accelerate the C-N bond cleavage (hydrogenolysis)?
A2: Slow hydrogenolysis, or debenzylation, can often be accelerated by adjusting the catalyst, solvent, or by using additives.
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is generally more active for hydrogenolysis than standard palladium on carbon (Pd/C).[2][3][4]
-
Solvent Effects: The choice of solvent can dramatically affect the reaction rate. Protic and acidic solvents often accelerate C-N bond cleavage.[4]
-
Temperature: Increasing the reaction temperature can also increase the rate of hydrogenolysis.[2]
Q3: What are the main side reactions I should be aware of?
A3: The two most dominant side reactions are hydrogenolysis (C-N bond cleavage) when it is not the desired outcome, and over-hydrogenation of the aromatic rings. The balance between these pathways is dictated by catalyst choice and reaction conditions.
-
Hydrogenolysis: The cleavage of the C-N bond to yield diphenylmethane and the corresponding primary amine. This is often the goal (deprotection) but is a side reaction if hydrogenation of another functional group is intended.
-
Ring Hydrogenation: The saturation of one or both of the phenyl rings of the benzhydryl group to form dicyclohexylmethane derivatives. This is more common under forcing conditions or with specific catalysts like Rhodium or Platinum.[4][5]
Section 2: Troubleshooting Guide for Specific Side Reactions
This section provides a deeper dive into controlling the specific chemical pathways that lead to unwanted byproducts.
Issue 1: Unwanted Hydrogenolysis (C-N Bond Cleavage)
Q: I am trying to hydrogenate another functional group in my molecule (e.g., a nitro group or an alkene) but am seeing significant cleavage of the benzhydryl amine C-N bond. How can I prevent this?
A: Minimizing hydrogenolysis requires careful selection of the catalyst and reaction conditions to favor the desired transformation. The key is to use a less aggressive catalyst system under milder conditions.
Mechanism Insight: Hydrogenolysis proceeds via adsorption of the substrate onto the catalyst surface, followed by cleavage of the activated benzylic C-N bond by surface hydride species.[6] Palladium catalysts are particularly effective at this transformation.[7]
Troubleshooting Steps & Solutions:
-
Catalyst Selection: This is the most critical factor. Palladium (Pd) is highly active for hydrogenolysis.[4] Consider switching to a different metal.
-
Platinum (Pt): Platinum catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Platinum on carbon (Pt/C), are often less prone to causing hydrogenolysis compared to palladium, especially under mild conditions.[8]
-
Nickel (Ni): Raney Nickel can be an option, but its reactivity can sometimes be difficult to control and may lead to other side reactions.[9]
-
-
Reaction Conditions:
-
Temperature and Pressure: Perform the reaction at the lowest temperature and pressure that still allows for the desired hydrogenation to proceed. Room temperature and atmospheric pressure (e.g., H₂ balloon) should be the first conditions attempted.[5]
-
Solvent Choice: Neutral, non-acidic solvents are preferred. Avoid acetic acid, which accelerates hydrogenolysis.[4] Alcohols like methanol or ethanol, or solvents like ethyl acetate or THF are common choices.[2]
-
-
Use of Additives:
-
The addition of a base (e.g., triethylamine, ammonia) can sometimes suppress hydrogenolysis by competing for acidic sites on the catalyst support or by altering the electronic environment of the substrate.
-
Data Summary: Catalyst Choice for Minimizing Hydrogenolysis
| Catalyst | Typical Use Case | Propensity for Hydrogenolysis | Recommended Conditions to Minimize C-N Cleavage |
| 10% Pd/C | General purpose, highly effective for debenzylation.[6] | High | Not recommended if hydrogenolysis is to be avoided. |
| PtO₂ (Adams') | Hydrogenation of various functional groups. | Low to Moderate | Room temperature, 1-4 atm H₂, neutral solvent (EtOH, EtOAc). |
| 5% Rh/C | Aromatic ring hydrogenation.[4] | Low | Primarily used when ring reduction is desired. Use with caution. |
| Raney Ni | Reduction of nitriles, ketones. | Moderate | Can be aggressive; requires careful optimization of temperature. |
Issue 2: Over-hydrogenation of Aromatic Rings
Q: My desired product is formed, but I am also getting a significant amount of byproduct where the phenyl rings of the benzhydryl group have been reduced to cyclohexyl rings. How do I maintain aromaticity?
A: Preventing the saturation of aromatic rings is a common challenge, especially with electron-rich aromatic systems or under harsh conditions. The key is to use a catalyst with lower activity for arene hydrogenation and to employ mild reaction conditions.
Mechanism Insight: Aromatic rings are generally inert to hydrogenation under conditions used for simple alkenes.[5] However, more active catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt), particularly at elevated temperatures and pressures, can readily reduce benzene rings.[4][10]
Troubleshooting Steps & Solutions:
-
Catalyst Selection: This is the most effective way to control ring hydrogenation.
-
Palladium (Pd/C): Palladium on carbon is the catalyst of choice for most hydrogenations where aromatic rings need to be preserved.[4][5]
-
Avoid Rh, Ru, Pt: If ring preservation is critical, avoid catalysts based on Rhodium, Ruthenium, and Platinum, as they are highly active for arene hydrogenation.[4]
-
-
Reaction Conditions:
-
Minimize Temperature and Pressure: Use the mildest conditions possible. High pressures (>100 psi) and elevated temperatures significantly promote aromatic ring reduction.[10] Aim for atmospheric pressure (H₂ balloon) and room temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower over-hydrogenation reaction from proceeding.
-
Workflow for Selecting Reaction Parameters
The following diagram illustrates a decision-making process for troubleshooting common side reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions
This protocol provides a starting point for the hydrogenation of a functional group elsewhere in a molecule while preserving the benzhydryl amine moiety.
Objective: Selective hydrogenation while minimizing both C-N hydrogenolysis and aromatic ring reduction.
Materials:
-
Substrate (1.0 mmol)
-
Catalyst: 5% Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂), ~5-10 mol%
-
Solvent: Anhydrous Ethanol or Ethyl Acetate (15-20 mL)
-
Hydrogen gas supply (balloon or pressurized vessel)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation flask containing a magnetic stir bar, add the substrate (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (15-20 mL) and stir until the substrate is fully dissolved.[1]
-
Inerting: Seal the flask and purge the system with an inert gas for 5-10 minutes to remove all oxygen. This is critical for safety and catalyst activity.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pt/C or PtO₂ catalyst.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen. For atmospheric pressure, use a hydrogen-filled balloon attached via a three-way stopcock. For higher pressures, connect to a regulated hydrogen cylinder in a designated hydrogenation apparatus. Repeat the evacuate-fill cycle three times.[6]
-
Reaction: Stir the mixture vigorously at room temperature. Ensure the catalyst remains suspended.
-
Monitoring: Track the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Work-up: Once the starting material is consumed, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of the reaction solvent. Caution: The catalyst on the filter pad can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench it carefully with water while still wet.[11]
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., chromatography, recrystallization).[1]
References
- Benchchem. (n.d.). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry.
- Organic-Chemistry.org. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- Steve S.Y. et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- ResearchGate. (2025). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction.
- Benchchem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds.
- ResearchGate. (n.d.). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C O and C N Bond Cleavage.
- Lumen Learning. (n.d.). 19.5. Reductions of Aromatic Rings. Organic Chemistry II.
- ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
Sources
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- 2. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
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- 10. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Welcome to the Technical Support Center for the purification of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format directly addresses common challenges encountered during the purification process, backed by scientific principles and field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the synthesis of this compound, but my crude product is a complex mixture. What are the likely byproducts?
A1: The byproduct profile largely depends on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as tert-butyl azetidin-3-yl(methyl)carbamate or benzhydryl bromide.
-
Over-alkylation or Di-alkylation Products: If the reaction conditions are not carefully controlled.
-
Hydrolysis Products: The carbamate group can be susceptible to hydrolysis, especially under basic pH conditions, which would lead to the corresponding amine and tert-butanol.[1]
-
Products of Benzhydryl Group Cleavage: Depending on the reaction workup and purification conditions, cleavage of the benzhydryl group can occur.
Q2: My primary purification attempt using standard silica gel column chromatography is giving poor separation and significant streaking. What's causing this and how can I fix it?
A2: This is a common issue when purifying tertiary amines on standard silica gel.[2] The basicity of the tertiary amine in your target compound leads to strong interactions with the acidic silanol groups on the silica surface. This can result in poor peak shape, tailing, and even irreversible adsorption.
Here are some effective troubleshooting strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).
-
Use of Amine-Functionalized Silica: For more challenging separations, consider using an amine-functionalized stationary phase.[2] This type of stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, leading to improved peak shape and better separation.[2]
-
Alternative Stationary Phases: Acidic aluminum oxide can also be an effective stationary phase for the purification of tertiary amines.[3][4]
Q3: I'm considering recrystallization for purification. What is a good starting point for solvent selection?
A3: Recrystallization is an excellent method for purifying solid compounds.[1] The key is to find a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For carbamates, common solvent systems for recrystallization include:
-
Ethanol/Water: Dissolve the crude product in hot ethanol and slowly add water until the solution becomes cloudy. Then, allow it to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
-
Isopropanol: This can be a good single-solvent system for some carbamates.
It is always recommended to perform small-scale solvent screening to identify the optimal conditions before committing your entire batch.
Q4: Can I use an acid-base extraction to clean up my crude product before chromatography or recrystallization?
A4: Yes, an acid-base extraction can be a very effective initial purification step. Since your target compound is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
Here's a general workflow:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product will move into the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate your amine.
-
Extract your purified product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
This procedure can significantly simplify the subsequent chromatographic or recrystallization steps.
Purification Protocols
Protocol 1: Flash Column Chromatography with Amine-Modified Mobile Phase
This protocol is suitable for the purification of this compound when baseline separation is achievable on TLC.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for your separation. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% TEA to the mobile phase to improve the spot shape.
-
Column Packing: Dry pack the column with silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.
-
Elution: Run the column with your optimized mobile phase containing 0.5% TEA.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is ideal for obtaining highly pure, crystalline material after an initial purification step like column chromatography or for crude material that is substantially pure.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.[1][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to dissolve the solid completely.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₂ | |
| Molecular Weight | 352.47 g/mol | |
| CAS Number | 854038-91-8 | |
| Storage Conditions | 4°C, inert atmosphere |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Available at: [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. (2023, January 19). Available at: [Link]
- US4255356A - Purification of tertiary amines using an adsorbent. Google Patents.
-
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. PubChem. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. (2019, November 27). Available at: [Link]
- EP0007983A1 - Process for the purification of tertiary amines. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 4. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Azetidine Ring-Formation
This is an excellent starting point. I have gathered a good amount of information on various synthetic routes to azetidines, including intramolecular cyclization (the most common method), [2+2] cycloadditions (Aza Paternò–Büchi reaction), and methods starting from epoxides. The search results highlight common problems such as low yields, competing side reactions (elimination, polymerization, formation of larger rings like pyrrolidines), issues with leaving groups, and the importance of protecting groups and catalysts.
Specifically, I have found:
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Details on intramolecular cyclization of γ-amino alcohols and γ-haloamines, and the common pitfalls like intermolecular side reactions and poor leaving groups.[1][2][3]
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Information on the Aza Paternò–Büchi reaction, including its limitations and recent advances using visible light photocatalysis.[4][5][6][7][8][9]
-
Specific examples of side reactions, such as the formation of pyrrolidines from cis-3,4-epoxy amines and how catalyst choice (e.g., La(OTf)₃) can control regioselectivity.[10][11][12][13][14]
-
Troubleshooting advice for specific symptoms like low conversion or formation of side products.[1][16][17]
-
Information on the Mitsunobu reaction for intramolecular cyclization of amino alcohols, which is a key alternative to converting the alcohol to a leaving group first.[18][19][20][21][22]
-
The inherent ring strain of azetidines makes them susceptible to ring-opening.[17][23][24]
I have enough information to create the core structure of the technical support center. I can now proceed to design the structure, write the content, create the diagrams and tables, and compile the reference list as planned. No further searches are immediately necessary to begin building the response.
Welcome to the technical support center dedicated to the synthesis of azetidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with constructing the strained 4-membered azetidine ring. Due to significant ring strain and the potential for competing reaction pathways, low yields are a frequent obstacle.[17][23]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered in the lab.
Troubleshooting Guide: Diagnosing & Solving Low Yields
This section is organized by common experimental problems. Identify the problem that best matches your results to find potential causes and actionable solutions.
Problem 1: Low or No Product Formation in Intramolecular Cyclization
Intramolecular cyclization is the most common strategy for azetidine synthesis, typically proceeding via an SN2 reaction from a γ-amino alcohol or γ-haloamine precursor.[1][13] If your reaction shows primarily unreacted starting material, consider the following.
Symptom: TLC or LC-MS analysis shows predominantly starting material, with minimal or no formation of the desired azetidine product.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol |
| Poor Leaving Group | The rate of the intramolecular SN2 cyclization is highly dependent on the ability of the leaving group to depart from the γ-carbon. Hydroxyl groups are poor leaving groups and require activation. Halides like chloride are moderate, while mesylates, tosylates, and triflates are excellent leaving groups.[1] | 1. Activate the Hydroxyl Group: Convert γ-amino alcohols into a more reactive species. Mesylates and tosylates are common and effective choices.[1] 2. Switch to a Better Leaving Group: If using a γ-haloamine with chloride or bromide, consider converting it to the more reactive iodide in situ via a Finkelstein reaction by adding a catalytic amount of NaI or KI. |
| Reaction is Too Slow | The activation energy for the 4-membered ring closure can be high. Insufficient thermal energy may lead to a sluggish or stalled reaction. | 1. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by TLC/LC-MS. 2. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.[1] |
| Incorrect Base | For cyclization of γ-haloamine salts or N-protected amines, a base is required to generate the nucleophilic free amine. An inappropriate base (too weak, sterically hindered, or wrong solubility) can prevent the reaction from starting. | 1. Use a Strong, Non-Nucleophilic Base: For deprotonating the amine in γ-haloamine cyclizations, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU are often effective.[1] 2. Ensure Base Solubility: Choose a base that is soluble in your reaction solvent or can function effectively as a suspension. |
This protocol describes the conversion of a γ-amino alcohol to its corresponding mesylate, a precursor with an excellent leaving group for subsequent cyclization.[1]
-
Preparation: Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Ensure the temperature remains at 0 °C.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature while monitoring progress with TLC.
-
Quenching: Once the reaction is complete, carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product into CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Next Step: The crude mesylate is often sufficiently pure to be used directly in the subsequent cyclization step.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reaction pathways. Identifying these side products is key to optimizing the reaction.
Symptom: The desired azetidine is formed, but significant quantities of byproducts are also observed, complicating purification and lowering the isolated yield.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution |
| High Concentration | At high concentrations, the reactive precursor is more likely to encounter and react with another molecule (intermolecularly) than to fold and react with itself (intramolecularly). This leads to dimers and polymers.[1][17] | Employ High-Dilution Conditions: 1. Use a larger volume of solvent to create a dilute solution (e.g., 0.01-0.05 M). 2. Use a syringe pump to add the substrate slowly over several hours to a solution of the base. This keeps the instantaneous concentration of the substrate very low, favoring the intramolecular pathway. |
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution |
| Steric Hindrance | Bulky substituents near the reaction centers (the nitrogen nucleophile or the γ-carbon) can hinder the SN2 pathway. This makes the competing E2 elimination pathway, which forms an unsaturated open-chain amine, more favorable.[1] | 1. Use a Less Hindered Base: Switch from a bulky base (e.g., LDA, KHMDS) to a smaller, non-nucleophilic base (e.g., NaH, K₂CO₃). 2. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 cyclization. |
| Possible Cause | Scientific Rationale & Explanation | Suggested Solution |
| Incorrect Regioselectivity | When using precursors like epoxy amines, the amine can attack either carbon of the epoxide. Attack at the C3 position (4-exo-tet) yields the azetidine, while attack at the C4 position (5-endo-tet) yields a pyrrolidine.[10][11] The outcome is highly sensitive to the substrate's stereochemistry and the catalyst used. | 1. Control Substrate Stereochemistry: The intramolecular aminolysis of cis-3,4-epoxy amines favors azetidine formation, while trans-epoxides tend to yield pyrrolidines.[12] 2. Use a Regioselective Lewis Acid Catalyst: For the cyclization of cis-3,4-epoxy amines, a Lewis acid like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the desired C3-attack to form the azetidine.[10][12][14] |
// Connections Start -> Analysis; Analysis -> SM [label="No Conversion"]; Analysis -> SideProducts [label="Poor Selectivity"];
SM -> Sol_LG [label="Cause: Poor LG"]; SM -> Sol_Temp [label="Cause: Slow Kinetics"];
SideProducts -> Sol_Dilution; SideProducts -> Sol_Base; SideProducts -> Sol_Catalyst; } ` Caption: A workflow for troubleshooting low yields in azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization of a γ-amino alcohol isn't working. Besides converting it to a mesylate, are there other options?
A1: Yes. The Mitsunobu reaction is a powerful alternative that activates the hydroxyl group in situ for intramolecular displacement by a nitrogen nucleophile (like a sulfonamide or carbamate).[18][21] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] This method avoids a separate activation step but requires careful purification to remove byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[22] The reaction proceeds with a clean inversion of stereochemistry at the alcohol center.[20]
Q2: I'm considering a [2+2] cycloaddition (Aza Paternò–Büchi reaction). What are the major challenges?
A2: The Aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is an atom-economical route to azetidines.[4][7] However, it has historically been limited by several challenges:
-
Competing Pathways: Upon photochemical excitation, simple acyclic imines often undergo rapid E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[4][8]
-
Low Reactivity: Many imines have low photoreactivity and require activation, for example, by a conjugating group.[4]
-
Substrate Scope: Successful examples have often been limited to intramolecular reactions or the use of cyclic imines to prevent isomerization.[4][8]
Recent advances using visible-light photocatalysis have overcome some of these limitations, expanding the reaction's utility.[5][6][25]
// Nodes Imine [label="Imine (S0)"]; Imine_hv [label="Excited Imine*\n(S1 or T1)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene"]; Azetidine [label="Azetidine Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer [label="E/Z Isomer"];
// Edges Imine -> Imine_hv [label="hv (Light)"]; {Imine_hv, Alkene} -> Azetidine [label="[2+2] Cycloaddition\n(Desired Pathway)", color="#34A853"]; Imine_hv -> Isomer [label="Isomerization\n(Competing Pathway)", color="#EA4335", style=dashed]; Isomer -> Imine [label="Relaxation"]; } ` Caption: Competing pathways in the Aza Paternò–Büchi reaction.
Q3: How critical is the choice of the nitrogen protecting group?
A3: The nitrogen protecting group is crucial and serves multiple roles. It influences the nucleophilicity of the nitrogen, the stability of the precursor, and the conditions required for the final deprotection.
-
Sulfonyl Groups (Tosyl, Nosyl): These are robust, electron-withdrawing groups that decrease the nitrogen's basicity and prevent it from interfering with other reaction steps (e.g., during conversion of an alcohol to a tosylate). However, their removal often requires harsh conditions (e.g., dissolving metal reduction).[1]
-
Carbamate Groups (Boc, Cbz): These are very common in modern synthesis. The Boc group is easily removed under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. They are generally well-tolerated in many reaction types.
-
Specialized Groups: In some cases, the protecting group can also act as a directing group in C-H activation strategies to form the azetidine ring.[3][25][26]
The choice should be made based on the overall synthetic plan, ensuring the protecting group is stable to the cyclization conditions but can be removed without cleaving the strained azetidine ring.[17]
References
-
Alonso, R., Bach, T. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 5(7), 2734-2741. [Link]
-
Gualandi, A., et al. (2021). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 23(15), 6034–6039. [Link]
-
Garbarino, S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5348. [Link]
-
Alonso, R., & Bach, T. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]
-
ResearchGate. (n.d.). The Paternò-Büchi reaction - a comprehensive review. Request PDF. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6036-6109. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Sviridovs, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1018. [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48777-48801. [Link]
-
Schindler, C. S., & Stevenson, S. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3612-3627. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Wang, Y., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(20), 4211-4214. [Link]
-
Gaunt, M. J., et al. (2018). Pd(II)-Catalyzed γ-C–H Amination to Highly Substituted Azetidines. Angewandte Chemie International Edition, 57(34), 11065-11069. [Link]
-
ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 22. tcichemicals.com [tcichemicals.com]
- 23. researchgate.net [researchgate.net]
- 24. Reactions of Azetidines | Ambeed [ambeed.com]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Debenzylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting palladium-catalyzed debenzylation reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on this critical transformation. Catalyst deactivation is a frequent and often frustrating challenge that can lead to stalled reactions, low yields, and project delays. As your partner in the lab, this guide provides in-depth, field-proven insights to help you diagnose the root cause of catalyst deactivation, implement effective solutions, and prevent future occurrences.
Our approach moves beyond simple checklists. We delve into the causality behind experimental observations and provide logical, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Initial Diagnosis of a Failed Reaction
Q1: My debenzylation reaction is sluggish or has completely stalled. What are the first things I should check?
A1: Before assuming catalyst deactivation, it's crucial to verify your fundamental reaction parameters. A systematic check of the basics can often resolve the issue quickly.
-
Hydrogen Supply: Ensure a consistent and adequate supply of hydrogen. Check for leaks in your hydrogenation apparatus (balloon, bladder, or reactor lines). For reactions at atmospheric pressure, ensure the headspace is sufficiently purged with hydrogen.
-
Mass Transfer & Agitation: The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure hydrogen is dissolved in the solvent and can access the catalyst's active sites. If the catalyst has settled, increase the stirring rate.[1]
-
Catalyst Quality: Catalysts have a finite shelf life and can lose activity over time, especially if stored improperly.[2] If possible, test a fresh batch of catalyst from a reliable supplier.
-
Reaction Temperature: While many debenzylations proceed at room temperature, some more sterically hindered or electronically deactivated substrates may require gentle heating.[1] However, be aware that excessive heat can also promote catalyst sintering.[3]
Q2: How can I quickly determine if catalyst deactivation is the primary cause of my stalled reaction?
A2: A simple diagnostic experiment can help differentiate between catalyst deactivation and other issues (e.g., an inherently unreactive substrate).
-
Spiking the Reaction: Assuming the reaction has stalled, carefully add a second, small portion of fresh catalyst to the reaction mixture under an inert atmosphere.
-
Monitoring: Re-establish the hydrogen atmosphere and monitor the reaction progress (e.g., by TLC, LC-MS, or hydrogen uptake).
-
Interpretation:
-
If the reaction restarts and proceeds, it strongly indicates that the original catalyst was deactivated or poisoned.
-
If the reaction does not resume, the issue may lie with the substrate's reactivity under the chosen conditions, or there may be a potent, stoichiometric poison present in the starting materials that is deactivating the fresh catalyst as well.
-
Section 2: Catalyst Poisoning - The Usual Suspect
Q3: What are the most common chemical poisons for palladium catalysts in debenzylation reactions?
A3: Catalyst poisoning is the most frequent cause of deactivation. It occurs when impurities or even the substrate/product itself bind strongly to the palladium active sites, blocking them from participating in the catalytic cycle.[4]
Common poisons include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious for irreversibly poisoning palladium catalysts, even at ppm levels.[5][6][7]
-
Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as Lewis bases and coordinate strongly to the palladium surface, inhibiting its activity.[8][9] This is a particularly common issue in debenzylation of nitrogen-protected compounds.
-
Halides: While useful in some contexts, residual halides (especially iodide and bromide) from previous synthetic steps can poison the catalyst.[10]
-
Other Culprits: Carbon monoxide, cyanides, phosphines, and heavy metals (like lead or mercury) are also potent poisons.[6][10][11]
| Poison Class | Examples | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Thiols (R-SH), Sulfides (R-S-R), H₂S, SO₂ | Contaminated reagents/solvents, sulfur-containing functional groups in substrate | Reagent purification, use of sulfur scavengers, catalyst regeneration via oxidation.[5][12] |
| Nitrogen Compounds | Amines, Pyridines, Quinolines, Nitriles | Substrate/product, contaminated solvents (e.g., DMF) | Add acidic modifier (e.g., AcOH), use Pearlman's catalyst (Pd(OH)₂/C).[1][8] |
| Halides | I⁻, Br⁻, Cl⁻ | Residual salts from previous steps (e.g., NaI, HBr) | Recrystallization/purification of starting materials. |
| Heavy Metals | Pb, Hg, As | Contamination from upstream processes or equipment | Purification of starting materials.[6] |
| Carbon Monoxide | CO | Impurity in hydrogen gas, decomposition of solvents (e.g., DMF) | Use high-purity hydrogen, select stable solvents.[11] |
Q4: My substrate contains a pyridine ring, and the debenzylation is failing. What is happening and how can I overcome this?
A4: This is a classic case of product/substrate inhibition. The basic nitrogen atom of the pyridine ring acts as a Lewis base and coordinates strongly to the acidic palladium metal surface, effectively poisoning the catalyst.[8][9]
Causality: This coordination occupies the active sites required for hydrogen activation and substrate binding, thus shutting down the catalytic cycle.
Solutions:
-
Acidic Additives: The most common solution is to add a stoichiometric amount of a non-interfering acid, such as acetic acid (AcOH) or hydrochloric acid (HCl), to the reaction mixture.[1][8] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This salt is no longer a strong Lewis base and has a much-reduced affinity for the palladium surface, allowing the debenzylation to proceed.
-
Catalyst Selection: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[8][13] It is generally considered a more active catalyst and can sometimes overcome this type of inhibition.[1]
Q5: I suspect my reagents or solvents are contaminated with a catalyst poison. How can I confirm this?
A5: A definitive diagnosis can be achieved by running controlled experiments. This protocol helps isolate the source of contamination.
-
Establish a Baseline: Run the debenzylation reaction using your standard reagents, solvent, and catalyst. Carefully record the reaction time and final conversion/yield. This is your negative control.
-
High-Purity Run: Meticulously set up the identical reaction, but substitute every component with the highest purity grade available.
-
Use freshly purchased, anhydrous, and degassed solvent.
-
Use a freshly opened bottle of catalyst or a trusted, active batch.
-
If possible, recrystallize or re-purify your starting material to remove potential trace impurities.[14]
-
-
Analyze and Compare:
-
If the high-purity reaction proceeds smoothly to completion, it confirms that one of your standard reagents or your solvent is contaminated.
-
You can then systematically re-introduce your standard-grade materials one by one into the high-purity setup to pinpoint the exact source of the poison.
-
If both reactions fail, the issue is likely inherent to the substrate or the chosen reaction conditions, rather than external contamination.
-
Section 3: Physical Deactivation Mechanisms
Q6: What is catalyst sintering, and could it be the cause of my reaction failure?
A6: Sintering is a physical deactivation mechanism where the fine palladium nanoparticles on the support surface migrate and aggregate into larger, less active particles.[15][16]
Causality: The total surface area of the active metal decreases as smaller particles coalesce. Since the catalytic reaction occurs on the surface of the palladium, a lower surface area directly translates to lower overall catalytic activity. This process is often irreversible and can be accelerated by high reaction temperatures.[3]
Diagnosis:
-
Visual Cue: In severe cases of sintering and leaching, you might observe the formation of "palladium black," a fine black precipitate of metallic palladium in your reaction flask.[14]
-
Analytical Confirmation: The most definitive way to confirm sintering is through Transmission Electron Microscopy (TEM). By comparing TEM images of the fresh and spent catalyst, you can directly visualize any increase in palladium particle size.[15][17]
Q7: My reaction starts well but then slowly dies. Could the catalyst pores be blocked?
A7: Yes, this is a form of deactivation known as fouling or blinding . It occurs when the porous structure of the catalyst support (typically activated carbon) becomes blocked by high molecular weight products, byproducts, or polymeric material.[15][18][19]
Causality: The activated carbon support has a vast internal surface area where most of the palladium nanoparticles reside. If the pores leading to these active sites become blocked, the reactants can no longer reach them, and the reaction stops. This is often observed in reactions involving polymeric starting materials or when insoluble byproducts are formed.[16]
Diagnosis:
-
Thermogravimetric Analysis (TGA): TGA can reveal the deposition of organic material on the spent catalyst by showing a significant mass loss at temperatures where the organic foulants decompose.[15]
-
Surface Area Analysis (BET): A significant decrease in the specific surface area (m²/g) of the spent catalyst compared to the fresh catalyst, as measured by Brunauer-Emmett-Teller (BET) analysis, is a strong indicator of pore blockage.[15][20]
Q8: What is palladium leaching, and how do I know if it's happening in my reaction?
A8: Leaching is the process where palladium atoms or nanoparticles detach from the solid support and dissolve into the reaction solution.[20][21] While this can sometimes lead to a period of homogeneous catalysis, it often results in catalyst deactivation through precipitation (as palladium black) and makes catalyst recovery and reuse impossible.[22][23]
Causality: Leaching can be promoted by certain solvents, acidic or basic conditions, and complexing agents (like amines or phosphines) that can coordinate with palladium and draw it off the support.[20][23]
Diagnosis:
-
Filtration Test (Hot Filtration): While the reaction is running, filter a small aliquot of the hot reaction mixture through a syringe filter to remove the solid catalyst. Allow the filtrate to continue stirring under the reaction conditions. If the reaction continues in the filtrate, it confirms that catalytically active palladium species have leached into the solution.
-
Inductively Coupled Plasma (ICP) Analysis: For a quantitative measure, analyze the reaction filtrate using ICP-MS or ICP-OES. This will give you the precise concentration of leached palladium in your solution.[24]
Caption: Major mechanisms of palladium catalyst deactivation.
Section 5: Catalyst Regeneration and Reuse
Q12: My expensive palladium catalyst is deactivated. Is it possible to regenerate it?
A12: In some cases, yes. Regeneration is highly dependent on the deactivation mechanism. Irreversible physical changes like sintering are very difficult to reverse. However, deactivation by poisoning or fouling can often be at least partially reversed.
This procedure is primarily effective for removing adsorbed organic foulants.
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a sequence of solvents. A common and effective method involves washing with a mixture of chloroform and glacial acetic acid, which can help dissolve and remove adsorbed organic products and intermediates. [15][19]Follow this with a thorough wash with a solvent like ethanol or deionized water to remove the acid.
-
Drying: Dry the washed catalyst carefully in a vacuum oven at a moderate temperature (e.g., 60-80 °C). Avoid excessively high temperatures, which could cause sintering.
-
Testing: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.
For deactivation by sulfur, more aggressive oxidative treatments at high temperatures may be required, but these are often more complex to perform safely in a standard lab setting. [5][25]
| Technique | Abbreviation | Information Provided | Deactivation Mechanism Indicated |
| Transmission Electron Microscopy | TEM | Palladium particle size and dispersion. | Sintering (particle growth). [17][26] |
| BET Surface Area Analysis | BET | Specific surface area and pore volume of the support. | Fouling (decrease in surface area). [15][26] |
| X-ray Photoelectron Spectroscopy | XPS | Oxidation state of palladium and surface elemental composition. | Poisoning (presence of S, N, etc.), Oxidation of Pd(0). [5] |
| Inductively Coupled Plasma | ICP-OES/MS | Quantitative measurement of palladium in solution. | Leaching (Pd detected in filtrate). [24] |
| Thermogravimetric Analysis | TGA | Mass loss upon heating. | Fouling (mass loss from deposited organics). [15] |
| X-ray Diffraction | XRD | Crystalline structure and average crystallite size of palladium. | Sintering (sharpening of Pd peaks). [17] |
References
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Poisoning of Pd catalysts. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1547. Available from: [Link]
-
Zhang, L., et al. (2015). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. ResearchGate. Available from: [Link]
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Catalyst Poisons. (n.d.). Scribd. Available from: [Link]
-
Maksimowski, P., Gołofit, T., & Tomaszewski, W. (2014). Palladium Catalyst in the HBIW Hydrodebenzylation Reaction. Deactivation and Spent Catalyst Regeneration Procedure. Central European Journal of Energetic Materials, 11(3), 333-344. Available from: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Gencat. Available from: [Link]
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Maksimowski, P., Gołofit, T., & Tomaszewski, W. (2014). Palladium Catalyst in the HBIW Hydrodebenzylation Reaction. Deactivation and Spent Catalyst Regeneration Procedure. ResearchGate. Available from: [Link]
-
Liu, W., et al. (2017). Effect of carbon supports on Pd catalyst for hydrogenation debenzylation of hexabenzylhexaazaisowurtzitane (HBIW). ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. Available from: [Link]
-
Catalyst Poisoning: Palladium & Platinum. (n.d.). StudySmarter. Available from: [Link]
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Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. Typeset. Available from: [Link]
-
Lee, J., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 200. Available from: [Link]
-
Ordóñez, S., et al. (2011). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. Available from: [Link]
-
Yuan, S., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 48(2), 1155-1162. Available from: [Link]
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. (2019). OUCI. Available from: [Link]
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Yin, S., et al. (2004). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. Available from: [Link]
-
Itoh, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(7), 3378-3383. Available from: [Link]
-
Wang, Z., et al. (2022). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Catalysis, 12(15), 9036-9045. Available from: [Link]
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Reddy, Y. K., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Process Research & Development, 10(5), 995-997. Available from: [Link]
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Farrauto, R. J., & Heck, R. M. (2007). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available from: [Link]
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van der Wal, L. I., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2943-2952. Available from: [Link]
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Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Available from: [Link]
- Bearden, D. W. (1979). U.S. Patent No. 4,152,291. U.S. Patent and Trademark Office.
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Plucinski, P., & Stevens, M. (2014). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis, 4(10), 3466-3472. Available from: [Link]
- Pan, C. (2006). U.S. Patent No. 6,992,037. U.S. Patent and Trademark Office.
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Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available from: [Link]
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Can Pd/C go bad? And also advice on disacharide debenzylation. (2023). Reddit. Available from: [Link]
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Recent Advances of Pd/C-Catalyzed Reactions. (2011). MDPI. Available from: [Link]
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Li, J., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Metals, 13(5), 896. Available from: [Link]
- Li, J., et al. (2007). CN Patent No. 101024184A. Google Patents.
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Sordakis, K., et al. (2016). Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Catalysis Science & Technology, 6(21), 7790-7799. Available from: [Link]
-
Zhang, J., et al. (2014). Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation. Journal of Materials Science and Chemical Engineering, 2(10), 1-9. Available from: [Link]
-
What Is PD/C Organic Chemistry? (2024). YouTube. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2019). ArODES. Available from: [Link]
-
The effect of support calcination on carbon supported palladium catalysts for solvent-free benzyl alcohol oxidation. (2019). Catalysis Science & Technology. Available from: [Link]
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Preventing ring-opening of azetidine under acidic deprotection conditions
Troubleshooting Guide: Preventing Ring-Opening of Azetidines During Acidic Deprotection
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of the azetidine ring during acidic deprotection steps. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the mechanistic reasoning behind our recommendations to ensure the integrity of your strained heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is my N-protected azetidine ring opening during acidic deprotection?
A1: Azetidine ring-opening under acidic conditions is a common challenge driven by the inherent ring strain of the four-membered heterocycle.[1][2][3] The mechanism typically involves the following steps:
-
Protonation of the Azetidine Nitrogen: The reaction is initiated by the protonation of the azetidine ring nitrogen, which is a prerequisite for ring opening.[1][2] The pKa of this nitrogen is a critical factor in determining the ring's stability; a lower pKa enhances stability by disfavoring protonation.[1]
-
Formation of a Carbo-cationic Intermediate: Following protonation, the C-N bond cleaves, leading to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the substituents on the ring. For instance, electron-donating groups can stabilize the carbocation, potentially accelerating the ring-opening process.[2]
-
Nucleophilic Attack: The carbocation is then susceptible to attack by nucleophiles present in the reaction mixture, such as the counter-ion of the acid or the solvent, leading to the formation of a ring-opened product. In some cases, intramolecular nucleophilic attack by a pendant group on the azetidine substituent can also occur.[1][3]
The rate of this decomposition is highly sensitive to pH, with more rapid degradation observed at lower pH values.[1]
Troubleshooting Common Scenarios
Q2: I'm using Trifluoroacetic Acid (TFA) to deprotect my N-Boc azetidine, and I'm seeing significant ring-opening. What can I do to minimize this?
A2: While TFA is a standard reagent for Boc deprotection, its strong acidity can readily promote azetidine ring-opening.[4][5][6][7] Here are several strategies to mitigate this issue, ranging from simple procedural adjustments to changes in reagents.
Kinetic vs. Thermodynamic Control
The formation of the desired deprotected azetidine versus the ring-opened product is a classic example of kinetic versus thermodynamic control.[8][9][10][11]
-
Kinetic Product: The deprotected, intact azetidine is often the kinetic product, favored at lower temperatures and shorter reaction times.
-
Thermodynamic Product: The ring-opened product is typically the more stable thermodynamic product, favored by higher temperatures and longer reaction times.[8][10]
Therefore, optimizing your reaction conditions to favor the kinetic product is crucial.
Optimization Workflow for N-Boc Deprotection
}
Detailed Strategies:
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower temperatures (-10 to -20 °C). This will slow down the rate of both deprotection and ring-opening, but it often disproportionately disfavors the higher activation energy pathway of ring-opening.
-
Strictly Control Reaction Time: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the exposure of the deprotected azetidine to the acidic conditions.
-
Use Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can be scavenged to prevent side reactions.[7] While its primary role is not to prevent ring-opening directly, scavengers like triisopropylsilane (TIS) or anisole can improve the overall cleanliness of the reaction.
-
Switch to a Milder Acidic Reagent: If the above modifications are insufficient, consider replacing TFA with a milder acid.
Reagent Typical Conditions Advantages Disadvantages TFA 20-50% in DCM, RT Fast and effective for many substrates.[5][6] Strong acidity can cause ring-opening.[1][2] HCl in Dioxane/EtOAc 4M solution, 0 °C to RT Cost-effective and readily available.[12] Can be less selective.[12] p-Toluenesulfonic Acid (p-TSA) Stoichiometric amounts in CH2Cl2/THF Milder Brønsted acid, good alternative to TFA.[4] Can be slower than TFA. Aqueous Phosphoric Acid Aqueous solution Environmentally benign and selective for Boc groups.[13] May not be suitable for all substrates due to solubility. Oxalyl Chloride/Methanol 3 equivalents in Methanol, RT Very mild, tolerant of acid-labile esters.[14] Reagents are toxic and moisture-sensitive.[14]
Experimental Protocol: Mild N-Boc Deprotection using p-TSA
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in dichloromethane (DCM) or a suitable solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (1.1-1.5 equiv) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected azetidine.
Q3: My substrate contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group on my azetidine?
A3: This is a common challenge in multi-step synthesis. The key is to find conditions that are acidic enough to cleave the Boc group but mild enough to leave other sensitive groups intact. Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates while tolerating Cbz carbamates, benzyl esters, and silyl ethers.[13] Another excellent option for highly sensitive substrates is the use of oxalyl chloride in methanol, which is a very mild deprotection method.[14]
Q4: Would changing the protecting group from Boc to Cbz help prevent ring-opening during deprotection?
A4: Yes, this is an excellent strategy based on the principle of orthogonal protection.[15][16]
-
N-Boc (tert-Butoxycarbonyl): Acid-labile.[17]
-
N-Cbz (Carboxybenzyl): Typically removed by hydrogenolysis (e.g., H₂, Pd/C), which is a neutral condition that will not promote acid-catalyzed ring-opening.[18][19] While Cbz groups can be cleaved under harsh acidic conditions, they are generally stable to the milder acids used for Boc deprotection.[18]
By using an N-Cbz group, you can avoid acidic deprotection conditions for the azetidine nitrogen altogether. Some studies have shown that even with strongly acidic conditions required for the deprotection of other residues in a molecule, a Cbz-protected azetidine ring remained intact.[20]
Another alternative is the N-Botc (tert-Butoxythiocarbonyl) group, which is more acid-labile than N-Boc and can be removed under milder acidic conditions or even thermally, providing another layer of selectivity.[21]
Protecting Group Selection Guide
}
Summary of Key Recommendations
| Strategy | Rationale | Key Considerations |
| Optimize Reaction Conditions | Favor the kinetic product (intact azetidine) over the thermodynamic product (ring-opened).[8][10] | Lower temperature, shorter reaction time, and diligent monitoring are crucial. |
| Use Milder Acidic Reagents | Reduce the propensity for protonation of the azetidine nitrogen.[1] | p-TSA, aqueous H₃PO₄, and (COCl)₂/MeOH are viable alternatives to TFA.[4][13][14] |
| Employ Orthogonal Protecting Groups | Avoid acidic conditions for the deprotection of the azetidine nitrogen altogether. | N-Cbz (removed by hydrogenolysis) or N-Botc (removed by milder acid/heat) are excellent choices.[18][21] |
By carefully considering the mechanism of ring-opening and systematically applying these troubleshooting strategies, researchers can successfully deprotect N-substituted azetidines while preserving the integrity of this valuable chemical scaffold.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - Supporting Information. ACS Publications. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Ring-opening of azetidines. ResearchGate. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Acid-Labile Protecting Groups Definition. Fiveable. [Link]
-
Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. ResearchGate. [Link]
-
Acid-labile protecting groups. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones. ResearchGate. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Stability of different azetidine esters. Condition D: PG-azetidine (1... ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection
Welcome to the technical support center for the optimization of Boc (tert-butoxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet crucial reaction in organic synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during Boc deprotection, offering explanations and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I resolve this?
Answer:
Incomplete deprotection is a common hurdle. The root cause often lies in suboptimal reaction conditions or substrate-specific challenges.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group's lability is acid-dependent.[1] For challenging substrates, standard conditions may be inadequate.[1]
-
Solution: Increase the concentration of the acid. For trifluoroacetic acid (TFA), a concentration of 25-50% in dichloromethane (DCM) is a typical starting point.[2] If using hydrochloric acid (HCl), a 4M solution in 1,4-dioxane is effective.[3][4] For particularly stubborn Boc groups, neat TFA can be employed, though with caution regarding potential side reactions.[5][6]
-
-
Inadequate Reaction Time: While many deprotections are complete within 30 minutes to 2 hours, some substrates require longer exposure to acidic conditions.[1][7]
-
Solution: Extend the reaction time and monitor progress closely using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, significantly slowing down the reaction rate.[1][8]
-
Solution: In addition to increasing acid concentration and reaction time, elevating the reaction temperature may be necessary. However, this should be done cautiously as it can also promote side reactions.[9]
-
-
Poor Reagent Quality: The effectiveness of acidic reagents can be compromised by impurities. For instance, TFA is hygroscopic, and absorbed water can reduce its acidity.[1]
-
Solution: Always use high-purity, anhydrous reagents and solvents.[10] If you suspect your acid has degraded, use a fresh bottle.
-
Issue 2: Presence of Unexpected Side Products
Question: After my deprotection reaction, I'm observing unexpected peaks in my HPLC or LC-MS analysis. What are these side products and how can I prevent their formation?
Answer:
The formation of side products is primarily due to the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[6][11][12] This electrophile can alkylate any available nucleophiles on your substrate.[12][13][14]
Common Side Reactions & Prevention Strategies:
-
tert-Butylation of Nucleophilic Residues: Amino acids with nucleophilic side chains are particularly susceptible to alkylation by the tert-butyl cation.[12]
-
Tryptophan (Trp): The indole ring is highly prone to tert-butylation.[12]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[12]
-
Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenol groups, respectively, are also targets for alkylation.[12]
-
Solution: Use of Scavengers. Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.[12][15] The choice of scavenger depends on the sensitive residues present.
-
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Concentration |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIPS), Thioanisole | 1-5% (v/v) |
| Methionine (Met) | Thioanisole | 1-5% (v/v) |
| Cysteine (Cys) | Water, 1,2-Ethanedithiol (EDT) | 1-5% (v/v) |
| Tyrosine (Tyr) | Anisole, Thioanisole | 1-5% (v/v) |
-
Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group, though this is less common.[8]
-
Solution: Ensure a complete workup to remove residual TFA. If the problem persists, consider using an alternative acid like HCl.
-
Below is a workflow to help diagnose and resolve common Boc deprotection issues.
graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Troubleshooting workflow for Boc deprotection.Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection proceeds through a well-established, acid-catalyzed mechanism:
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[11][16][17]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][11][16]
-
Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[11][16] It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[11][16]
-
Final State: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[11][16][18]
}
Caption: Mechanism of acid-catalyzed Boc deprotection.Q2: What are the standard reaction conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent.[19] Common and effective methods include:
-
TFA in DCM: A solution of 20-50% TFA in DCM is widely used, with reaction times of 30 minutes to 2 hours at room temperature.[2][7][20][21]
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is another common choice, particularly when a non-TFA system is desired.[3][4][22]
Q3: How can I monitor the progress of my deprotection reaction?
A3: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to visualize the disappearance of the starting material and the appearance of the more polar product (the amine salt).[1][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress and can help identify any side products being formed.[1][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet peak around 1.4 ppm.[1][10]
Q4: Are there milder or alternative methods for Boc deprotection?
A4: Yes, for substrates that are sensitive to strong acids, several milder or alternative methods exist:
-
Aqueous Phosphoric Acid: This is an effective and environmentally benign option for deprotecting acid-sensitive substrates.[8][25]
-
Silica Gel: Refluxing a Boc-protected amine with silica gel in toluene has been reported as a selective deprotection method.[8][26]
-
Oxalyl Chloride in Methanol: This system provides a mild method for selective deprotection at room temperature.[27][28][29]
-
Thermal Deprotection: In the absence of any catalyst, heating the Boc-protected compound in a suitable solvent can effect deprotection, though it often requires high temperatures.[30][31][32]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
This protocol is a general starting point for solution-phase deprotection.
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) (e.g., 0.1 M concentration).
-
Cooling (Optional): Cool the solution to 0 °C in an ice bath. This can help to control any initial exotherm.
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[23] If scavengers are required, they should be pre-mixed with the TFA/DCM solution.[23]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[20] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, co-evaporate with a solvent like toluene (3 x 10 mL).[5]
-
The resulting residue is the trifluoroacetate salt of the amine, which can be used directly or neutralized.
-
For neutralization, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic. Extract the aqueous layer with an organic solvent, combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the free amine.
-
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA-based deprotection.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like methanol (MeOH) or 1,4-dioxane.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[4] The reaction can be stirred at room temperature.
-
Reaction: Stir the mixture for 1-16 hours, depending on the substrate's reactivity.[4] Monitor the reaction's progress by TLC or LC-MS.
-
Workup:
-
Upon completion, remove the solvent in vacuo. The resulting solid or oil is the hydrochloride salt of the amine.
-
The salt can often be purified by trituration with a solvent like diethyl ether to induce precipitation, followed by filtration.
-
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ChemRxiv. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. RSC Publishing. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Why won't my Boc group leave? Reddit. [Link]
-
Boc De-protection. Reddit. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
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- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
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- 25. Boc-Protected Amino Groups [organic-chemistry.org]
- 26. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
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- 28. pubs.rsc.org [pubs.rsc.org]
- 29. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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Technical Support Center: Managing Solubility of Benzhydryl-Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the solubility challenges frequently encountered with benzhydryl-protected compounds. The benzhydryl (diphenylmethyl) group is a common protecting group in organic synthesis, particularly for amines, alcohols, and carboxylic acids, due to its stability under various conditions.[1][2] However, its bulky and hydrophobic nature often introduces significant solubility issues.[3][4] This guide is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my benzhydryl-protected compound poorly soluble in common organic solvents?
The poor solubility of benzhydryl-protected compounds stems directly from the physicochemical properties of the benzhydryl group itself. This group consists of two phenyl rings attached to a single carbon atom, creating a large, rigid, and highly non-polar (hydrophobic) structure.[1][3]
-
Increased Molecular Size and Hydrophobicity: The addition of the benzhydryl group significantly increases the molecule's size and non-polar surface area.[5] This makes it more difficult for polar solvent molecules to effectively solvate the compound. According to the "like dissolves like" principle, non-polar compounds tend to dissolve better in non-polar solvents.[5][6]
-
Crystal Lattice Energy: The planar and rigid nature of the phenyl rings can facilitate strong intermolecular π-π stacking interactions in the solid state. These interactions contribute to a highly stable crystal lattice, which requires a significant amount of energy to break down during the dissolution process.[7] If the energy released from solvent-solute interactions is insufficient to overcome this lattice energy, the compound will exhibit poor solubility.
-
Hydrogen Bonding Disruption: When protecting polar functional groups like amines or alcohols, the benzhydryl group masks the sites that would typically engage in hydrogen bonding with polar solvents.[3] This further reduces the compound's affinity for polar solvents like water, ethanol, or methanol.
FAQ 2: I'm observing my compound "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening?
"Oiling out" or amorphous precipitation occurs when the solubility of a compound in a given solvent decreases so rapidly upon cooling that the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[8]
-
Supersaturation: This phenomenon is common when a solution is highly concentrated or when the solvent is a very good solvent at high temperatures but a very poor one at lower temperatures.[9]
-
Kinetic vs. Thermodynamic Control: Crystal formation is a thermodynamically favored process, but it requires overcoming a kinetic barrier for nucleation and growth. Rapid cooling favors the kinetically faster process of amorphous precipitation.[9]
-
Impurities: The presence of impurities can sometimes inhibit crystal nucleation and promote the formation of oils or amorphous solids.
FAQ 3: Can the choice of counter-ion affect the solubility of my benzhydryl-protected amine salt?
Absolutely. For benzhydryl-protected amines that are isolated as salts (e.g., hydrochlorides, trifluoroacetates), the choice of the counter-ion plays a crucial role in the overall solubility of the compound.
-
Ion Pairing and Lattice Energy: The nature of the counter-ion influences the strength of the ionic interactions within the crystal lattice. Large, bulky, and "soft" counter-ions like triflate or tetrafluoroborate can sometimes lead to lower lattice energies and improved solubility in organic solvents compared to smaller, "harder" ions like chloride.[9]
-
Solvation of the Counter-Ion: The solubility of the salt is also dependent on how well the solvent can solvate both the benzhydryl-protected cation and the counter-ion.
Part 2: Troubleshooting Guides
Troubleshooting Scenario 1: My benzhydryl-protected compound is insoluble in my reaction solvent.
Initial Assessment: The first step is to systematically evaluate a range of solvents with varying polarities.
Step-by-Step Protocol: Solvent Screening
-
Small-Scale Testing: Place a small amount (1-2 mg) of your compound into several small vials.
-
Solvent Addition: To each vial, add a small volume (e.g., 0.1 mL) of a different solvent.
-
Observation: Observe the solubility at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the vials (e.g., to 40-60 °C) and observe any changes in solubility.
-
Cooling: Allow the vials that showed solubility upon heating to cool to room temperature and observe if the compound crystallizes or precipitates.
Solvent Selection Guide
| Solvent Category | Examples | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | Good for highly non-polar compounds, but may have limited solvating power if the parent molecule has polar functionalities.[10] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Often a good starting point as they can solvate both non-polar and moderately polar regions of a molecule.[8][11] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Useful for more polar benzhydryl-protected compounds, but can be difficult to remove.[12] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can be effective if the parent molecule retains some hydrogen bonding capability, but generally less effective for fully protected, non-polar compounds.[10] |
Workflow for Solvent Selection
Caption: Decision workflow for selecting an appropriate solvent.
Troubleshooting Scenario 2: Difficulty in achieving crystallization for purification.
Initial Assessment: If your compound oils out or remains in solution, a systematic approach to induce crystallization is necessary.
Step-by-Step Protocol: Inducing Crystallization
-
Concentrate the Solution: If the solution is too dilute, carefully remove some of the solvent using a rotary evaporator or a stream of inert gas.[13]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[13]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.[13]
-
Slow Cooling: If the compound is soluble in a hot solvent, allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling is crucial for the formation of well-ordered crystals.[9]
-
Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[8]
Common Solvent/Anti-Solvent Pairs
| "Good" Solvent | "Anti-Solvent" |
| Dichloromethane (DCM) | Hexane, Pentane |
| Tetrahydrofuran (THF) | Hexane, Pentane |
| Acetone | Water, Hexane |
| Ethanol/Methanol | Water, Diethyl Ether |
| Ethyl Acetate | Hexane |
Logical Flow for Crystallization Troubleshooting
Caption: Stepwise approach to induce crystallization.
Part 3: Advanced Strategies
Structural Modification for Improved Solubility
If intrinsic solubility remains a significant barrier, consider strategies that involve temporary or permanent modification of the molecule.
-
"Safety-Catch" Protecting Groups: These are modified benzhydryl groups that contain functionalities (e.g., sulfoxides) that can be chemically altered to make the protecting group more labile.[14] While primarily designed for controlled deprotection, the introduction of more polar groups can also transiently improve solubility.
-
Introduction of Solubilizing Moieties: For particularly challenging substrates, especially in the context of peptide or oligonucleotide synthesis, it may be beneficial to attach a temporary, highly polar "solubilizing tag" to a different part of the molecule.[15] These tags, such as poly-arginine sequences or PEG chains, can dramatically improve aqueous solubility and are cleaved off at a later stage.[15]
Considerations for Deprotection
The conditions used for the removal of the benzhydryl group can also be impacted by solubility.
-
Acidic Cleavage: Benzhydryl ethers and esters are often cleaved under acidic conditions (e.g., trifluoroacetic acid). The protected compound must be at least partially soluble in the cleavage cocktail for the reaction to proceed efficiently. If solubility is low, gentle warming or the addition of a co-solvent like dichloromethane may be necessary.
-
Hydrogenolysis: For benzhydryl amines, catalytic hydrogenation is a common deprotection method. The compound must be soluble in the solvent used for the hydrogenation (e.g., ethanol, methanol, ethyl acetate) to allow for efficient access to the catalyst surface.
By understanding the fundamental principles behind the solubility of benzhydryl-protected compounds and by systematically applying the troubleshooting strategies outlined in this guide, researchers can more effectively manage these challenging yet valuable synthetic intermediates.
References
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Benzhydryl compounds. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Thompson, R. E., et al. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Patek, M., & Lebl, M. (1991). "Safety-Catch" Protecting Groups in Peptide Synthesis. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK53 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds. MeSH. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Hydrophilicity and Hydrophobicity in Advanced Material Applications. Advances in Polymer Science. Retrieved from [Link]
-
ResearchGate. (2014). How do you differentiate hydrophilic and hydrophobic polymers?. Retrieved from [Link]
-
Das, S., et al. (2021). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules. Retrieved from [Link]
Sources
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- 2. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
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- 10. research.cbc.osu.edu [research.cbc.osu.edu]
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Identification of impurities in the synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this multi-step synthesis. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of pharmaceutical products, making their identification and control a critical aspect of drug development.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesis.
Section 1: Overview of the Synthetic Pathway & Key Challenges
The synthesis of this compound typically involves a sequential N-alkylation followed by a protection step. A common and logical route begins with a commercially available or synthesized azetidine core, which is first N-alkylated with a benzhydryl group and subsequently protected with a tert-butyloxycarbonyl (Boc) group. Each step presents unique challenges that can lead to the formation of specific impurities. Understanding the reaction mechanisms is key to mitigating these side reactions.
Caption: Potential reaction pathways in the N-alkylation step.
Q3: My reaction mixture shows multiple spots on the TLC plate after the N-alkylation step. What are the likely identities of these spots?
A3: It is common to see several species in the crude reaction mixture. The most probable are:
-
Unreacted Starting Amine: This is often the most polar spot (lowest Rf value) besides baseline salts.
-
Desired Product: The mono-alkylated tertiary amine, which should be the major product.
-
Over-alkylation Product: The formation of a quaternary ammonium salt can occur if the product (a tertiary amine) reacts further with benzhydryl bromide. [4]These salts are highly polar and often remain at the baseline of the TLC plate.
-
Elimination Byproduct (1,1-Diphenylethylene): Benzhydryl bromide can undergo E2 elimination, especially with a strong or sterically hindered base, to form this non-polar alkene. This will have a high Rf value.
-
Hydrolysis Byproduct (Benzhydrol): If water is present in the reaction, benzhydryl bromide can hydrolyze to form benzhydrol. Its polarity is intermediate.
Q4: I have a low yield and a significant amount of a non-polar byproduct with a high Rf on my TLC. What is it and how can I prevent it?
A4: This is very likely 1,1-diphenylethylene , the elimination byproduct. Its formation is favored by:
-
Strong, bulky bases: Using bases like potassium tert-butoxide will favor elimination over substitution.
-
High temperatures: Increased temperature can promote the elimination pathway.
Troubleshooting Steps:
-
Choice of Base: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor carefully. Avoid excessive heating.
-
Solvent: Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to favor the SN2 reaction.
Q5: My mass spectrum shows a peak corresponding to the di-benzhydrylated product (quaternary salt). How do I avoid this over-alkylation?
A5: The nitrogen on the desired tertiary amine product is still nucleophilic and can compete with the starting secondary amine for the alkylating agent. [4][5]This leads to the formation of a quaternary ammonium salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the starting amine (e.g., 1.1 to 1.2 equivalents) relative to the benzhydryl bromide.
-
Slow Addition: Add the benzhydryl bromide solution dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine.
-
Monitor the Reaction: Track the consumption of the starting material by TLC or LC-MS and stop the reaction once it is consumed to prevent further reaction of the product.
Part C: Troubleshooting the Boc Protection Step
The introduction of the Boc protecting group is generally a robust reaction, but issues can still arise.
Q6: The Boc protection reaction is sluggish or incomplete. What should I check?
A6: Incomplete protection is a common issue that can usually be resolved by checking the following:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your reagent.
-
Base: A tertiary amine base like triethylamine (TEA) or DIPEA is typically used to neutralize the acid formed during the reaction. [6]Ensure you are using at least one equivalent of the base.
-
Solvent: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). [6]Ensure the solvent is anhydrous.
-
Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of Boc₂O to drive the reaction to completion.
Q7: I observe a new impurity after workup or upon standing that corresponds to the de-protected amine. What is causing this?
A7: The Boc group is notoriously labile to acid. [6][7]* Acidic Workup: During the aqueous workup, ensure you are using a mild basic wash (e.g., saturated NaHCO₃ solution) to quench any residual acid before extraction. Accidental exposure to strong acids will cleave the Boc group.
-
Storage: Storing the final compound in a solution containing trace acidic impurities (e.g., residual HCl in CDCl₃ for NMR) can cause slow degradation back to the amine. Ensure the purified compound is stored as a solid or in a neutral, aprotic solvent.
-
Thermal Lability: While generally stable, prolonged heating at high temperatures can cause thermal deprotection of the Boc group. [8][9][10]This is a concern during solvent evaporation if the temperature is too high.
Section 3: Analytical Methods for Impurity Identification
A systematic analytical approach is essential for identifying and quantifying impurities. [11]A combination of chromatographic and spectroscopic techniques is highly recommended.
Caption: A standard workflow for impurity identification and control.
Recommended Analytical Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying the product and its non-volatile impurities.
| Parameter | Recommended Starting Conditions |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Table 1: Expected HPLC Elution Order and Mass Spectrometry Data
| Compound ID | Identity | Expected Elution Order | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| SM | tert-Butyl (azetidin-3-yl)(methyl)carbamate | 1 (Most Polar) | 187.14 | 131 (loss of isobutylene), 87 (loss of Boc) |
| P | Target Molecule | 3 | 353.22 | 297 (loss of isobutylene), 253 (loss of Boc), 167 (benzhydryl) |
| IMP-1 | Benzhydrol | 2 | 185.10 | 167 (loss of H₂O), 152 |
| IMP-2 | 1,1-Diphenylethylene | 4 (Least Polar) | 181.10 | 165 (loss of methyl) |
| IMP-3 | Quaternary Ammonium Salt | Baseline / Very Polar | 519.32 | 353 (loss of benzhydryl), 167 (benzhydryl) |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure confirmation of the final product and elucidation of unknown impurities.
Table 2: Key ¹H NMR Signals for Structure Confirmation (in CDCl₃)
| Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Boc Group | ~1.45 | singlet | 9H | Characteristic signal for the tert-butyl group. Its absence indicates deprotection. |
| N-CH₃ | ~2.8 - 3.0 | singlet | 3H | Confirms the presence of the methyl group on the carbamate nitrogen. |
| Benzhydryl CH | ~4.3 - 4.5 | singlet | 1H | The methine proton of the benzhydryl group. |
| Aromatic H's | ~7.2 - 7.5 | multiplet | 10H | Protons from the two phenyl rings of the benzhydryl group. |
| Azetidine H's | ~3.0 - 4.0 | multiplet | 5H | Complex multiplet pattern for the protons on the azetidine ring. |
By cross-referencing data from HPLC, MS, and NMR, researchers can confidently identify and quantify impurities, leading to the optimization of the synthetic process and ensuring the final product meets the high-quality standards required for pharmaceutical applications.
References
- Isolation and characterization of pharmaceuticals with impurities. (2024). Google AI Search.
- Impurity profiling of pharmaceutical Formul
- Technical Support Center: Synthesis of Substituted Azetidines. (n.d.). Benchchem.
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- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Shinde, V. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
- Application Notes and Protocols: Reductive Amination of Azetidine Deriv
- Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. (n.d.). Benchchem.
- Thermal Methods for Boc Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. (2025).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Google AI Search.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Synthesis of tert-butyl (substituted benzamido)
- Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). RSC Publishing.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Modeling the alkylation of amines with alkyl bromides. (2024). PubMed - NIH.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
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Validation & Comparative
A Comparative Guide to Benzhydryl vs. Benzyl Protecting Groups for Azetidines
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of nitrogen protecting groups is a critical consideration in the synthesis and manipulation of azetidines, four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry.[1][2] The inherent ring strain of azetidines dictates their unique reactivity and potential instability, making the choice of protecting group paramount to synthetic success.[2][3] This guide provides an in-depth, objective comparison of two commonly employed protecting groups for the azetidine nitrogen: the benzhydryl (Bzh) and benzyl (Bn) groups.
Introduction: The Role of N-Protection in Azetidine Chemistry
The azetidine moiety is a valuable scaffold in drug discovery, offering a unique three-dimensional profile that can enhance pharmacological properties.[3][4] However, the reactivity of the azetidine nitrogen necessitates protection during many synthetic transformations. An ideal protecting group should be easily introduced, stable to a range of reaction conditions, and readily cleaved under specific, mild conditions that do not compromise the strained azetidine ring.[5][6] Both benzhydryl and benzyl groups fulfill these criteria to varying extents, and understanding their distinct characteristics is crucial for designing efficient and robust synthetic routes.
The Benzhydryl (Bzh) Group: A Bulky Guardian
The benzhydryl group, also known as diphenylmethyl (DPM), is a sterically demanding protecting group that offers significant stability. Its bulk can influence the stereochemical outcome of reactions at adjacent centers and can shield the azetidine ring from unwanted interactions.
Stability Profile
N-benzhydryl azetidines exhibit remarkable stability across a wide range of chemical conditions. They are generally resistant to:
-
Basic conditions: Stable to common bases like metal hydroxides and carbonates.
-
Nucleophiles: Generally unreactive towards many nucleophilic reagents.
-
Mild acidic conditions: While ultimately acid-labile, the Bzh group can withstand mildly acidic conditions, showing stability in 80% acetic acid at room temperature.[7]
This stability profile allows for a broad spectrum of synthetic transformations on other parts of the molecule without disturbing the N-protected azetidine.
Deprotection Methodologies
The removal of the benzhydryl group is typically achieved under conditions that favor the formation of the stable diphenylmethyl cation.
Acid-Mediated Cleavage
The most common method for Bzh deprotection is treatment with a strong acid. The mechanism proceeds via protonation of the azetidine nitrogen, followed by cleavage of the C-N bond to release the azetidine and form the resonance-stabilized benzhydryl cation.[8]
-
Reagents: Trifluoroacetic acid (TFA) is a standard reagent for this purpose. Other acids like trichloroacetic acid in dichloromethane (DCE) can also be employed, although reaction times may be longer.[7]
Oxidative Cleavage
In specific contexts, particularly with β-lactams (azetidin-2-ones), oxidative methods have been developed.
-
Reagents: A combination of N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation can lead to the formation of an N-benzhydrol intermediate, which is then hydrolyzed with an acid like p-toluenesulfonic acid (p-TsOH).[9]
It is important to note that the stability of the Bzh group can sometimes present a challenge for deprotection, requiring harsher conditions than other protecting groups.[9]
The Benzyl (Bn) Group: A Versatile Workhorse
The benzyl group is one of the most widely used amine protecting groups in organic synthesis due to its versatile removal conditions.[10][11] Its application to azetidine chemistry is extensive, offering a reliable means of protection with well-established deprotection protocols.
Stability Profile
N-benzyl azetidines are stable to a broad array of non-reductive reaction conditions, including:
-
Acidic and basic conditions: Benzyl ethers and amines are known for their stability across a wide pH range.[12][13]
-
Many oxidizing and reducing agents: The Bn group is compatible with a variety of reagents that do not involve catalytic hydrogenation.
Deprotection Methodologies
The key advantage of the benzyl group lies in its facile removal by hydrogenolysis, a mild and highly selective method.
Catalytic Hydrogenolysis
This is the premier method for N-benzyl deprotection, valued for its clean conversion to the deprotected amine and toluene as the primary byproduct.[14]
-
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, leading to the cleavage of the benzylic C-N bond.[14]
-
Reagents: The most common system is H2 gas with a palladium catalyst (e.g., 10% Pd/C).[15]
Catalytic Transfer Hydrogenation (CTH)
A convenient and safer alternative to using flammable hydrogen gas, CTH employs a hydrogen donor in the presence of a catalyst.[16]
-
Hydrogen Donors: Ammonium formate is a widely used and effective hydrogen donor.[16] Other sources like formic acid and cyclohexene have also been reported.[12][17]
-
Advantages: CTH often proceeds rapidly, with some debenzylations completing in under 10 minutes at reflux temperature.[16] This method avoids the need for specialized high-pressure hydrogenation equipment.
Head-to-Head Comparison: Benzhydryl vs. Benzyl
| Feature | Benzhydryl (Bzh) | Benzyl (Bn) |
| Primary Deprotection | Strong Acid (e.g., TFA)[7] | Catalytic Hydrogenolysis (H₂/Pd/C) or CTH[14][16] |
| Key Advantage | High stability, sterically demanding | Mild and selective hydrogenolytic cleavage |
| Orthogonality | Orthogonal to hydrogenolysis-labile groups (e.g., Bn, Cbz)[18] | Orthogonal to acid-labile groups (e.g., Boc, Trityl)[19] |
| Stability to Acid | Labile to strong acids[8] | Generally stable to non-reducing acids[13] |
| Stability to Hydrogenolysis | Stable | Labile[14] |
| Byproducts of Deprotection | Benzhydrol, Benzophenone | Toluene |
| Potential Issues | May require harsh acidic conditions for removal[9] | Catalyst poisoning, incompatibility with reducible groups (e.g., alkenes, alkynes)[20] |
Causality Behind Experimental Choices: An Orthogonal Strategy
The distinct deprotection conditions for Bzh and Bn groups allow for their use in an orthogonal protection strategy .[5][18] In a complex synthesis, one might need to deprotect one nitrogen site while leaving another protected. For instance, an N-Boc protected amino acid side chain can be deprotected with acid without affecting an N-Bn protected azetidine. Conversely, the N-Bn group can be removed via hydrogenolysis in the presence of an acid-labile N-Bzh group on another part of the molecule. This strategic differentiation is a cornerstone of modern multistep synthesis.[6]
Experimental Protocols
Protocol 1: N-Benzylation of Azetidine
This protocol describes a general procedure for the N-benzylation of an azetidine hydrochloride salt.
Materials:
-
Azetidine hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a stirred suspension of azetidine hydrochloride and potassium carbonate in acetonitrile, add benzyl bromide at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-benzyl azetidine.
Protocol 2: Deprotection of N-Benzyl Azetidine via Catalytic Transfer Hydrogenation
This protocol offers a practical alternative to using hydrogen gas.[16]
Materials:
-
N-benzyl azetidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (approx. 10-20% by weight of the substrate)
-
Ammonium formate (NH₄HCO₂) (5.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, suspend the N-benzyl azetidine and 10% Pd/C in methanol.[16]
-
Add ammonium formate in a single portion under a nitrogen atmosphere.[16]
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 30-60 minutes.[16]
-
After completion, cool the mixture and filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude deprotected azetidine. Further purification can be performed if necessary.
Protocol 3: Deprotection of N-Benzhydryl Azetidine
This protocol outlines a standard acid-mediated deprotection.
Materials:
-
N-benzhydryl azetidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-benzhydryl azetidine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, carefully concentrate the mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting azetidine TFA salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Conclusion and Recommendations
The choice between benzhydryl and benzyl protecting groups for azetidines is highly dependent on the overall synthetic strategy.
-
The benzyl group is the preferred choice for general-purpose protection due to its stability and the exceptionally mild and clean conditions of its removal by catalytic hydrogenolysis or transfer hydrogenation. It is particularly advantageous when acid-labile functional groups are present elsewhere in the molecule.
-
The benzhydryl group serves as an excellent option when stability to reductive conditions is required. Its primary utility shines in complex syntheses where an orthogonal, acid-labile protecting group is needed to complement other groups like Bn or Cbz. The increased steric bulk of the Bzh group can also be strategically employed to influence reactivity and stereoselectivity.
For drug development professionals, the scalability and safety of the deprotection step are critical. Catalytic transfer hydrogenation for N-Bn removal is often more amenable to scale-up than methods requiring high-pressure hydrogen gas. Conversely, the use of large volumes of strong acids for N-Bzh deprotection may present its own set of challenges in a process chemistry setting. Ultimately, a careful analysis of the target molecule's functionalities and the planned synthetic sequence will guide the judicious selection of the most appropriate N-protecting group for the versatile azetidine core.
References
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Singh, G. S., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50135-50169. [Link]
-
Tinant, B., Laurent, M. Y., Ceresiat, M., & Marchand-Brynaert, J. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
-
Giraud, A., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932. [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2699-2709. [Link]
-
Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Baran Group, The Scripps Research Institute. (n.d.). Protecting Groups. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
Van Aerschot, A., et al. (2012). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 17(11), 12756-12767. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
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Advantages of using a benzhydryl protecting group in multi-step synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1][2] These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby ensuring the desired chemical transformations occur with high yield and purity.[1] Among the arsenal of available protecting groups, the benzhydryl (Bzh) group, also known as diphenylmethyl (Dpm), emerges as a versatile and strategic tool, particularly for the protection of amines, thiols, and carboxylic acids. This guide provides an in-depth, objective comparison of the benzhydryl protecting group with common alternatives, supported by experimental insights to inform the rational design of complex synthetic routes.
The Benzhydryl Moiety: A Profile of Stability and Selective Lability
The benzhydryl group consists of a diphenylmethane core. Its utility as a protecting group stems from a finely tuned balance of stability and selective cleavage. It is generally stable to a range of reaction conditions, yet can be removed under specific, often mild, protocols. This characteristic allows for its integration into orthogonal protection schemes, a cornerstone of modern synthetic chemistry where multiple protecting groups are employed and selectively removed in a specific sequence.[3][4]
The stability of the benzhydryl group is attributed to the steric bulk of the two phenyl rings, which shields the protected functional group from nucleophilic attack. Furthermore, the cleavage of the benzhydryl group often proceeds via the formation of a resonance-stabilized diphenylmethyl carbocation, a factor that dictates its lability under specific acidic or oxidative conditions.
Comparative Analysis: Benzhydryl vs. Other Common Protecting Groups
The true value of the benzhydryl group is best understood through a direct comparison with other widely used protecting groups for similar functionalities.
Protection of Amines
For the protection of amines, the benzhydryl group offers a compelling alternative to the more common trityl (Trt), benzyl (Bn), and tert-butoxycarbonyl (Boc) groups.
| Protecting Group | Introduction Reagent | Stability Profile | Cleavage Conditions | Key Advantages | Limitations |
| Benzhydryl (Bzh) | Benzhydryl bromide, Benzhydrol | Stable to mild/strong bases, nucleophiles, and some acidic conditions. | Catalytic hydrogenolysis, strong acids (e.g., TFA), oxidative methods (e.g., DDQ).[5] | Greater acid stability than Trt; less sterically hindered than Trt.[6] | Can require harsh acidic conditions for cleavage. |
| Trityl (Trt) | Trityl chloride | Stable to basic and hydrogenolytic conditions. | Mildly acidic conditions (e.g., dilute TFA, aqueous acetic acid).[7] | Highly acid-labile, allowing for very mild deprotection. | Sterically demanding; less stable to acid than Bzh. |
| Benzyl (Bn) | Benzyl bromide | Stable to a wide range of acidic and basic conditions.[8] | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr).[9][10] | Robust and widely applicable. | Hydrogenolysis is not compatible with reducible functional groups. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to basic and hydrogenolytic conditions. | Acidic conditions (e.g., TFA).[11] | Widely used in peptide synthesis; mild deprotection. | Acid-labile, limiting its use in the presence of other acid-sensitive groups. |
Expert Insight: The benzhydryl group's intermediate acid stability between the highly labile trityl group and the more robust benzyl group provides a valuable "sweet spot" in orthogonal protection strategies. For instance, a trityl group can be selectively removed in the presence of a benzhydryl-protected amine, and a benzhydryl group can often be cleaved without affecting a benzyl ether.
Protection of Thiols
The thiol group in cysteine presents a significant challenge in peptide synthesis and other complex molecule construction due to its high nucleophilicity and susceptibility to oxidation.[12] The benzhydryl group is a well-established protecting group for thiols.
| Protecting Group | Introduction Reagent | Stability Profile | Cleavage Conditions | Key Advantages | Limitations |
| Benzhydryl (Bzh) | Benzhydryl chloride | Stable to acidic and basic conditions used in peptide synthesis. | Strong acids (e.g., HF, TFMSA), Hg(II) salts, oxidative methods. | Robust protection for cysteine side chains. | Harsh cleavage conditions may not be suitable for sensitive substrates. |
| Trityl (Trt) | Trityl chloride | Stable to base. | Mild acid, iodine, Hg(II) salts. | Acid-labile, allowing for mild removal. | Can be prone to oxidation. |
| Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | Stable to HF. | Hg(II) salts, iodine. | Orthogonal to many other protecting groups. | Requires heavy metal reagents for cleavage. |
| tert-Butyl (tBu) | Isobutylene | Stable to strong bases and catalytic hydrogenation. | Strong acids (e.g., HF, TFMSA). | Robust protection. | Requires harsh acidic conditions for removal. |
Expert Insight: The choice between benzhydryl and other thiol protecting groups often depends on the overall synthetic strategy. In solid-phase peptide synthesis (SPPS), the robustness of the benzhydryl group can be advantageous during repeated cycles of Nα-deprotection.
Experimental Protocols: A Practical Guide
To illustrate the practical application of the benzhydryl group, detailed experimental protocols for its introduction and cleavage are provided below.
Protocol 1: Protection of an Amine with Benzhydryl Bromide
Objective: To protect the primary amine of glycine methyl ester.
Materials:
-
Glycine methyl ester hydrochloride
-
Benzhydryl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.
-
Add benzhydryl bromide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzhydrylglycine methyl ester.
Protocol 2: Deprotection of a Benzhydryl-Protected Amine via Hydrogenolysis
Objective: To deprotect N-benzhydrylglycine methyl ester.
Materials:
-
N-benzhydrylglycine methyl ester
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-benzhydrylglycine methyl ester (1.0 eq) in methanol.
-
Carefully add palladium on carbon (10 mol %).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycine methyl ester.
Visualizing the Strategy: Orthogonal Deprotection Workflow
The following diagram illustrates a hypothetical workflow showcasing the orthogonal removal of trityl and benzhydryl protecting groups in the presence of a more robust benzyl ether.
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A Comparative Guide to Catalytic Systems for Benzhydryl Group Removal
Introduction: The Benzhydryl Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity.[1][2] The benzhydryl (Bzh) group, a diphenylmethyl ether or amine, has emerged as a valuable tool for the protection of alcohols, amines, and other functionalities. Its steric bulk and electronic properties confer stability across a range of reaction conditions, yet its removal can be orchestrated with a high degree of selectivity, a critical attribute for the synthesis of complex molecules, including nucleosides and peptides.[3][4][5] This guide provides a comprehensive comparison of the leading catalytic systems for benzhydryl group removal, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed protocols to ensure reproducible success in the laboratory.
I. Palladium-Catalyzed Deprotection: The Workhorse of Benzhydryl Cleavage
Palladium-based catalysts are the most widely employed reagents for the removal of benzyl-type protecting groups, including the benzhydryl group.[6][7] Their efficacy stems from their ability to facilitate reductive cleavage under relatively mild conditions, offering a high degree of functional group tolerance.
A. Catalytic Hydrogenolysis: The Classic Approach
Catalytic hydrogenolysis is a cornerstone of deprotection chemistry. The reaction involves the cleavage of the C-O or C-N bond of the benzhydryl group by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7]
Mechanism of Action: The reaction proceeds via a well-established pathway. The palladium surface activates both the hydrogen gas and the benzhydryl ether. The substrate adsorbs onto the catalyst surface, followed by oxidative addition of the C-O bond to the palladium center. Subsequent reaction with activated hydrogen (hydride) leads to the cleavage of the bond and regeneration of the catalyst.
Experimental Data Snapshot:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3′,5′-di-O-benzhydryl-thymidine | PdCl₂ (0.2 eq) | Ethanol | 85 | 16 | 85 | [3] |
| N-Benzhydryl β-lactam | Pd/C, H₂ | Various | RT | - | - | [8] |
| O-Benzyl Carbohydrate | Pd/C, H₂ | MeOH | RT | - | High | [7] |
Causality Behind Experimental Choices: The choice of solvent is critical; polar protic solvents like ethanol or methanol are often preferred as they facilitate the reaction and help to solubilize the substrate and the hydrogen gas. The catalyst loading is typically kept low (5-10 mol%) to minimize cost and potential side reactions.[7] The reaction is usually carried out at room temperature and atmospheric pressure of hydrogen, highlighting the mildness of the conditions.
B. Catalytic Transfer Hydrogenation: A Safer Alternative
While effective, the use of hydrogen gas poses safety concerns, particularly on a large scale.[9] Catalytic transfer hydrogenation offers a safer and more convenient alternative by utilizing a hydrogen donor molecule in place of gaseous hydrogen.[10] Common hydrogen donors include 2-propanol, formic acid, and cyclohexene.[10][11]
Mechanism of Action: The mechanism is similar to catalytic hydrogenolysis, but the hydrogen is delivered to the catalyst surface from the donor molecule. For instance, with 2-propanol, the alcohol is oxidized to acetone on the palladium surface, releasing the hydrogen atoms required for the reductive cleavage.[10]
Experimental Data Snapshot:
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Reference |
| O-Benzyl Carbohydrate | Pd/C | 2-Propanol | 2-Propanol | Reflux | High | [10] |
| Aryl Tosylates | Pd(OAc)₂/dppf | Isopropanol | Toluene | 100 | 80-99 | [11] |
Causality Behind Experimental Choices: The choice of hydrogen donor can influence the reaction rate and selectivity. 2-propanol is a mild and effective donor, often used at reflux temperatures to drive the reaction.[10] The catalyst system, including the choice of palladium precursor and ligand, can be tuned to optimize the reaction for specific substrates.
II. Nickel-Catalyzed Systems: An Emerging and Cost-Effective Alternative
Nickel, being more abundant and less expensive than palladium, has garnered significant interest as a catalyst for a variety of organic transformations, including deprotection reactions.[12][13] Nickel-catalyzed systems offer a promising alternative to their palladium counterparts for benzhydryl group removal.
A. Nickel-Catalyzed Reductive Cleavage
Similar to palladium, nickel catalysts can effect the reductive cleavage of C-O and C-N bonds. Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is a particularly effective and environmentally benign catalyst for this purpose.[12]
Mechanism of Action: The reaction is believed to proceed through the formation of highly dispersed nickel nanoparticles that act as the active catalyst. These nanoparticles activate the substrate and facilitate the transfer of hydride from the borohydride reagent, leading to the cleavage of the benzhydryl group.[14]
Experimental Data Snapshot:
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Nitriles (Bn-CN) | NiCl₂/NaBH₄ | MeOH | RT | 1-4 | 60-95 | [12] |
| Allyl Ethers | Ni-H precatalyst/TsOH | - | - | - | High | [15] |
Causality Behind Experimental Choices: The use of a trapping agent, such as di-tert-butyl dicarbonate (Boc₂O), is often necessary to prevent the formation of byproducts from the newly liberated amine or alcohol.[12] The reaction conditions are generally mild, proceeding at room temperature.
III. Acid-Mediated Deprotection: A Metal-Free Approach
For substrates that are sensitive to metals or reductive conditions, acid-mediated deprotection provides a valuable orthogonal strategy.[9] The benzhydryl group is susceptible to cleavage under strongly acidic conditions.
Mechanism of Action: The reaction proceeds via an SN1-type mechanism. Protonation of the ether oxygen or amine nitrogen generates a good leaving group (the alcohol or amine). The resulting benzhydryl carbocation is highly stabilized by the two phenyl rings, facilitating its departure. The carbocation is then trapped by a nucleophile present in the reaction mixture.
Experimental Data Snapshot:
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Benzhydryl Uracil | 10% Triflic acid/TFA | - | 0 | Quantitative | [16] |
| N-Benzhydryl β-lactam | p-TsOH | Aqueous Acetone | - | Quantitative | [8] |
Causality Behind Experimental Choices: The choice of acid is crucial. Strong acids like triflic acid or trifluoroacetic acid (TFA) are often required.[16] The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. This method is particularly useful when other protecting groups, such as those sensitive to hydrogenolysis (e.g., benzyl ethers), are present in the molecule.[16]
IV. Oxidative and Photochemical Deprotection: Niche but Powerful Methods
In certain contexts, oxidative or photochemical methods can offer unique selectivity for benzhydryl group removal.
A. Oxidative Cleavage
Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl-type ethers, including benzhydryl ethers.[17]
Mechanism of Action: The reaction is believed to proceed via a single-electron transfer (SET) mechanism, forming a radical cation intermediate that subsequently fragments to release the deprotected alcohol and a benzhydryl cation.
B. Photochemical Cleavage
The benzhydryl group can also be cleaved under photochemical conditions, often in the presence of a photosensitizer. This method offers excellent spatial and temporal control over the deprotection event. The cleavage of N-benzhydryl protecting groups on β-lactams has been achieved using N-bromosuccinimide and bromine under sun lamp irradiation.[8]
V. Experimental Protocols
Protocol 1: Palladium-Catalyzed Hydrogenolysis of a Benzhydryl Ether
-
Dissolution: Dissolve the benzhydryl-protected compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask.[7]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).[7]
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography if necessary.
Protocol 2: Acid-Mediated Deprotection of an N-Benzhydryl Amine
-
Reagent Preparation: Prepare a 10% solution of triflic acid in trifluoroacetic acid (TFA) in a fume hood.
-
Reaction Setup: Dissolve the N-benzhydryl-protected amine (1.0 mmol) in the prepared acidic solution (5 mL) at 0 °C in a round-bottom flask.[16]
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
VI. Visualization of Catalytic Cycles and Workflows
Catalytic Cycle for Palladium-Catalyzed Hydrogenolysis
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed hydrogenolysis of a benzhydryl ether.
Experimental Workflow for Acid-Mediated Deprotection
Caption: A step-by-step workflow for the acid-mediated deprotection of a benzhydryl-protected compound.
VII. Conclusion and Future Outlook
The removal of the benzhydryl protecting group can be achieved through a variety of catalytic and non-catalytic methods, each with its own set of advantages and limitations. Palladium-catalyzed hydrogenolysis and transfer hydrogenation remain the most prevalent and versatile methods due to their mild conditions and broad functional group tolerance. Nickel-catalyzed systems are emerging as a cost-effective and sustainable alternative. For substrates incompatible with reductive conditions, acid-mediated cleavage provides an excellent orthogonal strategy. The choice of the optimal deprotection method will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. As the field of organic synthesis continues to evolve, the development of even more selective, efficient, and sustainable methods for the removal of the benzhydryl and other protecting groups will undoubtedly remain an area of active research.
VIII. References
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Wu, F.; Buhendwa, M. G.; Weaver, D. F. Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. J. Org. Chem.2004 , 69, 8832-8835. [Link]
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De Clercq, E. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. ResearchGate. [Link]
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Crisma, M.; Formaggio, F.; Ruzza, P.; Calderan, A.; Elardo, S.; Borin, G.; Toniolo, C. N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. Biopolymers2003 , 71, 17-27. [Link]
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Rahim, M. A.; Matsumura, S.; Toshima, K. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Lett.2005 , 46, 7307-7309. [Link]
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Congreve, M. S.; Davison, E. C.; Fuhry, M. A. M.; Holmes, A. B.; Payne, A. N.; Robinson, R. A.; Ward, S. E. Selective Cleavage of Benzyl Ethers. Synlett1993 , 663-664. [Link]
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Han, S.-Y.; Kim, Y.-M. Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem2020 , 13, 4541-4565. [Link]
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V. S. Gessner, C. D. G. D. C. e. a. Palladium Mediated Selective Cleavage of Benzyl and Allyl Phosphates: A Convenient Non‐Hydrogenolytic Method for the Synthesis of Phosphates and Phospholipids. ResearchGate. [Link]
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Hanessian, S.; Vatele, J.-M. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Tetrahedron Lett.1981 , 22, 3579-3582. [Link]
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Li, H.; Zhang, X.; Dai, M. Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Org. Chem. Front.2014 , 1, 1039-1042. [Link]
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Caddick, S.; Judd, D. B.; Lewis, A. K. d. K.; Reich, M. T.; Williams, M. R. V. A generic approach for the catalytic reduction of nitriles. Tetrahedron2003 , 59, 5417-5423. [Link]
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da Silva, J. G.; de Souza, R. O. M. A. A Coordination Polymer Based on Nickel(II)–Cyamelurate: A Robust Catalyst with Highly Dispersed Nickel Sites for Nitrophenol Reduction under Ambient Conditions. Inorganics2024 , 12, 82. [Link]
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Zhang, Z.; Li, Y.; Wang, L. Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids toward δ‑Lactams. J. Org. Chem.2021 , 86, 12053-12061. [Link]
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Saper, N. Nickel-Catalyzed Anti-Markovnikov Hydroarylation of Unactivated Alkenes. YouTube. [Link]
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Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Novel Pharmaceutical Intermediates: A Case Study on tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
This guide provides an in-depth, experience-driven comparison of analytical method validation for the novel pharmaceutical intermediate, tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. It is designed for researchers, scientists, and drug development professionals, offering practical insights into experimental design, data interpretation, and the strategic selection of analytical technologies. We will explore the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with a high-sensitivity Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
The validation of analytical procedures is a critical component of the drug development process, ensuring that the methods used for quality control are reliable, accurate, and fit for their intended purpose.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[1][4][5][6][7][8][9][10][11][12][13] This guide will be grounded in the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[5][7][9][14][15][16]
The Analyte: this compound
This compound is a complex organic molecule with multiple functional groups, including a bulky benzhydryl group, a strained azetidine ring, and a tert-butyl carbamate protecting group.[17][18] These structural features present unique challenges for analytical method development, such as potential for steric hindrance affecting chromatographic interactions and the presence of multiple chromophores influencing UV detection. The validation of an analytical method for this compound is essential to ensure its identity, purity, and concentration can be reliably determined in starting materials, in-process samples, and the final active pharmaceutical ingredient (API).
Part 1: Validation of a Workhorse HPLC-UV Method
For routine quality control and release testing, a robust and reliable HPLC-UV method is often the preferred choice due to its simplicity, cost-effectiveness, and widespread availability.[19][20][21] The goal of this validation is to demonstrate that the developed method is suitable for its intended purpose: the accurate quantification of this compound and the detection of its impurities.
Experimental Workflow for HPLC-UV Method Validation
The validation process follows a predefined protocol that outlines the experiments to be conducted and the acceptance criteria for each validation parameter. This ensures a systematic and compliant approach to method validation.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Azetidine-Based Enzyme Inhibitors
For drug development professionals, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this process is understanding a molecule's selectivity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures.[1][2] This guide provides an in-depth look at the cross-reactivity studies of azetidine-based enzyme inhibitors, a scaffold of increasing importance in modern medicinal chemistry.[3][4][5]
The azetidine ring, a four-membered saturated heterocycle, is prized for its ability to impart favorable physicochemical properties, acting as a versatile scaffold for developing next-generation therapeutics.[3][6] However, the inherent ring strain that contributes to its utility also influences its reactivity, making a thorough investigation of its interaction with a panel of biological targets essential.[6] This guide will dissect the causality behind experimental choices, provide validated protocols, and present a framework for interpreting cross-reactivity data to empower researchers in making informed decisions.
The Azetidine Scaffold: Reactivity and Rationale for Scrutiny
Azetidine-based inhibitors have been successfully developed for a range of enzyme targets, most notably proteases and kinases.[7][8][9][10][11] The scaffold's effectiveness often stems from the precise orientation of substituents that interact with the enzyme's active site. However, the azetidine ring itself is not always an inert bystander.
-
Inherent Ring Strain: The reactivity of azetidines is driven by considerable ring strain, making them more susceptible to nucleophilic attack than their five- or six-membered counterparts.[6]
-
Potential for Covalent Modification: Certain azetidine derivatives, particularly those with activating groups, can act as electrophiles, reacting with nucleophilic residues like cysteine in an enzyme's active site or allosteric sites.[12] This can lead to irreversible inhibition, a mechanism that requires careful characterization due to the higher risk of off-target effects.[13][14][15]
-
Metabolic Liabilities: The azetidine ring can be a site of metabolism. Cytochrome P450-mediated oxidation can lead to ring scission, potentially forming reactive aldehyde metabolites that can covalently modify proteins, a significant bioactivation liability.[16]
Given these properties, a cross-reactivity assessment cannot be a mere box-checking exercise. It must be a hypothesis-driven investigation into the inhibitor's potential interactions across the proteome.
Designing a Cross-Reactivity Screening Cascade
The goal of a cross-reactivity study is to quantify an inhibitor's selectivity. This is typically expressed as a Selectivity Index (SI) , which is the ratio of the inhibitor's potency against an off-target enzyme to its potency against the primary target (e.g., SI = IC50 for Off-Target / IC50 for Primary Target). A higher SI value indicates greater selectivity.
The selection of the enzyme panel is the most critical step in the design. A well-designed panel should include:
-
Related Family Members: Enzymes from the same family as the primary target (e.g., for a DPP-IV inhibitor, other serine proteases like trypsin, chymotrypsin, and elastase should be included).[7][10]
-
Common Toxicity Targets: Enzymes known to be associated with adverse drug reactions (e.g., certain kinases, CYPs).
-
Structurally Similar Targets: Enzymes that may have structurally homologous binding sites, even if they are from different families.
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity assessment.
Caption: Workflow for Cross-Reactivity Profiling.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparison guide rests on the robustness of its experimental protocols. The following methods are foundational for assessing enzyme inhibition and cross-reactivity.
Protocol 1: IC50 Determination via Spectrophotometric Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50), the most common metric of inhibitor potency.[17][18]
Causality Behind the Choices:
-
Buffer Selection: The assay buffer must be optimized for the specific enzyme's pH and ionic strength requirements to ensure maximal activity.
-
DMSO Concentration: Test compounds are typically dissolved in DMSO. The final concentration in the assay must be kept low (≤1%) as higher concentrations can denature enzymes and interfere with the assay.[19]
-
Pre-incubation: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated. This is crucial for obtaining accurate potency values, especially for slow-binding inhibitors.[19]
-
Substrate Concentration: For IC50 determination, the substrate concentration is typically held constant at or near its Michaelis constant (Km) to ensure the reaction rate is sensitive to inhibition.[19][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azetidine-based inhibitor in 100% DMSO.
-
Create a series of 2x final concentration inhibitor dilutions in the optimized assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Ensure the DMSO percentage is constant across all dilutions.
-
Prepare a 2x final concentration solution of the target enzyme in assay buffer.
-
Prepare a 2x final concentration solution of the appropriate chromogenic or fluorogenic substrate in assay buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of each 2x inhibitor dilution.
-
Positive Control (100% activity): Add 50 µL of assay buffer containing the same final percentage of DMSO as the test wells.
-
Negative Control (Blank): Add 100 µL of assay buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of the 2x enzyme solution to all wells except the blank.
-
Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 100 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the data by setting the average velocity of the positive control wells to 100% activity and the blank to 0%.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[21]
-
Protocol 2: Assessing Inhibition Reversibility via Jump-Dilution
This experiment is critical for distinguishing between reversible and irreversible (often covalent) inhibitors.[14] An irreversible inhibitor's effect will persist even after significant dilution, whereas a reversible inhibitor will dissociate from the target, restoring enzyme activity.
Step-by-Step Methodology:
-
High-Concentration Incubation:
-
Prepare a concentrated solution (e.g., 100x final assay concentration) of the enzyme in assay buffer.
-
Add the inhibitor at a concentration of 10-fold its IC50.
-
As a control, prepare an identical enzyme solution with only DMSO.
-
Incubate both solutions for 30 minutes at room temperature.
-
-
Rapid Dilution ("Jump"):
-
Rapidly dilute both the inhibitor-enzyme mixture and the control-enzyme mixture 100-fold into separate reaction mixtures containing the substrate at its 1x final concentration. This dilution reduces the inhibitor concentration to 0.1x its IC50.
-
Immediately begin monitoring the reaction progress in a plate reader.
-
-
Data Analysis:
-
Compare the initial reaction rate of the inhibitor-treated sample to the control.
-
Interpretation: If the enzyme activity in the inhibitor-treated sample rapidly recovers to the level of the control, the inhibition is reversible. If the activity remains suppressed, the inhibition is likely irreversible or very slow to dissociate.
-
Caption: Logical Flow of a Jump-Dilution Experiment.
Comparative Data Analysis: A Case Study
To illustrate the application of these principles, let's consider two hypothetical azetidine-based inhibitors developed against Dipeptidyl Peptidase IV (DPP-IV), a serine protease.[7][22][23]
-
AZD-123: A 2-cyanoazetidine derivative.
-
AZD-456: A novel azetidine-2-carboxamide derivative.
Their inhibitory activity was assessed against a panel of related serine proteases.
Table 1: Cross-Reactivity Profile of Azetidine-Based DPP-IV Inhibitors
| Enzyme Target | Class | AZD-123 IC50 (nM) | Selectivity Index (vs. DPP-IV) | AZD-456 IC50 (nM) | Selectivity Index (vs. DPP-IV) |
| DPP-IV (Primary) | Serine Protease | 15 | - | 25 | - |
| Trypsin | Serine Protease | 2,500 | 167x | > 50,000 | > 2,000x |
| Thrombin | Serine Protease | 8,000 | 533x | > 50,000 | > 2,000x |
| Chymotrypsin | Serine Protease | > 10,000 | > 667x | > 50,000 | > 2,000x |
| Cathepsin B | Cysteine Protease | 850 | 57x | > 50,000 | > 2,000x |
| Caspase-3 | Cysteine Protease | > 10,000 | > 667x | > 50,000 | > 2,000x |
Data Interpretation & Follow-Up:
-
AZD-456 demonstrates superior selectivity. With selectivity indices >2,000-fold across all tested off-targets, it represents a highly specific inhibitor, which is a very desirable characteristic for a drug candidate.[1]
-
AZD-123 shows a potential cross-reactivity liability. The 2-cyano "warhead" is known to react with both serine and cysteine proteases.[24] The 57-fold selectivity against Cathepsin B is a potential concern. This off-target activity could lead to unwanted side effects and warrants further investigation.
-
Next Steps for AZD-123: Based on this data, a jump-dilution experiment would be performed to determine if the inhibition of Cathepsin B is reversible. If it proves to be irreversible, further medicinal chemistry efforts would be required to modify the structure to improve selectivity, or the compound might be deprioritized.
Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For azetidine-based inhibitors, this process demands a nuanced understanding of the scaffold's inherent chemical properties and potential metabolic fates. By employing a systematic screening cascade, utilizing robust and self-validating experimental protocols, and interpreting selectivity data within a broader biological context, researchers can effectively mitigate the risks associated with off-target activities. This rigorous, data-driven approach is paramount to identifying and advancing azetidine-based compounds that are not only potent but also possess the high degree of selectivity required for a safe and effective therapeutic.
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Parsy, C. et al. (2014). Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters, 24(19), 4644-4648. [Link]
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The Synthetic Chemist's Guide to Functionalized Azetidines: A Comparative Analysis
Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous cousins, pyrrolidine and piperidine, to become a cornerstone in modern medicinal chemistry. Its unique conformational properties, born from significant ring strain, impart a three-dimensional character to molecules that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space.[1][2][3] The synthesis of these strained rings, however, is not trivial.[4] This guide provides a comparative analysis of the most robust and widely adopted synthetic routes to functionalized azetidines, offering insights into the mechanistic underpinnings and practical considerations for selecting the optimal path for your target molecule.
Chapter 1: Building from Within: Intramolecular Cyclization Strategies
The most conceptually direct approach to the azetidine core is the formation of a crucial C-N bond within an acyclic precursor. These methods are reliable and benefit from the wide availability of starting materials.
Cyclization of γ-Amino Alcohols and Their Derivatives
A cornerstone of azetidine synthesis involves the intramolecular cyclization of 1,3-amino alcohols or their corresponding halides and sulfonates.[1][5] The strategy relies on a classic intramolecular nucleophilic substitution (SN2) reaction.
Mechanistic Causality: The success of this reaction hinges on activating the terminal hydroxyl group of a γ-amino alcohol into a better leaving group (e.g., tosylate, mesylate, or halide). The nitrogen atom, often protected and subsequently deprotected, then acts as the intramolecular nucleophile. The primary challenge is overcoming the entropic barrier to forming a four-membered ring and avoiding competing elimination reactions.[1][4] The choice of solvent and base is critical; non-polar aprotic solvents and non-hindered bases typically favor the desired cyclization.
A more modern variation involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides, which can proceed with high yields and regioselectivity.[6] Lanthanide triflates, such as La(OTf)3, have proven effective in activating the epoxide for attack by the pendant amine, even in the presence of acid-sensitive functional groups.[6]
Workflow: Azetidine Synthesis via Intramolecular Cyclization
Caption: General workflow for azetidine synthesis via intramolecular cyclization of a γ-amino alcohol.
Palladium-Catalyzed C-H Amination
A more advanced and elegant approach involves the intramolecular C(sp³)–H amination catalyzed by palladium. This method forges the azetidine ring by activating a typically inert C-H bond. A notable example from Gaunt and co-workers utilizes a Pd(II) catalyst in combination with an oxidant like benziodoxole tosylate.[7]
Mechanistic Causality: The reaction proceeds through a Pd(IV) intermediate. The key step is a reductive elimination from this high-valent palladium species, which forms the desired C-N bond.[7] This method boasts excellent functional group tolerance, allowing for the synthesis of densely functionalized azetidines that are difficult to access through classical routes.[7]
Chapter 2: Convergent Approaches: [2+2] Cycloaddition Reactions
[2+2] cycloadditions represent a highly atom-economical and powerful strategy for constructing the azetidine ring in a single step from two unsaturated components.[8]
The Aza Paternò-Büchi Reaction
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for synthesizing azetidines.[9][10][11]
Mechanistic Causality: This reaction typically involves the photoexcitation of an imine to its triplet state, which then undergoes a stepwise cycloaddition with an alkene via a 1,4-biradical intermediate.[12] A significant challenge has been the tendency of many imines, especially acyclic ones, to undergo rapid E/Z isomerization upon photoexcitation, which competes with the desired cycloaddition.[11][13]
Recent breakthroughs have utilized visible-light photocatalysis to overcome these limitations.[4][14] By using a suitable photocatalyst (e.g., an iridium complex), the triplet energy state of the imine precursor can be accessed under mild conditions.[7][12] Schindler's group has demonstrated that cyclic oxime derivatives, such as 2-isoxazoline carboxylates, are excellent substrates for intermolecular, visible-light-mediated aza Paternò-Büchi reactions, reacting with a broad scope of alkenes.[7][14][15]
Mechanism: Visible-Light Mediated Aza Paternò-Büchi Reaction
Caption: Simplified mechanism of a photocatalytic aza Paternò-Büchi reaction.
Aza-Michael Addition
The aza-Michael addition is a versatile method for C-N bond formation that can be cleverly employed to construct the azetidine ring.[16] This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For azetidine synthesis, this typically involves using a Michael acceptor that is already part of a strained ring or is designed to facilitate a subsequent cyclization. A general approach involves the aza-Michael addition of various amines to methyl 2-(azetidin-3-ylidene)acetates, which provides a straightforward route to 3-functionalized azetidine derivatives.[16][17]
Mechanistic Causality: The reaction is driven by the electrophilicity of the β-carbon of the Michael acceptor. The choice of catalyst, often a non-nucleophilic base like DBU, is crucial for activating the nitrogen nucleophile without promoting unwanted side reactions.[16] This method is particularly useful for introducing a wide variety of heterocyclic moieties onto the azetidine scaffold.[16]
Chapter 3: Comparative Analysis & Experimental Protocols
Choosing the appropriate synthetic route depends heavily on the desired substitution pattern, required stereochemistry, and tolerance for various functional groups.
Performance Comparison
| Synthetic Route | Key Advantages | Key Limitations | Scalability | Functional Group Tolerance |
| Intramolecular Cyclization (Classical) | Readily available starting materials; reliable for simple azetidines. | Can be low-yielding due to competing elimination; requires activation step. | Moderate | Good, but sensitive to strong bases. |
| Pd-Catalyzed C-H Amination | Excellent functional group tolerance; accesses complex structures. | Requires expensive catalyst and oxidant; mechanism can be complex. | Low to Moderate | Excellent |
| Aza Paternò-Büchi (Visible Light) | Atom economical; mild conditions; convergent. | Substrate scope can be limited by electronics; requires photochemical setup. | Moderate to High | Good, but sensitive to quenching. |
| Aza-Michael Addition | Good for 3-functionalization; mild conditions. | Requires specific α,β-unsaturated azetidine precursors. | High | Very Good |
Featured Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol is adapted from the work of the Schindler group on the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates.[7]
Objective: To synthesize a functionalized azetidine via a visible-light-mediated [2+2] cycloaddition.
Materials:
-
Methyl 2-methyl-2,5-dihydroisoxazole-3-carboxylate (Imine Precursor, 1.0 equiv)
-
Styrene (Alkene, 3.0 equiv)
-
fac-[Ir(dFppy)3] (Photocatalyst, 1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the imine precursor (e.g., 0.2 mmol, 1.0 equiv), fac-[Ir(dFppy)3] (0.002 mmol, 1 mol%), and a magnetic stir bar.
-
Add anhydrous DCM (to achieve a 0.1 M concentration of the limiting reagent).
-
Add styrene (0.6 mmol, 3.0 equiv) to the reaction mixture via syringe.
-
Seal the flask and place it approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously.
-
Irradiate the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired functionalized azetidine.
Expected Outcome: This reaction typically provides the azetidine product in good to excellent yields (often >70%) with varying levels of diastereoselectivity, depending on the specific substrates used. The resulting product contains a versatile ester functionality and a cleavable N-O bond, allowing for further synthetic manipulations.[7]
Conclusion
The synthesis of functionalized azetidines has matured significantly, moving from classical cyclization methods to elegant, catalyst-driven C-H activation and highly efficient photochemical cycloadditions. Modern visible-light-mediated methods, in particular, offer mild, scalable, and atom-economical routes to these valuable scaffolds. The choice of synthesis should be guided by a thorough analysis of the target structure's requirements, weighing the trade-offs between starting material availability, reaction efficiency, and functional group compatibility. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more versatile and selective methods for azetidine synthesis will remain a vibrant and crucial area of research.
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Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link]
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Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
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Capriati, V., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
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Schindler, C. S., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. Available at: [Link]
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Ferreira, V. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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Ferreira, V. F., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
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Willis, M. C., et al. (2025). [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts. Available at: [Link]
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Metz, P. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]
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Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. Available at: [Link]
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Bach, T. (2021). The Paternò-Büchi reaction - a comprehensive review. ResearchGate. Available at: [Link]
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Metz, P. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Available at: [Link]
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Spring, D. R., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]
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Benchmarking the performance of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate against other building blocks
<_ A Comparative Benchmarking Guide for Medicinal Chemists: tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate and its Alternatives in Drug Discovery
In the intricate world of medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to lead compounds.[1][2][3][4][5][6] This guide provides a comprehensive performance benchmark of a key azetidine-containing building block, this compound, against other commonly employed alternatives. Our analysis is grounded in experimental data and established scientific principles to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to the Azetidine Scaffold and the Benzhydryl Protecting Group
Azetidines are considered valuable isosteres for various functional groups and ring systems. Their strained four-membered ring structure can lead to unique conformational preferences and vectoral exits for substitution, which can be exploited to fine-tune ligand-target complementarity and tune physicochemical parameters.[1] The inherent ring strain of azetidines, which is considerable, also drives their reactivity.[3][7]
The choice of the nitrogen protecting group on the azetidine ring is paramount as it dictates the scaffold's reactivity and the conditions required for its removal. The benzhydryl (Bzh) group, a diphenylmethyl moiety, is a bulky and lipophilic protecting group that offers robust protection under a wide range of synthetic conditions.[8] Its removal is typically achieved under acidic conditions or through hydrogenolysis, providing a versatile deprotection strategy. The tert-butoxycarbonyl (Boc) group is another widely used amine protecting group, often employed to enhance solubility.[9]
Performance Benchmarking: A Data-Driven Comparison
To provide a clear and objective comparison, we have benchmarked this compound against other commercially available and synthetically relevant building blocks. The key performance indicators include synthetic accessibility, reactivity in common coupling reactions, and the ease of deprotection.
Table 1: Comparative Performance of Azetidine Building Blocks
| Building Block | Structure | Synthetic Accessibility | Typical Reaction Yields (e.g., Suzuki Coupling) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | [Image of this compound structure] | Commercially available.[10] | Good to excellent. Azetidine-based ligands have been shown to be effective in Suzuki-Miyaura cross-coupling reactions.[1][11][12] | Benzhydryl: Hydrogenolysis (e.g., H₂, Pd/C). Boc: Acidic conditions (e.g., TFA, HCl).[13] | Robust and orthogonal protecting groups, allows for sequential N- and C-functionalization. | Deprotection of the benzhydryl group requires hydrogenation which may not be compatible with other functional groups. |
| tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | [Image of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate structure] | Commercially available.[14][15] | Good to excellent. | Benzhydryl: Hydrogenolysis (e.g., H₂, Pd/C). Boc: Acidic conditions (e.g., TFA, HCl).[13] | Well-established building block with predictable reactivity. | Similar to the methylated analog, hydrogenation for deprotection can be limiting. |
| tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride | [Image of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride structure] | Commercially available.[16] | Good, requires N-functionalization prior to or in situ during coupling. | Boc: Acidic conditions (e.g., TFA, HCl).[13][17] | The free N-H allows for direct N-arylation or N-alkylation. | The presence of a free N-H may complicate some coupling reactions if not properly managed. |
| 1-Benzhydryl-3-aminomethyl-azetidine | [Image of 1-Benzhydryl-3-aminomethyl-azetidine structure] | Can be synthesized from commercially available precursors.[18] | Good, allows for direct derivatization of the primary amine. | Benzhydryl: Hydrogenolysis (e.g., H₂, Pd/C). | The primary amine is a versatile handle for a wide range of functionalization reactions. | The unprotected primary amine can be a reactive site in other transformations. |
Experimental Protocols: A Guide to Practical Application
To illustrate the practical utility of this compound, we provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[19]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol: [11][19][20]
-
Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a suitable solvent (e.g., a mixture of dioxane and water). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for the success of the coupling reaction, especially with challenging heterocyclic substrates.[19][21]
-
Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of all reaction components.[19]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[19]
Deprotection Strategies: Unveiling the Core Scaffold
The removal of the benzhydryl and Boc protecting groups is a key step in many synthetic sequences, allowing for further functionalization of the azetidine core.
Deprotection Workflow
Caption: General deprotection strategies for the title compound.
Protocol for Boc Deprotection (Acidic Cleavage): [13][17]
-
Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM).
-
Add a strong acid, like trifluoroacetic acid (TFA), and stir the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and excess acid under reduced pressure.
Protocol for Benzhydryl Deprotection (Hydrogenolysis):
-
Dissolve the benzhydryl-protected azetidine in a solvent like methanol or ethanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its robust protecting groups, which can be removed orthogonally, offer significant synthetic flexibility. While other azetidine building blocks have their merits, the well-defined reactivity and commercial availability of the title compound make it a reliable choice for the construction of complex, three-dimensional molecules. The continued exploration and application of such well-characterized building blocks will undoubtedly fuel the discovery of next-generation therapeutics.
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A Tale of Two Rings: Comparative Efficacy of Drugs Derived from Monocyclic vs. Bicyclic Azetidine Precursors
Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties, including metabolic stability, improved solubility, and the ability to serve as a rigid scaffold for presenting pharmacophoric elements.[1][2] This guide delves into a comparative analysis of the efficacy of two prominent drugs derived from distinct azetidine precursors: Ezetimibe, originating from a monocyclic azetidin-2-one, and Cefuroxime axetil, built upon a bicyclic azetidin-2-one core. Through an in-depth examination of their synthesis, mechanism of action, and supporting experimental data, we will elucidate how the foundational precursor chemistry dictates the ultimate therapeutic efficacy.
Case Study 1: Ezetimibe - A Monocyclic Azetidin-2-one Approach to Cholesterol Management
Ezetimibe stands as a prime example of a successful drug developed from a monocyclic azetidin-2-one, or β-lactam, precursor.[3] It is a first-in-class cholesterol absorption inhibitor used in the management of hypercholesterolemia.[4]
From Precursor to Potent Inhibitor: The Synthesis of Ezetimibe
The synthesis of Ezetimibe is a multi-step process that hinges on the formation of the core azetidin-2-one ring.[5][6] A key strategy involves the cyclization of a β-amino ester derivative.[7] The specific stereochemistry of the final product is crucial for its activity and is established during the synthetic route.[8][9] The monocyclic nature of the azetidin-2-one precursor in Ezetimibe's synthesis allows for the precise positioning of the necessary side chains that are critical for its biological activity.[10]
Mechanism of Action: Targeting Intestinal Cholesterol Absorption
Ezetimibe's efficacy stems from its unique mechanism of action. It selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine without affecting the absorption of fat-soluble vitamins or triglycerides.[11] The drug targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes.[12][13] By binding to NPC1L1, Ezetimibe blocks the sterol-induced internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering the bloodstream.[4][14][15] This leads to a reduction in the delivery of cholesterol to the liver and an upregulation of LDL receptors, resulting in increased clearance of LDL-C from the circulation.[4]
Step-by-Step Methodology:
-
Preparation of Brush Border Membrane Vesicles (BBMVs): Isolate BBMVs from the small intestines of rabbits using a magnesium precipitation method. The purity of the vesicles can be confirmed by measuring the activity of marker enzymes like alkaline phosphatase.
-
Pre-incubation with Inhibitor: Pre-incubate a suspension of BBMVs with varying concentrations of Ezetimibe (or the test compound) or a vehicle control (e.g., DMSO) for 10-15 minutes at 37°C.
-
Initiation of Cholesterol Uptake: Initiate cholesterol uptake by adding a solution containing radiolabeled [14C]-cholesterol solubilized in micelles (e.g., sodium taurocholate and phosphatidylcholine).
-
Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for the uptake of cholesterol into the vesicles.
-
Termination of Uptake: Stop the reaction by adding an ice-cold stop solution (e.g., a buffer containing 0.1 mM taurocholate).
-
Filtration and Washing: Rapidly filter the vesicle suspension through a 0.45 µm filter and wash with ice-cold stop solution to remove any unincorporated radiolabeled cholesterol.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of [14C]-cholesterol taken up by the vesicles using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of cholesterol uptake for each concentration of Ezetimibe compared to the vehicle control. This allows for the determination of the IC50 value. [10]
Case Study 2: Cefuroxime Axetil - A Bicyclic Azetidin-2-one as an Antibacterial Agent
Cefuroxime axetil is a second-generation cephalosporin antibiotic that showcases the therapeutic power of a bicyclic azetidin-2-one precursor, specifically a cephem nucleus. [16]This structural motif is shared with the penicillin family of antibiotics.
From Precursor to Prodrug: The Synthesis of Cefuroxime Axetil
The synthesis of Cefuroxime axetil involves the modification of the core 7-aminocephalosporanic acid (7-ACA), which contains the bicyclic cephem ring system. [17][18]The azetidin-2-one ring is fused to a dihydrothiazine ring. The synthesis involves acylation of the 7-amino group and esterification of the 4-carboxylic acid to create the axetil prodrug, which enhances oral bioavailability. [19]The bicyclic nature of the precursor imparts a strained ring system that is key to its antibacterial activity.
Mechanism of Action: Disrupting Bacterial Cell Wall Synthesis
Cefuroxime, the active form of the prodrug, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. [20][21]It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [22][23]The acylation of the PBP active site by the β-lactam ring of cefuroxime is an irreversible reaction that leads to a weakened cell wall and ultimately cell lysis. [16]
Clinical Efficacy and Supporting Data
Cefuroxime axetil is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. [16]Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Type | Cefuroxime MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ≤ 8 (Susceptible) [24] |
| Streptococcus pneumoniae | Gram-positive | ≤ 1 (Susceptible) [25] |
| Haemophilus influenzae | Gram-negative | ≤ 8 (Susceptible) [24] |
| Escherichia coli | Gram-negative | ≤ 8 (Susceptible) [24] |
| Pseudomonas aeruginosa | Gram-negative | Resistant [23] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The following protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibiotic. [26][27]
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A Strategic Guide to Orthogonal Deprotection: Navigating the Selective Cleavage of Boc and Benzhydryl Groups
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount to achieving complex molecular architectures. An effective protecting group strategy hinges on the principle of orthogonality, wherein specific protective moieties can be selectively removed under distinct conditions without affecting others within the same molecule.[1][2] This guide provides an in-depth comparison of two stalwart protecting groups for amines and other functionalities: the tert-butyloxycarbonyl (Boc) group and the benzhydryl (diphenylmethyl, DPM) group. We will explore the chemical causality behind their orthogonal relationship and provide field-proven, detailed protocols for their selective cleavage, supported by mechanistic insights.
The Principle of Orthogonality: Boc and Benzhydryl
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of basic, nucleophilic, and reductive conditions.[3] Its removal is typically effected under acidic conditions. In contrast, the benzhydryl group, often used to protect amines, alcohols, and carboxylic acids, is stable to a variety of conditions but is characteristically cleaved by catalytic hydrogenolysis. This fundamental difference in their lability forms the basis of their powerful orthogonal relationship.
Comparative Analysis of Deprotection Chemistries
The selection of a deprotection strategy is dictated by the chemical nature of the protecting group and the overall stability of the substrate. The table below summarizes the key differences between Boc and benzhydryl deprotection.
| Feature | tert-Butyloxycarbonyl (Boc) Group | Benzhydryl (DPM) Group |
| Protecting As | Carbamate (for amines), Carbonate (for alcohols) | Amine, Ether (for alcohols), Ester (for carboxylic acids) |
| Primary Deprotection | Acidolysis | Catalytic Hydrogenolysis |
| Common Reagents | Trifluoroacetic acid (TFA), HCl in dioxane | H₂, Pd/C, PtO₂, Raney Ni |
| Mechanism | Formation of a stable tert-butyl cation and subsequent fragmentation. | Reductive cleavage of the C-N or C-O bond at the benzylic position. |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[3] | Generally stable to acidic and basic conditions (though can be cleaved by strong acids). |
| Byproducts | Isobutylene, CO₂, tert-butyl cation | Toluene, Diphenylmethane, the deprotected functional group |
Selective Deprotection of the Boc Group in the Presence of a Benzhydryl Group
The acid-labile nature of the Boc group allows for its selective removal under conditions that leave the benzhydryl group intact. The standard protocol involves the use of trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, initiating its cleavage.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds through a well-established mechanism. The initial protonation of the carbamate's carbonyl oxygen by a strong acid like TFA renders the group unstable. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[4]
Caption: Workflow for Acidic Boc Deprotection.
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the selective removal of a Boc group.
Materials:
-
Boc-protected substrate containing a benzhydryl group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration of TFA is 20-50% (v/v) in DCM.[5]
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.[6]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude deprotected product.
-
Purify the product by column chromatography if necessary.
Selective Deprotection of the Benzhydryl Group in the Presence of a Boc Group
The key to the orthogonality of the benzhydryl group with the Boc group lies in its susceptibility to catalytic hydrogenolysis, a reductive cleavage method that does not affect the acid-stable Boc group.[3]
Mechanism of Catalytic Hydrogenolysis of Benzhydryl Ethers/Amines
The generally accepted mechanism involves the adsorption of the benzhydryl-protected substrate and molecular hydrogen onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). On the catalyst surface, the hydrogen molecule undergoes dissociative chemisorption to form active metal hydride species. These species then effect the cleavage of the benzylic C-O or C-N bond, leading to the formation of the deprotected alcohol or amine and diphenylmethane.[4]
Caption: Workflow for Catalytic Hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis of a Benzhydryl Group
This protocol outlines a general procedure for the selective removal of a benzhydryl group.
Materials:
-
Benzhydryl-protected substrate containing a Boc group
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzhydryl-protected substrate in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify the crude product by column chromatography if necessary.
Strategic Applications and Conclusion
The orthogonal nature of the Boc and benzhydryl protecting groups provides chemists with a versatile tool for the synthesis of complex molecules. For instance, in the synthesis of substituted piperazines, which are common scaffolds in medicinal chemistry, one nitrogen can be protected with a Boc group while the other is protected with a benzhydryl or a related benzyl-type group.[7][8] This allows for the selective functionalization of one nitrogen atom after the removal of the Boc group, followed by the deprotection of the second nitrogen via hydrogenolysis at a later stage.
This guide has outlined the chemical principles and provided detailed experimental protocols for the orthogonal deprotection of Boc and benzhydryl groups. The acid-lability of the Boc group and the susceptibility of the benzhydryl group to hydrogenolysis allow for their selective removal, enabling a powerful strategy for the synthesis of complex molecules. By understanding the underlying mechanisms and adhering to robust experimental procedures, researchers can confidently employ this orthogonal pair to achieve their synthetic goals.
References
- BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. BenchChem Technical Support.
- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PubMed Central.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- Davies, S. G., & Fletcher, A. M. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2006). A mild and selective method for N-Boc deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Orthogonal N,N-deprotection strategies of β-amino esters. (n.d.). RSC Publishing.
- ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N-Boc amino acids.
- Aouf, N.-E., et al. (2012).
- Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages.
- Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
- Specific solvent issues with BOC deprotection. (n.d.). WordPress.
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- National Institutes of Health. (n.d.).
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- Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel c
- Photocatalytic transfer hydrogenolysis of aryl ethers. (n.d.). RSC Publishing.
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- TCI Chemicals. (n.d.). Protecting Agents.
- National Institutes of Health. (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore.
- Recovery of Trifluoroacetic acid (TFA)
- ResearchGate. (n.d.). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides.
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Cost-benefit analysis of using tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate in scale-up synthesis
<-3ad-3a=""> ## A Strategic Cost-Benefit Analysis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate in Scale-Up Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its unique conformational rigidity and ability to introduce a specific vector for substituent orientation can significantly enhance the pharmacological properties of a molecule, including metabolic stability and bioavailability.[4][5] Consequently, the efficient and cost-effective synthesis of functionalized azetidines is a critical consideration in the scale-up of pharmaceutical candidates. This guide provides a comprehensive cost-benefit analysis of utilizing a pre-functionalized building block, this compound, versus alternative synthetic strategies for large-scale production.
Deconstructing the Molecule: Understanding the Roles of the Functional Groups
To appreciate the strategic decisions involved in its use, it is essential to understand the function of each component of this compound:
-
Azetidine Core: The central pharmacophore, offering a rigid three-dimensional structure.[2][3]
-
Benzhydryl (Bzh) Group: A bulky N-protecting group on the azetidine nitrogen. Its size can influence the stereochemical outcome of subsequent reactions and minimize intermolecular side reactions.[6]
-
tert-Butoxycarbonyl (Boc) Group: A common protecting group for the secondary amine (methylcarbamate).[4]
-
Methylcarbamate Moiety: The desired functionality at the 3-position of the azetidine ring.
The central question for a process chemist is whether to procure this fully elaborated molecule or to construct it from simpler, less expensive precursors.
Strategic Decision Framework for Scale-Up Synthesis
The decision to use a complex starting material versus a multi-step in-house synthesis is a classic process chemistry dilemma. The optimal choice depends on a variety of factors beyond the immediate price of the starting material.
Caption: A logical framework for deciding between procuring a complex intermediate and performing an in-house synthesis.
Comparative Analysis of Synthetic Strategies
Strategy A: Utilizing Pre-built this compound
This approach involves purchasing the title compound from a chemical supplier and carrying out the final synthetic transformations.
Benefits:
-
Reduced Step Count: Significantly shortens the synthetic sequence for the end-user, potentially leading to a faster overall timeline to the final product.
-
Simplified Process Development: The complexities of synthesizing and purifying the protected azetidine intermediate are outsourced to the supplier.
-
Potentially Higher Final Step Yield: Starting with a pure, well-characterized material can lead to higher yields and purity in the final synthetic steps.
Costs & Risks:
-
High Initial Cost: The price per gram of this complex building block is considerably higher than that of its constituent precursors.
-
Supply Chain Dependency: Reliance on a single or limited number of suppliers can introduce significant risk to the production timeline and cost, especially during scale-up.
-
Lack of Process Control: The end-user has no control over the supplier's manufacturing process, which may have its own inefficiencies or batch-to-batch variability.
Strategy B: In-House Synthesis from Simpler Precursors
This strategy involves a multi-step synthesis to construct the key intermediate in-house. A critical decision point within this strategy is the choice of the N-protecting group for the azetidine ring.
Core Decision: N-Protecting Group Strategy (Benzhydryl vs. Alternatives)
The benzhydryl (Bzh) group is effective but presents specific challenges in scale-up, particularly during deprotection. Common alternatives include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Introduction Method | Deprotection Conditions | Key Advantages | Key Disadvantages for Scale-Up |
| Benzhydryl (Bzh) | Reductive amination or alkylation with benzhydryl bromide. | Catalytic Hydrogenolysis (e.g., Pd/C, H₂).[4] Oxidative cleavage.[7] | Bulky, can direct stereochemistry.[6] Generally stable to a wide range of conditions. | Hydrogenolysis requires specialized high-pressure equipment. Palladium catalysts are expensive. Diphenylmethane byproduct can complicate purification.[4] Oxidative methods may lack functional group tolerance.[7] |
| Boc | Reaction with di-tert-butyl dicarbonate (Boc₂O).[8] | Acidic conditions (e.g., TFA, HCl). | Easily introduced. Mild, non-hydrogenolytic deprotection. Byproducts (isobutene, CO₂) are volatile. | Acid-labile, may not be suitable for subsequent acidic reaction steps. Boc₂O can be costly in large quantities. |
| Cbz | Reaction with benzyl chloroformate (Cbz-Cl). | Catalytic Hydrogenolysis. | Well-established, reliable protection. | Hydrogenolysis requirements (as with Bzh). Cbz-Cl is a hazardous reagent. |
Cost-Benefit Implications of In-House Synthesis:
Benefits:
-
Lower Raw Material Costs: Starting from basic chemicals like 3-aminoazetidine precursors, benzhydryl bromide, and Boc anhydride significantly reduces initial material expenditure.
-
Greater Process Control: Full control over each synthetic step allows for optimization of reaction conditions, yields, and purity profiles.
-
Supply Chain Diversification: The ability to source simpler, more common raw materials from multiple suppliers enhances supply chain security.
Costs & Risks:
-
Increased Process Complexity: A longer synthetic route requires more development time, analytical resources, and a larger manufacturing footprint.
-
Cumulative Yield Loss: Each additional step in a synthesis will have an associated yield loss, potentially leading to a lower overall yield compared to a shorter route with a pre-made intermediate.
-
Capital Expenditure: Scale-up of certain steps, such as hydrogenolysis for Bzh or Cbz deprotection, may require investment in specialized high-pressure reactors.
Sources
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Safety Operating Guide
Definitive Guide to the Proper Disposal of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. Our approach synthesizes technical data with field-proven safety practices to ensure the protection of personnel and the environment.
Executive Summary: Immediate Safety & Disposal Overview
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. The chemical structure incorporates three key moieties—a carbamate group, a strained azetidine ring, and a benzhydryl substituent—each contributing to its potential hazard profile.
Core Directive: All waste containing this compound, including pure substance, reaction mixtures, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste . Segregate this waste stream from all others and dispose of it through your institution's licensed Environmental Health and Safety (EHS) provider. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
Hazard Identification and Risk Assessment: A Structurally-Based Analysis
Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. The hazard profile of this compound is inferred from its constituent functional groups.
| Functional Group | Potential Hazards | Rationale and Authoritative Source(s) |
| Carbamate Moiety | Environmental Toxicity, Potential for Acetylcholinesterase Inhibition, Regulatory Scrutiny. | Carbamates are a class of compounds widely used as pesticides and are known for their environmental persistence and biological activity.[1][2] Wastes generated from carbamate production are regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), underscoring their hazardous potential.[3][4] |
| Azetidine Ring | High Reactivity, Flammability, Corrosivity. | Azetidine, the parent heterocycle, is a highly flammable and corrosive liquid due to its significant ring strain.[5][6] This inherent instability can contribute to unpredictable reactivity. Safe handling requires robust personal protective equipment and controlled storage conditions.[7][8] |
| Benzhydryl Group | Irritant, Potential for Thermal Decomposition into Hazardous Vapors. | Benzhydryl compounds can be irritating, and their thermal decomposition may release hazardous gases and vapors.[9][10] While the benzhydryl group itself is common in many stable pharmaceuticals, its presence necessitates caution, particularly during heating or in case of fire. |
This composite analysis mandates that the compound be handled with the precautions suitable for a reactive, potentially toxic, and regulated substance.
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with appropriate PPE. The following must be worn at all times when handling this compound or its waste products:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Ensure gloves are compatible with the solvents used.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble described in Section 3.
-
Containment:
-
For Solids: Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
For Solutions: Surround the spill with absorbent pads or booms to prevent it from spreading. Cover the spill with an inert absorbent material.
-
-
Collection: Carefully scoop the absorbed material using non-sparking tools into a designated, pre-labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Step-by-Step Disposal Procedures
The logical workflow for waste management is crucial for ensuring safety and compliance. Follow this protocol for all waste streams containing this compound.
Step 1: Waste Segregation
Proper segregation is the foundation of safe disposal.
-
Primary Waste Stream: Create a dedicated hazardous waste container for this compound.
-
Compatibility: Do not mix this waste with other waste streams (e.g., aqueous waste, halogenated solvents, strong oxidizers, or acids) unless the compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[12]
-
Waste Types: This segregated stream includes:
-
Unused or expired solid compound.
-
Reaction mother liquors and solutions.
-
Solvents used to rinse contaminated glassware.
-
Step 2: Containerization and Labeling
-
Select Container: Use a robust, chemically compatible container with a secure, leak-proof lid.
-
Labeling: Immediately label the container using your institution's official hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and total volume/mass.
-
All other components of the waste mixture (e.g., solvents).
-
The date of accumulation start.
-
The associated hazards (e.g., "Reactive," "Irritant," "Environmental Hazard").
-
Step 3: Disposal of Contaminated Consumables
Solid materials contaminated with the compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated items, such as gloves, bench paper, pipette tips, and weighing boats, into a separate, clearly labeled, sealed plastic bag or container.
-
Labeling: Label this container as "Solid Hazardous Waste" and list "this compound" as the contaminant.
-
Disposal: This container should be disposed of through your EHS provider alongside the primary chemical waste.
Step 4: Final Disposal via EHS
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. Ensure secondary containment is used.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond established limits.
-
Documentation: Retain all copies of disposal manifests and documentation provided by EHS for your laboratory records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing this compound.
Caption: Logical workflow for the disposal of this compound.
References
- Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). Google Scholar.
-
Trivedi, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved from [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). PMC - PubMed Central. Retrieved from [Link]
-
An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. (2019). ResearchGate. Retrieved from [Link]
-
Discovery of carbamate degrading enzymes by functional metagenomics. (n.d.). PMC - NIH. Retrieved from [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. Retrieved from [Link]
-
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024). University of Washington. Retrieved from [Link]
-
Hazardous Waste Management: Carbamate Production Identification and Listing. (n.d.). EPA. Retrieved from [Link]
-
Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. (1995). EPA. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Retrieved from [Link]
-
SAFETY DATA SHEET - Benzhydryl chloride. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (n.d.). EPA. Retrieved from [Link]
-
How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Retrieved from [Link]
-
Benzhydryl Compounds. (n.d.). MeSH - NCBI. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals who handle tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS No. 854038-91-8)[1]. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes information from structurally related molecules, including carbamates, azetidines, and benzhydryl compounds, alongside established laboratory safety standards. A thorough, site-specific risk assessment must always be conducted before commencing any work with this chemical.
The molecular structure of this compound incorporates an azetidine ring, a benzhydryl group, and a tert-butyl carbamate moiety[1]. Each of these components informs the potential hazards and necessary handling precautions. Azetidines are strained four-membered rings that can be reactive[2][3][4][5][6], while some carbamates are recognized for their potential health risks, including irritation and, in some cases, suspicion of carcinogenicity[7]. The benzhydryl group adds steric bulk and lipophilicity to the molecule[8][9].
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Many chemical compounds, particularly those with complex organic structures, can cause irritation upon contact with skin and eyes[7][10]. Some carbamates are known to cause serious eye irritation[7][11].
-
Respiratory Irritation: If the compound is a powder or fine dust, inhalation may lead to respiratory tract irritation[7][12].
-
Dermal Absorption: The lipophilic nature of the benzhydryl group may facilitate skin absorption, making dermal contact a potential route of exposure[13].
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have likely not been fully investigated[10][12]. Therefore, it is prudent to treat the compound as potentially hazardous with unknown long-term effects.
A thorough risk assessment should be conducted for each specific laboratory procedure involving this compound, considering the quantity used, the physical form (solid or in solution), and the potential for aerosol generation[14][15].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure through all potential routes. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard[16][17][18][19][20]. | To protect eyes from splashes, and potential dust or aerosols. The Z87.1 standard ensures adequate protection against impact and chemical splashes[16][17][18]. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Refer to a chemical resistance guide for specific solvent compatibility if the compound is in solution[21][22]. | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove[19]. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk[15][23][24]. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols, or if work is not performed in a certified chemical fume hood. The type of respirator will depend on the specific risk assessment[7][15]. | To prevent inhalation of the compound. |
| Foot Protection | Closed-toe shoes made of a non-porous material[23][24]. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that a safety shower and eyewash station are accessible and unobstructed[7][14].
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure[23].
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Handling the Compound: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate any surfaces and equipment.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves, then the lab coat, followed by eye/face protection, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE[25].
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Waste Containers: Collect all waste in a clearly labeled, sealed container appropriate for hazardous chemical waste.
-
Disposal Protocol: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations for nitrogen-containing heterocyclic compounds[24][26]. Do not pour any waste down the drain[10][26].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[11][25].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[7][27].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[28].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11][28].
-
Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team[7].
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
